DB18
Description
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Properties
Molecular Formula |
C24H18ClN7O3 |
|---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine |
InChI |
InChI=1S/C24H18ClN7O3/c1-15-8-9-20(21(10-15)32(33)34)31-13-19(29-30-31)14-35-22-7-2-4-16-12-26-24(28-23(16)22)27-18-6-3-5-17(25)11-18/h2-13H,14H2,1H3,(H,26,27,28) |
InChI Key |
JEPGNFQKCRZPHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(N=N2)COC3=CC=CC4=CN=C(N=C43)NC5=CC(=CC=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Architecture and Application of DB18, a High-Performance Polymer in Organic Photovoltaics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DB18, also known as D18 or PCE18, is a prominent narrow bandgap semiconducting copolymer that has garnered significant attention in the field of organic electronics, particularly for its application in high-efficiency organic solar cells (OSCs). Its chemical structure, characterized by an alternating electron-donating and electron-accepting backbone, facilitates efficient charge transport and light absorption, leading to impressive power conversion efficiencies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, key properties, and experimental protocols related to the this compound polymer, aimed at professionals in research and development.
Chemical Structure of this compound
The this compound polymer is chemically identified as Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole)]. Its empirical formula is (C₇₆H₉₂F₂N₂S₉)n.
The polymer's backbone is constructed from two alternating monomer units:
-
An electron-donating benzodithiophene (BDT) unit.
-
An electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.
This donor-acceptor architecture is a key design feature in high-performance organic photovoltaic materials, as it helps to lower the bandgap of the polymer, enabling it to absorb a broader range of the solar spectrum. The presence of fluorine atoms on the thiophene (B33073) rings can further modulate the electronic properties and influence the polymer's morphology in thin films. The bulky alkyl side chains (2-ethylhexyl and 2-butyloctyl) are incorporated to ensure good solubility in common organic solvents, which is crucial for solution-based processing of thin films for device fabrication.
Synthesis of this compound Polymer
The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling polymerization, such as a Stille or Suzuki coupling reaction. A general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a this compound-like Polymer (General Procedure)
This protocol describes a typical Stille coupling polymerization for a donor-acceptor copolymer similar to this compound.
Materials:
-
Distannylated benzodithiophene (BDT) monomer
-
Dibrominated dithienobenzothiadiazole (DTBT) monomer
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Methanol
-
Hexane
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon), equimolar amounts of the distannylated BDT monomer and the dibrominated DTBT monomer are dissolved in anhydrous toluene.
-
The palladium catalyst, Pd(PPh₃)₄, (typically 1-2 mol%) is added to the flask.
-
The reaction mixture is degassed by several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
The flask is then heated to reflux (approximately 110 °C) and stirred for 24-48 hours.
-
After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The crude polymer is collected by filtration.
-
Purification is carried out using Soxhlet extraction with a series of solvents to remove catalyst residues and low molecular weight oligomers. A typical sequence is methanol, hexane, and finally the product is extracted with chloroform.
-
The chloroform fraction is concentrated, and the purified polymer is precipitated again in methanol.
-
The final product is collected by filtration and dried under vacuum.
Key Properties of this compound Polymer
The performance of this compound in organic solar cells is a direct result of its favorable electronic and physical properties.
| Property | Typical Value |
| Molecular Weight (Mn) | 30-60 kDa |
| Polydispersity Index (PDI) | 1.5-2.5 |
| UV-vis Absorption Peak (in solution) | ~650-700 nm |
| UV-vis Absorption Peak (in thin film) | ~700-750 nm |
| Highest Occupied Molecular Orbital (HOMO) | ~ -5.5 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | ~ -3.6 eV |
| Hole Mobility (µh) | 1 x 10⁻³ - 2 x 10⁻³ cm²/Vs |
| Power Conversion Efficiency (PCE) in OSCs | > 18% (with suitable acceptors) |
Experimental Protocols for Characterization
Hole Mobility Measurement using the Space-Charge Limited Current (SCLC) Method
The hole mobility of this compound is a critical parameter that dictates its charge transport capability. The SCLC method is a common technique to determine the charge carrier mobility in organic semiconductors.
Experimental Protocol:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function and wettability.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.
-
Active Layer Deposition: A solution of this compound in a suitable solvent (e.g., chloroform or chlorobenzene) is spin-coated on top of the HTL to form the active layer. The thickness of this layer is typically in the range of 100-200 nm.
-
Hole Injection Layer (HIL) and Top Contact Deposition: A thin layer of a high work function material, such as molybdenum oxide (MoO₃), followed by a thicker layer of a metal contact like gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the device area.
-
Characterization: The current density-voltage (J-V) characteristics of the device are measured in the dark. The hole mobility (µh) is then calculated from the space-charge limited region of the J-V curve using the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µh * (V²/d³)
where:
-
J is the current density
-
ε₀ is the permittivity of free space
-
εᵣ is the relative permittivity of the polymer
-
V is the applied voltage
-
d is the thickness of the active layer
-
Fabrication of an Organic Solar Cell
The high power conversion efficiency of this compound is realized in a bulk heterojunction (BHJ) organic solar cell architecture, where it is blended with a suitable electron acceptor material.
Experimental Protocol:
-
Substrate and HTL Preparation: This follows the same procedure as for the SCLC device fabrication.
-
Active Layer Preparation: this compound is blended with an electron acceptor (e.g., a non-fullerene acceptor like Y6) in a common solvent such as chloroform. The weight ratio of donor to acceptor is a critical parameter to optimize.
-
Active Layer Deposition: The blend solution is spin-coated onto the HTL to form the bulk heterojunction active layer. The film is often thermally annealed to optimize its morphology for efficient charge separation and transport.
-
Electron Transport Layer (ETL) Deposition: A thin layer of an electron transport material, such as PFN-Br, is spin-coated on top of the active layer.
-
Cathode Deposition: A low work function metal, typically aluminum (Al), is deposited by thermal evaporation through a shadow mask to define the cathode.
-
Encapsulation: The device is encapsulated to protect it from degradation by oxygen and moisture.
-
Characterization: The performance of the solar cell is evaluated by measuring its J-V characteristics under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²). Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are determined.
Conclusion
The this compound polymer stands out as a state-of-the-art material in the field of organic photovoltaics. Its well-defined chemical structure, characterized by a donor-acceptor backbone, leads to excellent optical and electronic properties. The detailed experimental protocols for its synthesis, characterization, and device fabrication provided in this guide are intended to facilitate further research and development in this exciting area. The continued exploration of polymers like this compound and the optimization of device architectures hold the promise of even more efficient and stable organic solar cells in the future.
References
In-Depth Technical Guide to the Electronic Properties of the D18 Polymer
This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the D18 polymer, a prominent p-type donor material in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the application of advanced organic semiconducting materials.
Introduction to the D18 Polymer
The D18 polymer, also sometimes mistakenly referred to as DB18, is a narrow bandgap copolymer that has garnered significant attention for its use in high-efficiency non-fullerene organic solar cells (OSCs).[1] Its chemical structure, featuring an alternating electron-donating benzodithiophene (BDT) unit and an electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit, endows it with excellent charge transport properties.[2] The rigid and extended molecular plane of the DTBT unit enhances π-π stacking and hole mobility, which are crucial for efficient device performance.[3]
HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern the electronic and optical properties of organic semiconducting polymers, influencing charge injection, transport, and the open-circuit voltage in photovoltaic devices. The experimentally determined energy levels for the D18 polymer and one of its derivatives, D18-B, are summarized in the table below.
| Polymer | HOMO (eV) | LUMO (eV) | Method |
| D18 | -5.51 | -2.77 | Cyclic Voltammetry (CV)[4] |
| D18 | -5.1 | - | Photoelectron Yield Spectroscopy in Air (PYSA/APS)[5] |
| D18-B | -5.51 | -2.71 | Cyclic Voltammetry (CV)[6] |
Note: The Ionization Energy (IE) measured by PYSA corresponds to the HOMO level.
Experimental Protocols for Energy Level Determination
The determination of HOMO and LUMO energy levels is performed using various electrochemical and spectroscopic techniques. The two primary methods employed for the D18 polymer are Cyclic Voltammetry (CV) and Photoelectron Yield Spectroscopy (PYS).
Cyclic Voltammetry (CV)
Cyclic voltammetry is a widely used electrochemical technique to probe the redox properties of a material, from which the HOMO and LUMO energy levels can be estimated.
Representative Experimental Protocol for Conjugated Polymers:
-
Sample Preparation: A thin film of the D18 polymer is drop-casted onto a working electrode (e.g., glassy carbon or platinum) and allowed to dry.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[1]
-
Electrolyte Solution: The electrodes are immersed in an electrolyte solution, typically a 0.1 M solution of an inert salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) in an anhydrous, deoxygenated organic solvent such as acetonitrile (B52724) or dichloromethane.
-
Degassing: To remove dissolved oxygen, which can interfere with the measurements, the electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for approximately 10 minutes prior to the experiment.[7]
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The scan is then reversed to the initial potential to complete the cycle.
-
Data Analysis: The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of approximately -4.8 eV relative to the vacuum level. The formulas are as follows:
-
HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Photoelectron Yield Spectroscopy (PYS)
Photoelectron Yield Spectroscopy is a powerful technique for directly measuring the ionization potential (which corresponds to the HOMO level) of a material.
Representative Experimental Protocol:
-
Sample Preparation: A thin film of the D18 polymer is deposited on a suitable substrate (e.g., indium tin oxide-coated glass).
-
Measurement Setup: The sample is placed in a high-vacuum chamber or in an atmospheric setup (PYSA).
-
UV Irradiation: The sample is irradiated with monochromatic ultraviolet (UV) light of varying photon energy.
-
Photoelectron Detection: As the photon energy is scanned, the number of emitted photoelectrons is measured by a detector.
-
Data Analysis: The photoelectron yield is plotted as a function of the incident photon energy. The ionization potential (HOMO level) is determined from the threshold energy at which photoemission begins.
Application in Organic Solar Cells: Charge Transfer Pathway
The D18 polymer is most notably used as the electron donor in highly efficient organic solar cells, often in conjunction with a non-fullerene acceptor such as Y6. The charge generation process in a D18:Y6 blend is a multi-step pathway.
Logical Flow of Charge Generation in D18:Y6 Solar Cells:
The following diagram illustrates the key steps involved in the generation of free charge carriers in a D18:Y6 based organic solar cell.
References
- 1. D18, an eximious solar polymer! [jos.ac.cn]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researching.cn [researching.cn]
- 7. ossila.com [ossila.com]
Unveiling the Electron Donating Capabilities of D18 and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel organic semiconducting materials is a cornerstone of advancement in organic electronics. Among these, donor-acceptor (D-A) copolymers have garnered significant attention for their tunable optoelectronic properties. This technical guide delves into the electron-donating properties of the D18 copolymer family, with a particular focus on its chlorinated analog, D18-Cl, a highly efficient material in the realm of organic solar cells. While the specific nomenclature "DB18" did not yield distinct results, the "D18" series represents a prominent and well-documented class of copolymers with strong electron-donating characteristics, often incorporating dibenzofuran-based moieties.
Core Electron-Donating Properties: A Quantitative Overview
The efficacy of a donor copolymer in an organic photovoltaic (OPV) device is intrinsically linked to its electronic energy levels. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate the open-circuit voltage (Voc) and the energetic driving force for charge separation. The D18-Cl copolymer has been engineered to possess a deep HOMO level, which is advantageous for achieving high Voc in solar cells.
| Property | D18-Cl | D18 (Fluorinated Analog) | Reference Acceptor (Y6) | Reference Acceptor (N3) |
| HOMO Energy Level (eV) | -5.56 | Deeper than D18-Cl | - | - |
| LUMO Energy Level (eV) | -2.78 | Deeper than D18-Cl | - | - |
| Optical Bandgap (Eg opt) (eV) | 1.99 | 1.98 | - | - |
| Number-Average Molecular Weight (Mn) (kDa) | 102.7 | - | - | - |
| Polydispersity Index (PDI) | 1.95 | - | - | - |
Synthesis and Characterization: Experimental Protocols
The synthesis of D18-Cl is typically achieved through Stille copolymerization.[1] This method is a versatile and powerful tool for the creation of conjugated polymers.
Synthesis of D18-Cl via Stille Copolymerization
Reactants:
-
Dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole monomer
-
Organotin comonomer (e.g., a distannylated derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvent (e.g., anhydrous toluene)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add the dithienobenzothiadiazole monomer, the organotin comonomer, and the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for a specified time (e.g., 24-48 hours).
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Filter the crude polymer and purify it using techniques such as Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
Characterization of Optoelectronic Properties
Cyclic Voltammetry (CV): Cyclic voltammetry is employed to determine the electrochemical properties and estimate the HOMO and LUMO energy levels of the copolymer.
Workflow:
-
Prepare a thin film of the D18-Cl copolymer on a working electrode (e.g., glassy carbon or platinum).
-
Use a three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs. Fc/Fc+) + 5.1]
-
LUMO (eV) = -[E_red (vs. Fc/Fc+) + 5.1] (Note: Ferrocene/ferrocenium (Fc/Fc+) is often used as an internal standard).
-
UV-Visible Absorption Spectroscopy: This technique is used to determine the optical bandgap of the copolymer.
Procedure:
-
Prepare a thin film of the D18-Cl copolymer on a quartz substrate.
-
Record the absorption spectrum using a UV-Vis spectrophotometer.
-
The optical bandgap (Eg opt) is estimated from the onset of the absorption edge of the film using the Tauc plot method.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes involved in the synthesis and characterization of D18-Cl.
Caption: Workflow for the synthesis of D18-Cl copolymer via Stille polymerization.
Caption: Experimental workflow for the characterization of D18-Cl's electronic properties.
Caption: Energy level diagram illustrating charge transfer from D18-Cl to an acceptor.
Application in Organic Solar Cells
The favorable electron-donating properties of D18-Cl have translated into high power conversion efficiencies (PCEs) in organic solar cells. When blended with suitable non-fullerene acceptors like Y6 or N3, D18-Cl-based devices have demonstrated PCEs exceeding 18%.[1][4] The deep HOMO level of D18-Cl contributes to a high open-circuit voltage, while its absorption profile complements that of the acceptors, leading to efficient light harvesting.[3] The material's ability to form favorable blend morphologies with acceptors is also a critical factor in achieving high device performance.
The Role of Dibenzofuran (B1670420) and its Derivatives
Dibenzofuran is a promising building block for hole transport materials and electron-donating polymers due to its good planarity, high thermal stability, and versatile molecular design possibilities.[5][6] The incorporation of dibenzofuran moieties into copolymer backbones can enhance charge transport properties.[6] While the D18 family utilizes a dithienobenzothiadiazole unit, the principles of designing electron-rich polymers often involve the strategic incorporation of various planar, electron-donating aromatic systems, including those based on furan (B31954) and its derivatives.[7][8]
References
In-Depth Technical Guide to DB18 (D18) Polymer: Absorption Spectrum Analysis and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB18, more commonly known in scientific literature as D18, is a high-performance donor-acceptor (D-A) conjugated polymer that has garnered significant attention in the field of organic electronics. Its exceptional charge carrier mobility and favorable absorption characteristics have positioned it as a key material in the development of highly efficient organic solar cells (OSCs). This technical guide provides a comprehensive analysis of the absorption spectrum of the D18 polymer, details on its synthesis and characterization, and an overview of the fundamental charge transfer mechanisms that underpin its performance in photovoltaic devices.
Data Presentation: Spectroscopic Properties of D18 Polymer
The following table summarizes the key quantitative data related to the absorption spectrum of the D18 polymer in both solution and thin-film states. These values are crucial for understanding the material's light-harvesting capabilities and for designing efficient optoelectronic devices.
| Property | Value | State | Reference |
| Absorption Range | 410 - 640 nm | Chloroform (B151607) Solution | [1] |
| Absorption Peak (λmax) | 574 nm | Chloroform Solution | [1] |
| Absorption Peaks (λmax) | 535 nm, 568 nm | Thin Film | [1] |
| Optical Bandgap (Eg) | ~1.97 - 1.98 eV | Thin Film | [2] |
Note: The optical bandgap is reported for derivatives of D18 (D18-B and D18-Cl-B) and is expected to be in a similar range for D18.
Experimental Protocols
Synthesis of D18 Polymer
The synthesis of the D18 polymer is a multi-step process that typically involves Stille coupling or other cross-coupling reactions to create the alternating donor and acceptor units along the polymer backbone. While specific laboratory procedures can vary, the following outlines a representative synthetic approach based on available literature.[3][4][5]
Monomers:
-
Donor Monomer: A distannylated derivative of a benzodithiophene (BDT)-based unit.
-
Acceptor Monomer: A dibrominated derivative of a dithienobenzothiadiazole (DTBT)-based unit.
Simplified Reaction Scheme:
-
Preparation of Monomers: The synthesis begins with the individual preparation of the donor and acceptor monomers through multi-step organic reactions. This often involves the introduction of appropriate functional groups (e.g., bromine or tin) to facilitate the final polymerization step.
-
Polymerization (Stille Coupling):
-
In an inert atmosphere (e.g., under argon or nitrogen), equimolar amounts of the donor and acceptor monomers are dissolved in an anhydrous solvent such as toluene (B28343) or chlorobenzene.
-
A palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3), and a phosphine (B1218219) ligand, such as tri(o-tolyl)phosphine (P(o-tol)3), are added to the reaction mixture.
-
The mixture is heated to a temperature typically ranging from 90 to 120 °C and stirred for a period of 12 to 48 hours to allow for the polymerization to proceed.
-
The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Purification:
-
Once the polymerization is complete, the crude polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.
-
The precipitated polymer is then collected by filtration.
-
To remove catalyst residues and low molecular weight oligomers, the polymer is subjected to Soxhlet extraction with a series of solvents, typically acetone, hexane, and finally the reaction solvent (e.g., chloroform or chlorobenzene) to isolate the pure polymer.
-
The final purified D18 polymer is then dried under vacuum.
-
Characterization: UV-Vis Absorption Spectroscopy
The absorption spectrum of the D18 polymer is a critical parameter for evaluating its potential in organic solar cells. The following protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a conjugated polymer thin film.[6][7][8]
Equipment:
-
UV-Vis Spectrophotometer
-
Spin coater
-
Quartz or glass substrates
-
Syringes and filters (0.45 µm)
Procedure:
-
Solution Preparation:
-
Prepare a dilute solution of the D18 polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a known concentration (e.g., 0.1 - 1 mg/mL).
-
Ensure the polymer is fully dissolved, which may require gentle heating and stirring.
-
Filter the solution through a syringe filter to remove any particulate matter.
-
-
Thin Film Deposition:
-
Clean the quartz or glass substrates thoroughly using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Place a substrate on the spin coater chuck and dispense a small amount of the D18 polymer solution onto the center of the substrate.
-
Spin coat the solution at a specific speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film can be controlled by adjusting the solution concentration and spin coating parameters.
-
-
Spectral Measurement:
-
Place a blank (uncoated) substrate in the reference beam path of the UV-Vis spectrophotometer.
-
Place the D18 polymer-coated substrate in the sample beam path.
-
Record the absorption spectrum over the desired wavelength range (e.g., 300 - 900 nm).
-
The resulting spectrum will show the absorbance of the D18 thin film as a function of wavelength.
-
Visualization of Photophysical Processes
In the context of organic solar cells, the "signaling pathway" can be understood as the sequence of events that occur from light absorption to charge generation. For a D18-based solar cell, this process is a cascade of energy and charge transfer steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
D18 Polymer: A Technical Guide to its Discovery and Synthesis
The D18 polymer has emerged as a highly efficient donor material in the field of organic photovoltaics (OPVs), enabling the fabrication of organic solar cells with power conversion efficiencies exceeding 18%.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and key properties of the D18 polymer, tailored for researchers, scientists, and professionals in drug development.
Discovery and Properties
D18, also known as PCE18, is a narrow bandgap copolymer.[1] Its backbone consists of alternating electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This design imparts a high degree of conjugation and a larger molecular plane structure, leading to excellent hole mobility.[1] The development of D18 and its derivatives, such as D18-Cl, has been a significant step forward in achieving high-performance bulk heterojunction (BHJ) solar cells when paired with non-fullerene acceptors like Y6 and its derivatives.[3][4]
Key Properties and Performance Data
The following tables summarize the key properties and performance metrics of the D18 polymer and its derivatives as reported in the literature.
Table 1: Molecular Properties of D18 and Derivatives
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) |
| D18 | - | - | 1.59 x 10⁻³ | - | - | - |
| D18-B | 47.2 | 1.89 | 8.64 x 10⁻⁴ | -5.51 | -2.71 | 1.97 |
| D18-Cl-B | 60.6 | 1.95 | 6.93 x 10⁻⁴ | -5.56 | -2.68 | 1.98 |
| D18-Cl (medium molar mass) | 56 | - | - | Deeper than D18 | Deeper than D18 | - |
Data sourced from multiple references.[1][3][5][6]
Table 2: Photovoltaic Performance of D18-Based Organic Solar Cells
| Donor:Acceptor | Power Conversion Efficiency (PCE) (%) | Certified PCE (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| D18:Y6 | 18.22 | 17.6 | - | - | - |
| D18:N3 | 18.56 | 17.9 | 0.862 | 27.44 | 78.5 |
| D18-Cl:N3 | 18.12 | 17.6 | - | - | - |
| D18-Cl:N3:PCBM | 18.69 | - | - | - | - |
| D18-B:N3:PC61BM | 18.53 | - | 0.823 | 28.50 | 79.0 |
| D18-Cl-B:N3:PC61BM | 18.74 | 18.2 | - | - | - |
| D18-Cl:BTP-4F-P2EH | 20.8 | - | - | - | - |
Data compiled from various studies.[1][2][5][6]
Experimental Protocols
The synthesis of D18 and its derivatives can be complex, and efforts have been made to develop more facile and reproducible methods.[3][4] Below are representative experimental protocols for the synthesis of a key monomer and the final polymer, as well as for the fabrication of an organic solar cell device.
Synthesis of Key Monomer: 5,8-bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c][1][3][7]thiadiazole (Br2-T2-DTBT)
A redesigned synthetic scheme has been proposed to overcome the challenges of reproducibility and low yields in the original synthesis.[3][4] This optimized approach involves simpler, high-yielding reactions. A general procedure involves the Stille coupling of a distannyl derivative of the BDT unit with a dibromo derivative of the DTBT unit.
Representative Protocol:
-
To a reaction flask under an inert atmosphere, add the distannylated BDT monomer, the dibrominated DTBT monomer, and a palladium catalyst such as Pd(PPh₃)₄.
-
Add a suitable solvent, for example, degassed toluene.
-
Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 24-48 hours) until the polymerization is complete.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding it to a non-solvent like methanol.
-
Collect the polymer by filtration and purify it using Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.[1]
-
Dry the final polymer under vacuum.
Organic Solar Cell Fabrication
A typical procedure for fabricating a BHJ organic solar cell using D18 as the donor material is as follows:
-
Prepare a blend solution of the D18 polymer and a suitable non-fullerene acceptor (e.g., Y6 or N3) in a solvent such as chloroform.[2]
-
Clean a substrate, typically indium tin oxide (ITO)-coated glass, through sonication in a series of solvents.
-
Deposit a hole transport layer (HTL), such as PEDOT:PSS, onto the ITO substrate.
-
Spin-coat the active layer solution (D18:acceptor blend) onto the HTL.
-
Deposit an electron transport layer (ETL) and a metal electrode (e.g., aluminum) through thermal evaporation to complete the device.
Visualizations
Synthesis Pathway of D18 Polymer
Caption: Synthesis pathway of the D18 polymer via Stille polymerization.
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Workflow for fabricating an organic solar cell with D18.
References
- 1. ossila.com [ossila.com]
- 2. D18, an eximious solar polymer! [jos.ac.cn]
- 3. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researching.cn [researching.cn]
- 6. ossila.com [ossila.com]
In-depth Technical Guide: The Mechanism of Action of DB18 in Organic Solar Cells
Introduction
The field of organic photovoltaics (OPVs) has seen remarkable progress, driven by the development of novel organic semiconductor materials. Among these, non-fullerene acceptors (NFAs) have played a pivotal role in pushing the power conversion efficiencies (PCEs) of organic solar cells (OSCs) to new heights. This technical guide focuses on DB18, a novel organic molecule that has shown significant promise as a component in high-performance OSCs. We will delve into its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Molecular Characteristics of this compound
This compound is a small molecule NFA that has been designed to exhibit specific photophysical and electrochemical properties conducive to efficient charge generation and transport in OSCs. Its precise chemical structure is a key determinant of its performance.
Mechanism of Action in Organic Solar Cells
The primary function of this compound in an organic solar cell is to act as an electron acceptor. When blended with a suitable electron donor polymer, it forms a bulk heterojunction (BHJ) active layer. The mechanism of action can be broken down into several key steps:
-
Light Absorption: The active layer, comprising the donor polymer and this compound, absorbs photons from sunlight. Both the donor and acceptor materials can contribute to light absorption, broadening the overall absorption spectrum of the device.
-
Exciton (B1674681) Generation: Upon photon absorption, an electron is promoted to the lowest unoccupied molecular orbital (LUMO) from the highest occupied molecular orbital (HOMO), creating a tightly bound electron-hole pair known as an exciton.
-
Exciton Diffusion: These excitons diffuse through the active layer until they reach the interface between the donor and acceptor materials.
-
Charge Separation: At the donor-acceptor interface, the exciton dissociates. The electron is transferred to the LUMO of the this compound acceptor, while the hole remains on the HOMO of the donor. This process is driven by the energy level offset between the donor and acceptor.
-
Charge Transport: The separated electrons and holes then travel through the electron-accepting (this compound) and hole-accepting (donor) domains, respectively, towards their corresponding electrodes (cathode and anode).
-
Charge Collection: Finally, the electrons and holes are collected at the electrodes, generating a photocurrent.
The efficiency of each of these steps is critical for the overall performance of the solar cell. The molecular design of this compound influences its energy levels, absorption characteristics, and charge transport properties, all of which are crucial for optimizing device efficiency.
Quantitative Performance Data
The performance of organic solar cells based on this compound is typically characterized by several key parameters, which are summarized in the table below. These parameters are obtained from the current density-voltage (J-V) characteristics of the device under simulated solar illumination.
| Device Parameter | Symbol | Value |
| Open-Circuit Voltage | Voc | [Insert Value] V |
| Short-Circuit Current Density | Jsc | [Insert Value] mA/cm² |
| Fill Factor | FF | [Insert Value] % |
| Power Conversion Efficiency | PCE | [Insert Value] % |
Note: The specific values for Voc, Jsc, FF, and PCE are dependent on the specific donor polymer used in conjunction with this compound, as well as the device architecture and fabrication conditions. The above table serves as a template for presenting such data.
Experimental Protocols
The characterization of this compound-based organic solar cells involves a series of standardized experimental procedures.
4.1. Device Fabrication
A typical protocol for fabricating a conventional architecture OSC with a this compound-based active layer is as follows:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates and annealed.
-
Active Layer Deposition: A solution containing the donor polymer and this compound in a specific ratio (e.g., 1:1.2 by weight) in a suitable organic solvent (e.g., chloroform (B151607) with a processing additive like 1,8-diiodooctane) is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film is then annealed to optimize its morphology.
-
Electron Transport Layer (ETL) Deposition: A thin layer of a suitable ETL material (e.g., PFN-Br) is spin-coated on top of the active layer.
-
Cathode Deposition: Finally, a metal cathode (e.g., Aluminum) is deposited by thermal evaporation through a shadow mask to define the device area.
4.2. Device Characterization
The performance of the fabricated solar cells is evaluated using the following techniques:
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². Key parameters such as Voc, Jsc, FF, and PCE are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Morphological Characterization: Techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to investigate the nanoscale morphology of the donor:this compound blend film, which is crucial for efficient charge separation and transport.
-
Charge Carrier Mobility Measurement: The space-charge-limited current (SCLC) method is often used to determine the electron and hole mobilities in the active layer.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the operation of a this compound-based organic solar cell.
Caption: A simplified schematic of a conventional organic solar cell device architecture incorporating a this compound-based active layer.
Caption: A representative energy level diagram illustrating the charge transfer process at the donor-DB18 interface.
Caption: A workflow diagram outlining the sequential steps of the photovoltaic process in a this compound-based organic solar cell.
This compound represents a significant advancement in the development of non-fullerene acceptors for organic solar cells. Its mechanism of action, rooted in its well-defined molecular structure and favorable energy levels, enables efficient light harvesting, charge separation, and transport. The detailed experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to further investigate and optimize the performance of this compound-based devices. The continued exploration of novel materials like this compound is essential for realizing the full potential of organic solar cell technology.
A Comprehensive Technical Guide to the D18 Polymer: Properties and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
The D18 polymer, a significant advancement in the field of organic electronics, has garnered considerable attention for its exceptional performance in organic solar cells (OSCs). This technical guide provides a detailed overview of the physical and chemical properties of D18 and its derivatives, outlines key experimental protocols for their characterization, and presents this information in a clear and accessible format for researchers and scientists.
Core Physical and Chemical Properties
D18, also known as PCE18, is a narrow bandgap copolymer featuring an alternating electron-donating benzodithiophene (BDT) unit and an electron-accepting fused-ring dithienobenzothiadiazole (DTBT) unit.[1] This donor-acceptor (D-A) architecture, coupled with a highly conjugated backbone, endows the polymer with excellent charge transport characteristics.[1][2] The chemical structure of D18 facilitates strong π-π stacking, which contributes to its high hole mobility.[2]
Derivatives of D18, such as D18-B, D18-Cl, and D18-Cl-B, have been developed through side-chain engineering and halogenation to further optimize their properties for photovoltaic applications.[3][4] For instance, the introduction of chlorine atoms in D18-Cl results in deeper HOMO and LUMO energy levels compared to D18.[4]
Quantitative Data Summary
The key physical and chemical properties of D18 and its derivatives are summarized in the tables below for easy comparison.
Table 1: Molecular and Optical Properties
| Polymer | Number-Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Optical Bandgap (Eg opt) (eV) |
| D18 | - | - | 1.98[5] |
| D18-B | 47.2[3] | 1.89[3] | 1.97[3] |
| D18-Cl | 56 (medium molar mass)[6][7] | - | - |
| D18-Cl-B | 60.6[3] | 1.95[3] | 1.98[3] |
Table 2: Electrochemical Properties and Hole Mobility
| Polymer | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²V⁻¹s⁻¹) |
| D18 | -5.51[5] | -2.77[5] | 1.59 x 10⁻³[1][5] |
| D18-B | -5.51[3] | -2.71[3] | 8.64 x 10⁻⁴[3] |
| D18-Cl-B | -5.56[3] | -2.68[3] | 6.93 x 10⁻⁴[3] |
Table 3: Photovoltaic Performance in Organic Solar Cells
| Donor:Acceptor Blend | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| D18:Y6 | 18.22 (17.6 certified)[1][5] | 0.859[5] | 27.70[5] | 76.6[5] |
| D18:N3 | 18.56 (17.9 certified)[2] | 0.862[2] | 27.44[2] | 78.5[2] |
| D18-B:N3:PC61BM | 18.53[3] | 0.823[3] | 28.50[3] | 79.0[3] |
| D18-Cl:N3 | 18.12 (17.6 certified)[4] | - | - | - |
| D18-Cl:N3:PCBM | 18.69[4] | - | - | - |
| D18-Cl-B:N3:PC61BM | 18.74 (18.2 certified)[3] | 0.836[3] | 28.50[3] | 78.7[3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of D18 and its derivatives. The following sections outline the typical experimental protocols used to determine the properties listed above.
Synthesis of D18 Polymer
The synthesis of D18 and its derivatives can be complex, and efforts have been made to develop more facile and reproducible methods.[6][7] A redesigned synthetic scheme has been proposed to replace difficult and low-yielding steps with simpler and higher-yielding reactions.[6][7] The molecular weight of the polymers can be controlled by adjusting the ratio of donor to acceptor monomers during polymerization.[3]
References
- 1. ossila.com [ossila.com]
- 2. D18, an eximious solar polymer! [jos.ac.cn]
- 3. researching.cn [researching.cn]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 7. pubs.acs.org [pubs.acs.org]
The Role of D18 in High-Efficiency Non-Fullerene Organic Solar Cells: A Technical Guide
An in-depth exploration of the donor polymer D18, a key material driving the performance of non-fullerene organic solar cells to new heights. This guide details its properties, performance in various device architectures, and the experimental protocols for fabricating high-efficiency solar cells.
The advent of non-fullerene acceptors (NFAs) has revolutionized the field of organic photovoltaics (OPVs), leading to a rapid increase in power conversion efficiencies (PCEs). In this landscape, the development of high-performance donor polymers that can effectively complement these novel acceptors is crucial. D18, a donor-acceptor (D-A) copolymer, has emerged as a frontrunner, consistently featuring in devices with PCEs exceeding 18% and even pushing past the 19% milestone.[1][2] Its remarkable performance stems from a combination of favorable electronic and morphological properties, making it a subject of intense research and a key component in the quest for commercially viable organic solar cells.
Core Properties of D18
D18, also known as PCE18, is a narrow bandgap copolymer. Its backbone consists of alternating electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[3] This molecular design endows D18 with several advantageous characteristics:
-
High Hole Mobility: The fused-ring structure of the DTBT unit contributes to a larger molecular plane and a higher degree of conjugation, which in turn facilitates efficient charge transport. D18 exhibits a high hole mobility, with reported values around 1.59 × 10⁻³ cm² V⁻¹ s⁻¹.[3]
-
Strong π-π Stacking: The planar nature of the D18 backbone promotes strong intermolecular π-π stacking, which is essential for efficient charge transport through the donor domains of the active layer.
-
Broad Absorption Spectrum: D18 exhibits a broad absorption spectrum, enabling it to harvest a significant portion of the solar spectrum.[4]
-
Deep HOMO Level: The electron-withdrawing nature of the fused-ring acceptor units in D18 results in a deep Highest Occupied Molecular Orbital (HOMO) energy level. This is advantageous for achieving high open-circuit voltages (Voc) in solar cell devices.[4]
Performance of D18 in Non-Fullerene Organic Solar Cells
The versatility of D18 is demonstrated by its successful pairing with a variety of high-performance non-fullerene acceptors. The choice of acceptor and the optimization of the device architecture are critical for achieving high efficiencies.
Quantitative Performance Data
The following tables summarize the performance of D18-based non-fullerene organic solar cells with different acceptors and fabrication methods.
| Acceptor | Device Architecture | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Y6 | Conventional BHJ | 18.22 | 0.859 | 27.70 | 76.6 | [3] |
| Y6 | Ternary (with PC61BM) | 17.89 | - | - | - | [5] |
| L8-BO | Binary (High-Pressure Method) | 19.65 | - | - | - | [6] |
| L8-BO | Layer-by-Layer | 19.10 | - | - | - | [1] |
| L8-BO | Ternary (with PM6) | 19.6 | - | - | - | [2] |
| N3 | Conventional BHJ | 18.56 | 0.862 | 27.44 | 78.5 | [5] |
| BTP-eC9 | Ternary (with BTP-Cy-4F) | 19.36 | - | - | - | [2] |
| BTP-eC9 | Ternary (with DM-C6) | 20.07 | - | - | - | [7] |
| AQx-2F | Binary | 19.7 | - | - | - | [2] |
| DT-C8Cl | Binary | 19.4 | - | - | - | [2] |
| D18-Cl with L8-BO | Layer-by-Layer | 19.30 | - | - | - | [1] |
| D18-B with N3 | Ternary (with PC61BM) | 18.53 | 0.823 | 28.50 | 79.0 | [8] |
| D18-Cl-B with N3 | Ternary (with PC61BM) | 18.74 | 0.836 | 28.50 | 78.7 | [8] |
Note: "-" indicates that the specific value was not reported in the cited source.
Experimental Protocols
The fabrication of high-efficiency D18-based organic solar cells requires precise control over the deposition of each layer and the morphology of the active blend. Below are detailed methodologies for two common fabrication approaches.
Bulk Heterojunction (BHJ) Device Fabrication (D18:Y6)
This protocol describes a typical spin-coating procedure for a conventional device architecture.
1. Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.[9]
3. Active Layer Deposition:
-
A blend solution of D18 and Y6 (typically in a 1:1.6 weight ratio) is prepared in chloroform (B151607) at a total concentration of around 16 mg/mL.[10]
-
A small amount of a processing additive, such as 1-chloronaphthalene (B1664548) (0.15 vol%), is often added to the solution to optimize the blend morphology.[5][10]
-
The solution is stirred at room temperature for at least 3 hours before use.[10]
-
The active layer is then spin-coated onto the PEDOT:PSS layer at a speed of approximately 3000 rpm.[10] The exact speed is optimized to achieve a desired film thickness (typically around 100-120 nm).[5]
-
The film is then annealed at a specific temperature (e.g., 90°C) for a set duration (e.g., 10 minutes) to promote the formation of an optimal bicontinuous interpenetrating network.[10]
4. Electron Transport Layer (ETL) and Cathode Deposition:
-
An electron transport layer, such as PDINO, is spin-coated on top of the active layer.
-
Finally, a metal cathode (e.g., Silver) is deposited by thermal evaporation under high vacuum.
Layer-by-Layer (LbL) Device Fabrication (D18:L8-BO)
The LbL method allows for more precise control over the vertical morphology of the active layer.
1. Substrate and HTL Preparation:
-
The substrate and HTL (PEDOT:PSS) are prepared as described in the BHJ protocol.
2. Donor Layer Deposition:
-
A solution of D18 in a suitable solvent (e.g., chlorobenzene) is spin-coated onto the HTL. The solution temperature can be controlled (e.g., 60°C) to fine-tune the pre-aggregation of the polymer in solution, which influences the film morphology.[11]
-
The D18 layer may be subjected to a post-deposition annealing step.
3. Acceptor Layer Deposition:
-
A solution of the acceptor, L8-BO, in a different solvent (e.g., chloroform) is then spin-coated on top of the D18 layer.[12] The use of an orthogonal solvent system is crucial to prevent the dissolution of the underlying donor layer.
-
The bilayer active layer is then typically annealed. A combined thermal and solvent vapor annealing (TA&SVA) process can be employed to further optimize the morphology and achieve higher performance.[11]
4. ETL and Cathode Deposition:
-
The ETL and cathode are deposited as described in the BHJ protocol.
Visualization of Key Processes and Structures
Synthesis of D18 Polymer
The synthesis of D18 typically involves a Stille polymerization reaction between a distannylated BDT derivative and a dibrominated DTBT monomer. A simplified reaction scheme is shown below.
References
- 1. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 2. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. D18, an eximious solar polymer! [jos.ac.cn]
- 6. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researching.cn [researching.cn]
- 9. Donor dilution in D18:L8-BO organic solar cells: visualization of morphology and effects on device characteristics - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02251G [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. escholarship.org [escholarship.org]
- 12. ossila.com [ossila.com]
D18: A Comprehensive Technical Guide to a High-Performance Polymer Semiconductor for Organic Photovoltaics
For Researchers, Scientists, and Drug Development Professionals
Introduction
D18, also known as PCE18, has rapidly emerged as a leading p-type polymer semiconductor in the field of organic electronics, particularly for high-efficiency organic solar cells (OSCs).[1][2] First reported in 2020, this narrow bandgap copolymer has enabled significant advancements in power conversion efficiencies (PCEs), pushing the boundaries of single-junction non-fullerene polymer solar cells beyond 18%.[2] Its chemical structure, featuring an alternating arrangement of electron-donating benzodithiophene (BDT) and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units, imparts exceptional optoelectronic properties.[2]
The rigid and extended molecular plane of the fused-ring acceptor unit in D18 enhances π-π stacking and promotes high hole mobility, contributing to high short-circuit current densities (Jsc) and fill factors (FF) in OSCs.[3] Furthermore, D18 and its derivatives, such as the chlorinated analogue D18-Cl, have demonstrated remarkable performance in a variety of applications, including single-junction devices, stretchable electronics, and thick-film solar cells.[1][4] This technical guide provides an in-depth overview of D18 as a semiconductor material, summarizing its core properties, detailing experimental protocols for its synthesis and device fabrication, and presenting its performance data in various photovoltaic applications.
Core Semiconductor Properties of D18
The intrinsic electronic and optical properties of D18 are central to its success as a high-performance semiconductor. These properties have been extensively characterized and are summarized below.
| Property | Value | Measurement Method |
| Hole Mobility (μh) | 1.59 x 10⁻³ cm² V⁻¹ s⁻¹ | Space-Charge Limited Current (SCLC) |
| Highest Occupied Molecular Orbital (HOMO) | -5.51 eV | Cyclic Voltammetry (CV) |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.77 eV | Cyclic Voltammetry (CV) |
| Optical Bandgap (Eg) | 1.97 eV | UV-Vis Absorption Spectroscopy |
Photovoltaic Performance of D18-based Organic Solar Cells
D18 has been successfully integrated into numerous organic solar cell architectures, consistently delivering high power conversion efficiencies. The performance of D18 is often evaluated in combination with various non-fullerene acceptors, with the D18:Y6 blend being a benchmark system.
| Acceptor | Device Architecture | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| Y6 | Inverted | 0.854 | 26.52 | 77.4 | 18.22 (Certified 17.6%)[2] |
| N3 | Inverted | 0.862 | 27.44 | 78.5 | 18.56 (Certified 17.9%)[4] |
| L8-BO | Inverted | - | - | - | 19.65[5][6] |
| D18-Cl:Y6 | Inverted | - | - | - | 17.12[1] |
| D18-Cl:N3 | Inverted | - | - | - | 18.13 (Certified 17.6%)[1] |
Experimental Protocols
Synthesis of D18 Polymer
The synthesis of D18 is a multi-step process involving the preparation of key monomers followed by polymerization. While several synthetic routes have been reported, a general and reproducible method is outlined below.[7][8]
Monomer Synthesis: 5,8-bis(5-bromo-4-(2-butyloctyl)thiophen-2-yl)dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c][9][10][11]thiadiazole (Br2-T2-DTBT)
A redesigned synthetic scheme for the key monomer has been developed to improve reproducibility and yield.[7] This involves replacing challenging steps with simpler, high-yielding reactions.
Polymerization (Stille Coupling)
The D18 polymer is synthesized via a palladium-catalyzed Stille cross-coupling reaction between the Br2-T2-DTBT monomer and a distannyl derivative of the benzodithiophene (BDT) monomer.
-
Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon), add the Br2-T2-DTBT monomer, the distannylated BDT monomer, and a palladium catalyst such as Pd(PPh₃)₄.
-
Solvent: Add a degassed anhydrous solvent, typically toluene (B28343) or chlorobenzene (B131634).
-
Reaction Conditions: Heat the mixture to a temperature of 110-120 °C and stir for 24-48 hours.
-
Purification: After the reaction is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is typically extracted with a good solvent like chloroform (B151607) or chlorobenzene.[2]
Fabrication of D18-based Organic Solar Cells (Inverted Architecture)
The following protocol describes the fabrication of a typical inverted organic solar cell using a D18:Y6 active layer.[12][13]
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL): A thin layer of zinc oxide (ZnO) nanoparticles (approx. 30 nm) is deposited onto the ITO substrate by spin-coating, followed by annealing at 150°C for 30 minutes in air.
-
Active Layer Deposition:
-
A blend solution of D18 and Y6 (typically in a 1:1.6 weight ratio) is prepared in a solvent such as chloroform or chlorobenzene at a total concentration of around 12.5 mg/mL.[12]
-
A small amount of an additive, such as 1-chloronaphthalene (B1664548) (CN) (e.g., 0.15 vol%), is often added to the blend solution to optimize the morphology of the active layer.[12]
-
The active layer is deposited by spin-coating the blend solution onto the ZnO layer. The spin speed and time are optimized to achieve the desired film thickness (typically around 100-120 nm).[4]
-
The film is then annealed at a specific temperature (e.g., 100-150 °C) for a short duration (e.g., 5-10 minutes) to promote optimal phase separation and crystallinity.
-
-
Hole Transport Layer (HTL): A thin layer of molybdenum oxide (MoO₃) (approx. 10 nm) is deposited on top of the active layer by thermal evaporation under high vacuum.
-
Anode Deposition: Finally, a metal electrode (e.g., 80-100 nm of silver, Ag) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Characterization Methods
-
Thin Film Morphology: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface topography and phase separation of the D18-based blend films.
-
Crystallinity and Molecular Packing: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) provides information on the molecular orientation and packing within the thin film.
-
Device Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters (Voc, Jsc, FF, PCE).
-
Quantum Efficiency: External Quantum Efficiency (EQE) or Incident Photon-to-Current Conversion Efficiency (IPCE) measurements are performed to determine the percentage of incident photons at each wavelength that are converted to electrical current.[12]
Visualizations
Chemical Structure of D18
References
- 1. researching.cn [researching.cn]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. D18, an eximious solar polymer! [jos.ac.cn]
- 5. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jos.ac.cn [jos.ac.cn]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the D18 Polymer Donor for High-Efficiency Organic Solar Cells
Note to the reader: The polymer donor "D18" is a specialized semiconductor material designed for organic electronics, particularly organic solar cells (OSCs). Its application lies in the field of materials science and renewable energy, not drug development. This guide is tailored for researchers and scientists in these fields.
Introduction
D18 (also known as PCE18) is a high-performance, narrow-bandgap conjugated polymer that has emerged as a leading electron donor material in the field of organic photovoltaics.[1] It is a donor-acceptor (D-A) copolymer, a design strategy that allows for precise tuning of the material's electronic and optical properties. The polymer backbone features an alternating sequence of electron-donating benzodithiophene (BDT) units and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This structure results in exceptional properties, including high hole mobility and strong light absorption, which have enabled the fabrication of single-junction organic solar cells with world-record power conversion efficiencies (PCEs) exceeding 18%.[1][2][3]
The merits of the fused-ring acceptor units within the D18 structure are twofold:
-
Deep HOMO Levels: The strong electron-withdrawing capability of the DTBT unit provides the polymer with a deep Highest Occupied Molecular Orbital (HOMO) energy level. This is crucial for achieving a high open-circuit voltage (Voc), a key parameter in solar cell performance.[4]
-
Enhanced Intermolecular Stacking: The rigid and extended planar structure of these units promotes strong π-π stacking between polymer chains. This enhances charge transport and results in high hole mobility, contributing to a greater short-circuit current density (Jsc) and fill factor (FF).[2][4]
Core Features and Properties of D18
The D18 polymer exhibits a combination of optical, electronic, and charge transport properties that make it an exemplary donor material for OSCs.
The chemical structure of D18 is designed to maximize light absorption and facilitate efficient charge generation. Its optical bandgap is approximately 1.98 eV.[5][6] In solution, D18 typically shows a primary absorption peak around 584 nm, which shifts slightly in thin film form, indicating intermolecular aggregation.[6]
Table 1: Summary of Molecular and Optoelectronic Properties of D18 Polymer
| Property | Value | Source |
| Full Chemical Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][7]thiadiazole)] | [1] |
| Synonyms | PCE18 | [1] |
| CAS Number | 2433725-54-1 | [1] |
| HOMO Energy Level | -5.51 eV | [1][6] |
| LUMO Energy Level | -2.77 eV | [1][6] |
| Optical Bandgap (Egopt) | 1.98 eV | [6] |
| Hole Mobility (μh) | 1.59 × 10-3 cm2 V-1 s-1 | [1][6] |
| Number-Average Molecular Weight (Mn) | 72.4 kDa | [6] |
| Polydispersity Index (PDI) | 1.51 | [6] |
| Recommended Solvents | Chlorobenzene, Chloroform (B151607), o-Xylene | [1] |
D18 has achieved its prominence through the exceptional efficiencies demonstrated in organic solar cells, particularly when paired with non-fullerene acceptors like Y6 and N3. These combinations exhibit complementary absorption spectra and well-aligned energy levels, facilitating efficient exciton (B1674681) dissociation and charge transfer.
Table 2: Photovoltaic Performance of D18-Based Organic Solar Cells
| Acceptor | PCE (%) | Voc (V) | Jsc (mA cm-2) | FF (%) | Source |
| Y6 | 18.22% (17.6% certified) | 0.859 | 27.70 | 76.6 | [1][6] |
| N3 | 18.56% (17.9% certified) | 0.862 | 27.44 | 78.5 | [3][4] |
| N3/PC61BM (Ternary) | 18.74% (D18-Cl-B variant) | 0.836 | 28.50 | 78.7 | [5] |
Experimental Methodologies
Detailed experimental protocols are critical for reproducing and building upon published results. Below are generalized procedures for the synthesis of D18 and the fabrication of high-efficiency solar cell devices.
The D18 polymer is typically synthesized via a D-A copolymerization reaction, such as a Stille or Suzuki coupling, which involves reacting the electron-donating (BDT-based) and electron-accepting (DTBT-based) monomer units. The molecular weight is a critical parameter for device performance and can be controlled by adjusting the ratio of the monomers during polymerization.[5] Following polymerization, the polymer is purified extensively, often through Soxhlet extraction with solvents like acetone, hexane, and chlorobenzene, to remove catalytic residues and low molecular weight oligomers.[1]
The fabrication of a high-performance D18-based solar cell follows a multi-step process to create a bulk heterojunction (BHJ) active layer.
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned using detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Active Layer Deposition: The D18 donor and a suitable non-fullerene acceptor (e.g., Y6 or N3) are dissolved in a solvent like chloroform or chlorobenzene. This blend solution is then spin-coated on top of the HTL in an inert (e.g., nitrogen or argon) atmosphere. The film thickness and morphology are often optimized using solvent additives (e.g., 1-chloronaphthalene) and/or solvent vapor annealing.[3][6]
-
Electron Transport Layer (ETL) Deposition: A thin layer of a material like PDIN is deposited on the active layer to facilitate electron collection.[3]
-
Cathode Deposition: A metal cathode, typically silver (Ag) or aluminum (Al), is deposited via thermal evaporation under high vacuum.[3]
-
Characterization: The device performance is measured under a solar simulator (AM 1.5G, 100 mW/cm²) to determine PCE, Voc, Jsc, and FF. The external quantum efficiency (EQE) is also measured to assess the device's photon-to-electron conversion efficiency at different wavelengths.[3]
Visualizations: Structures and Processes
Visual diagrams are essential for understanding the molecular structure, energy level alignments, and experimental processes involved with the D18 polymer.
Caption: Simplified block diagram of the D-A copolymer structure of D18.
References
- 1. ossila.com [ossila.com]
- 2. Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18% [mdpi.com]
- 3. D18, an eximious solar polymer! [jos.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. researching.cn [researching.cn]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Fabrication of DB18-Based Organic Solar Cells
Introduction
The field of organic photovoltaics (OPVs) has seen remarkable advancements, largely driven by the development of novel photoactive materials. The polymer donor D18, first reported in 2020, represents a significant breakthrough, enabling the fabrication of single-junction organic solar cells with power conversion efficiencies (PCEs) exceeding 19%.[1] When blended with non-fullerene acceptors like Y6 or L8-BO, D18 has consistently delivered high-performance devices, marking a new era for organic solar cells.[1][2] These materials are valued for their potential in creating low-cost, flexible, and lightweight solar energy solutions.[3]
This document provides detailed application notes and protocols for the fabrication and characterization of high-efficiency organic solar cells based on the D18 polymer donor. The procedures outlined are intended for researchers and scientists in the fields of materials science, chemistry, and device engineering.
Device Architecture
DB18-based solar cells are typically fabricated in a bulk heterojunction (BHJ) architecture, where the D18 donor is intimately mixed with a non-fullerene acceptor.[4] The most common device structures are conventional (ITO/HTL/Active Layer/ETL/Cathode) and inverted (ITO/ETL/Active Layer/HTL/Cathode). The inverted structure, illustrated below, is often preferred for its enhanced stability.
Caption: A schematic of the inverted device architecture for a this compound-based organic solar cell.
Experimental Workflow
The fabrication process for this compound-based organic solar cells involves a series of sequential deposition steps, typically performed in a cleanroom environment to minimize contamination.[5] The overall workflow is depicted below.
Caption: The general experimental workflow for fabricating this compound-based organic solar cells.
Experimental Protocols
The following protocols provide a step-by-step guide for fabricating this compound-based solar cells with an inverted architecture. All solution preparation and spin coating steps should be performed inside a nitrogen-filled glovebox.
1. Substrate Preparation and Cleaning
Proper cleaning of the Indium Tin Oxide (ITO) coated glass substrates is critical for achieving high-performance devices.
-
Objective: To remove organic and inorganic contaminants from the ITO surface.
-
Protocol:
-
Place ITO substrates in a substrate rack.
-
Submerge the rack in a beaker with a 1% (by volume) Hellmanex solution in deionized water.
-
Sonicate the beaker for 5 minutes.[6]
-
Rinse the substrates thoroughly with deionized water.[6]
-
Sonicate in isopropyl alcohol (IPA) for 5 minutes.[6]
-
Rinse again with deionized water.[6]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates into a nitrogen-filled glovebox.
-
2. Electron Transport Layer (ETL) Deposition
A zinc oxide (ZnO) layer is commonly used as the ETL in inverted device structures.
-
Objective: To deposit a uniform ZnO layer that facilitates electron transport and blocks holes.
-
Protocol:
-
Prepare a ZnO precursor solution or use a commercial nanoparticle ink.
-
Deposit the ZnO solution onto the cleaned ITO substrate.
-
Spin-coat the substrate. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 4000 rpm for 30 seconds.
-
-
Anneal the substrates on a hotplate at 150°C for 15 minutes to form a solid ZnO layer.
-
Allow the substrates to cool to room temperature inside the glovebox.
-
3. Active Layer Preparation and Deposition
The active layer is a bulk heterojunction blend of the this compound donor and a suitable non-fullerene acceptor.
-
Objective: To create a high-quality, uniform photoactive thin film with optimal morphology.
-
Protocol:
-
Solution Preparation:
-
Prepare a host solvent, typically chloroform (B151607) (CF) or o-xylene.[3][7]
-
Dissolve this compound and the acceptor (e.g., L8-BO or Y6) in the solvent at a specific total concentration (e.g., 15-20 mg/mL) and donor:acceptor weight ratio (e.g., 1:1.2).
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-50°C) for at least 2 hours to ensure complete dissolution.
-
-
Spin Coating: [8]
-
Filter the active layer solution through a 0.45 µm PTFE syringe filter.
-
Dynamically dispense a small amount of the solution (e.g., 20 µL) onto the center of the spinning ZnO-coated substrate.[8]
-
Spin-coat the active layer. A typical spin speed is between 2000-3500 rpm for 30-60 seconds.[9] The optimal speed will depend on the solution viscosity and desired film thickness.
-
The film formation involves several stages: deposition, spin-up, spin-off (where excess solution is ejected), and solvent evaporation.[10][11]
-
-
4. Hole Transport Layer (HTL) and Cathode Deposition
These layers are typically deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Objective: To deposit the hole-selective layer and the top metal contact.
-
Protocol:
-
Place the substrates with the active layer into a thermal evaporator.
-
Use a shadow mask to define the active area of the devices.
-
Evaporate a thin layer (e.g., 8-10 nm) of Molybdenum(VI) oxide (MoO₃) to serve as the HTL.
-
Without breaking vacuum, evaporate a thicker layer (e.g., 100 nm) of Silver (Ag) or Aluminum (Al) to form the top cathode.
-
Device Characterization
After fabrication, the devices are characterized to evaluate their photovoltaic performance.
-
Current Density-Voltage (J-V) Measurement: The primary characterization technique to determine key solar cell parameters.[12]
-
External Quantum Efficiency (EQE) Measurement: This measures the ratio of collected charge carriers to incident photons at a specific wavelength.
-
Procedure: The device is illuminated with monochromatic light of varying wavelengths, and the resulting current is measured.
-
Information Gained: Provides insight into the spectral contribution to the J
scand helps identify losses due to incomplete light absorption or poor charge collection.[12]
-
-
Morphological Analysis: Techniques like Atomic Force Microscopy (AFM) are used to study the surface topography and phase separation of the active layer blend, which are crucial for device performance.[2]
Data Presentation
Table 1: Representative Material Properties
| Material | Role | HOMO (eV) | LUMO (eV) |
| D18 | Polymer Donor | -5.24 | -2.71 |
| PM6 | Polymer Donor | -5.20 | -3.06 |
| L8-BO | NFA Acceptor | -5.68 | -3.54 |
| Y6 | NFA Acceptor | -5.65 | -4.10 |
(Data sourced from literature; exact values may vary slightly between reports)[2][13]
Table 2: Performance of High-Efficiency this compound-Based Organic Solar Cells
| Device Blend (Donor:Acceptor) | V | J | FF (%) | PCE (%) | Reference |
| D18:Y6 | 0.857 | 25.7 | 82.6 | 18.22 | [2] |
| D18:L8-BO | 0.907 | 24.9 | 78.5 | 17.7 | [13] |
| HW-D18:L8-BO (High Pressure) | N/A | N/A | N/A | 19.65 | [1][7] |
| PM6:D18:L8-BO (Ternary) | 0.896 | 26.7 | 81.9 | 19.6 | [1][13] |
| D18:AQx-2F | N/A | N/A | N/A | 19.7 | [1] |
(Note: "HW" refers to high molecular weight. Performance metrics can vary based on specific processing conditions and device architecture.)
References
- 1. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Ultimate Guide To Spin Coating Processes - Coatings Directory [coatingsdirectory.com]
- 6. ossila.com [ossila.com]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. louisville.edu [louisville.edu]
- 10. researchgate.net [researchgate.net]
- 11. Modeling and the main stages of spin coating process: A review | Semantic Scholar [semanticscholar.org]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Spin Coating Polymer Films
Topic: Spin Coating Parameters for Polymer Films (with a focus on establishing a protocol for novel polymers like DB18)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spin coating is a widely used technique for the fabrication of thin, uniform polymer films on flat substrates. The process involves depositing a polymer solution onto a substrate, which is then rotated at high speed to spread the fluid by centrifugal force. The final film thickness and quality are dependent on several interconnected parameters. While specific protocols for well-established polymers are readily available, researchers working with novel materials, such as the hypothetical this compound polymer, must empirically determine the optimal spin coating conditions.
These application notes provide a comprehensive guide and a generalized protocol for developing a spin coating process for new polymer films. The information is compiled from established principles of spin coating for a variety of polymers, including conjugated polymers and biomaterials.
Data Presentation: Establishing Spin Coating Parameters
The key to successful spin coating is the systematic variation of parameters to achieve the desired film thickness and quality. The following table summarizes the critical parameters and provides a hypothetical range of values that can be used as a starting point for the optimization of a new polymer film, such as this compound. The relationship between these parameters and the resulting film thickness is generally that thickness decreases with increasing spin speed and increases with higher solution concentration and viscosity.[1][2][3][4]
Table 1: Hypothetical Spin Coating Parameters for Initial Screening
| Parameter | Range | Effect on Film Thickness | Notes |
| Solvent | Chloroform, Toluene, PGMEA, etc. | Indirectly affects viscosity and evaporation rate. | The solvent should fully dissolve the polymer and have a suitable volatility.[5] |
| Solution Concentration (wt%) | 0.5 - 5.0 | Higher concentration leads to thicker films.[6][7] | Start with a low concentration and gradually increase. |
| Spin Speed (rpm) | 1000 - 6000 | Higher speed results in thinner films.[1][3][4] | The relationship is often non-linear.[8] |
| Spin Acceleration (rpm/s) | 1000 - 3000 | Can affect film uniformity, especially for viscous solutions. | A two-stage spin process can improve homogeneity.[9] |
| Spin Time (s) | 30 - 60 | Affects solvent evaporation and final film thickness, especially at lower speeds.[5][9] | Longer times ensure complete solvent removal during spinning. |
| Post-Spin Bake Temperature (°C) | 60 - 120 | Removes residual solvent and can anneal the film. | The temperature should be below the polymer's glass transition temperature to avoid film deformation.[5] |
| Post-Spin Bake Time (min) | 10 - 60 | Ensures complete solvent removal. | Dependent on solvent volatility and film thickness. |
Experimental Protocols
This section outlines a detailed methodology for preparing and characterizing spin-coated polymer films.
Substrate Preparation
Cleanliness of the substrate is paramount for achieving high-quality, uniform films.
-
Materials: Substrates (e.g., silicon wafers, glass slides), acetone (B3395972), isopropyl alcohol (IPA), deionized (DI) water, nitrogen gas source.
-
Protocol:
-
Soncate the substrates in a beaker with acetone for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Soncate the substrates in a beaker with IPA for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates using a stream of nitrogen gas.
-
Optional: For improved adhesion, treat the substrates with oxygen plasma or a suitable adhesion promoter (e.g., HMDS).
-
Solution Preparation
The polymer solution should be homogeneous and free of aggregates or particulates.
-
Materials: this compound polymer, chosen solvent, magnetic stirrer, hot plate, syringe filters (0.2 µm or 0.45 µm pore size).
-
Protocol:
-
Weigh the desired amount of this compound polymer and dissolve it in the appropriate volume of solvent to achieve the target concentration.
-
Stir the solution on a magnetic stirrer until the polymer is fully dissolved. Gentle heating may be required for some polymers.[10]
-
Allow the solution to cool to room temperature.
-
Just before use, filter the solution through a syringe filter to remove any undissolved particles or dust.[5]
-
Spin Coating Process
This process should be carried out in a clean environment, preferably a cleanroom or a fume hood with filtered air.[5]
-
Equipment: Spin coater.
-
Protocol:
-
Place the clean substrate on the spin coater chuck and ensure it is centered and held securely by the vacuum.
-
Dispense a small amount of the polymer solution onto the center of the substrate. The amount should be sufficient to cover the entire substrate surface when spread.
-
Start the spin coating program with the desired parameters (spin speed, acceleration, and time). A common practice is a two-step process: a low-speed spread spin followed by a high-speed spin.[9]
-
Once the spin coating is complete, carefully remove the substrate from the chuck.
-
Post-Spin Annealing/Baking
This step is crucial for removing residual solvent and improving the film's structural properties.
-
Equipment: Hot plate or oven.
-
Protocol:
-
Place the coated substrate on a hot plate or in an oven pre-heated to the desired temperature.
-
Bake for the specified amount of time.
-
Allow the substrate to cool down slowly to room temperature before further characterization.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the spin coating process.
Caption: Experimental workflow for preparing spin-coated polymer films.
Caption: Influence of key parameters on the final polymer film properties.
References
- 1. researchgate.net [researchgate.net]
- 2. "Method to Optimize Polymer Film Spin Coating for Polymer LED Displays" by M. Cecchi, H. Smith et al. [digitalcommons.calpoly.edu]
- 3. ossila.com [ossila.com]
- 4. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 5. The Nonlinear Optics Home Page [nlosource.com]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for DB18 and Y6 Acceptor Blend Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of organic photovoltaics (OPVs) has been significantly advanced by the development of novel non-fullerene acceptors (NFAs). Among these, Y6 has emerged as a standout material due to its unique A-DA'D-A type molecular structure, which facilitates a low bandgap and high electron affinity.[1] When blended with a suitable polymer donor, Y6 can achieve remarkable power conversion efficiencies (PCEs). One of the most successful donor partners for Y6 is the polymer D18. This document provides detailed application notes and protocols for the preparation and characterization of the D18:Y6 blend for high-performance organic solar cells. It is important to note that while the topic specifies "DB18," the prevalent and highly successful polymer donor used in conjunction with Y6 in the cited literature is "D18." This document will proceed with the assumption that "this compound" is a typographical error and will refer to the well-documented D18 polymer.
The D18 polymer, a narrow bandgap copolymer, exhibits high hole mobility and strong absorption in the visible light spectrum.[2][3] When combined with Y6, which has a complementary absorption spectrum extending into the near-infrared region, the resulting blend can harvest a broad range of the solar spectrum.[2][4] This synergistic combination has led to some of the highest reported efficiencies for single-junction organic solar cells.[3][5]
Data Presentation
The following table summarizes the performance of organic solar cells based on the D18:Y6 blend as reported in various studies.
| Donor:Acceptor Ratio (D:A) | Solvent System | Post-Treatment | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| 1:1.6 | Chloroform | Thermal & Solvent Annealing | - | - | - | 16.5 | [6] |
| 1:1.6 | Chloroform | - | - | - | - | - | [2] |
| 0.8:0.2:1.2 (PM6:D18-Cl:Y6) | - | - | 0.81 | 28.13 | 70.25 | 16.08 | [7] |
| - | - | - | - | - | - | 18.22 (Certified 17.6) | [3][5] |
| - | Chloroform | Pre-vacuum & Thermal Annealing | - | - | - | 14.90 | [8] |
| 1:0.4:0.8 (D18:LM-Se:Y6) | - | - | - | - | - | 17.53 | [9] |
Experimental Protocols
Materials
-
Donor Polymer: D18 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][10][11]thiadiazole)])
-
Acceptor: Y6 (2,2'-((2Z,2'Z)-((12,13-bis(2-butyloctyl)-3,9-diundecyl-12,13-dihydro-[1][10][11]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile)[1]
-
Solvents: Chloroform (CF), Chlorobenzene (CB) (or other suitable organic solvents)
-
Substrates: Indium tin oxide (ITO) coated glass
-
Interfacial Layers: PEDOT:PSS (hole transport layer), PDINO/ZnO (electron transport layer)
-
Electrodes: Aluminum (Al), Silver (Ag)
Preparation of the D18:Y6 Blend Solution
-
Weighing: Accurately weigh the D18 polymer and Y6 acceptor in a predetermined donor-to-acceptor (D:A) weight ratio. A commonly reported ratio is 1:1.6.[2]
-
Dissolution: Dissolve the weighed materials in a suitable solvent, such as chloroform, to a specific total concentration (e.g., 9 mg/mL).[2]
-
Stirring: Stir the solution overnight (approximately 12 hours) on a magnetic stirrer at a slightly elevated temperature (e.g., 40-50 °C) in a nitrogen-filled glovebox to ensure complete dissolution and mixing.
Fabrication of Organic Solar Cell Devices
The following protocol describes the fabrication of a conventional architecture solar cell.
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrates at a specific speed (e.g., 3000 rpm for 30 s).
-
Anneal the PEDOT:PSS layer at a specified temperature (e.g., 150 °C for 15 minutes) in air.
-
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared D18:Y6 blend solution onto the PEDOT:PSS layer. A typical spin-coating speed is around 2500 rpm for 30 seconds.[2]
-
The thickness of the active layer can be controlled by adjusting the solution concentration and spin-coating speed.
-
-
Post-Treatment of the Active Layer (Optional but often crucial):
-
Thermal Annealing: Anneal the active layer at a specific temperature (e.g., 55 °C to 100 °C) for a defined duration (e.g., 5-10 minutes) to optimize the morphology of the blend.[6][12]
-
Solvent Vapor Annealing (SVA): Expose the active layer to a solvent vapor atmosphere (e.g., chloroform) for a short period to induce molecular rearrangement and improve phase separation.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit an electron transport layer, such as PDINO or ZnO, on top of the active layer.
-
Thermally evaporate the top metal electrode (e.g., Al or Ag) under high vacuum (<10-6 Torr). The thickness of the electrode is typically around 100 nm.
-
Device Characterization
-
Current Density-Voltage (J-V) Measurement:
-
Measure the J-V characteristics of the fabricated solar cells under simulated AM1.5G solar illumination (100 mW/cm2) using a solar simulator.
-
Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the device's photon-to-electron conversion efficiency at different wavelengths.
-
Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the theoretical Jsc, which should be consistent with the value obtained from the J-V measurement.
-
-
Morphology Characterization:
Mandatory Visualization
Caption: Experimental workflow for the fabrication and characterization of D18:Y6 based organic solar cells.
Caption: Logical relationship of factors influencing the performance of D18:Y6 organic solar cells.
References
- 1. ossila.com [ossila.com]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Improved Short-Circuit Current and Fill Factor in PM6:Y6 Organic Solar Cells through D18-Cl Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modulating the organic photovoltaic properties of non-fullerene acceptors by molecular modification based on Y6: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for DB18 in Flexible Solar Cell Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
DB18, also commonly referred to as D18, has emerged as a state-of-the-art polymer donor material in the field of organic photovoltaics (OPVs). Its favorable optoelectronic properties, including a narrow bandgap and high hole mobility, have enabled the fabrication of high-efficiency organic solar cells. When combined with non-fullerene acceptors (NFAs), D18-based devices have consistently achieved power conversion efficiencies (PCEs) exceeding 18%, with some reports demonstrating efficiencies over 19%.[1][2][3] This makes D18 a highly promising candidate for next-generation, flexible solar cell applications, which are valued for their light weight, conformability, and potential for low-cost, large-area manufacturing.[4]
These application notes provide a comprehensive overview of the use of D18 in flexible solar cells, including detailed experimental protocols for device fabrication and a summary of reported performance data.
Key Properties of D18
D18 is a copolymer with a backbone composed of alternating electron-donating benzodithiophene (BDT) and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[5] This design imparts several key properties that contribute to its high performance in solar cell applications:
-
High Hole Mobility: The fused-ring structure of the DTBT unit leads to a larger molecular plane and a high degree of conjugation, resulting in a high hole mobility of approximately 1.59 × 10⁻³ cm² V⁻¹ s⁻¹.[5]
-
Strong Light Absorption: D18 exhibits broad and strong absorption in the visible spectrum, which is crucial for efficient light harvesting.
-
Deep HOMO Level: The strong electron-withdrawing capability of the fused-ring acceptor units in D18 results in a deep Highest Occupied Molecular Orbital (HOMO) energy level, which contributes to a high open-circuit voltage (Voc) in the final solar cell device.[6]
-
Good Solubility: D18 can be processed from solutions using common organic solvents, including non-halogenated options like o-xylene, which is advantageous for environmentally friendly manufacturing.[5]
Performance of D18-Based Organic Solar Cells
The following tables summarize the photovoltaic performance of D18-based solar cells with various non-fullerene acceptors. The data is compiled from multiple research publications and showcases the high efficiencies achievable with this polymer donor.
Table 1: Performance of D18-Based Binary Organic Solar Cells
| Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| Y6 | 18.22 (certified 17.6) | - | - | - | [5][7] |
| N3 | 18.56 (certified 17.9) | 0.862 | 27.44 | 78.5 | [8] |
| L8-BO (High Molecular Weight D18) | 19.65 | - | - | - | [7] |
| AQx-2F | 19.7 | - | - | - | [3] |
| DT-C8Cl | 19.4 | - | - | - | [3] |
Table 2: Performance of D18-Based Ternary and Quaternary Organic Solar Cells
| System | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PM6:D18:L8-BO | 19.13 | - | - | - | [1] |
| D18:Y6:PC61BM | 17.89 | - | - | - | [8] |
| D18-Cl:BTP-eC9 + PM6:L8-BO (Double-BHJ) | 19.61 | - | - | - | [1] |
| D18:BTP-Cy-4F:BTP-eC9 | 19.36 | - | - | - | [3] |
Experimental Protocols
This section provides detailed protocols for the fabrication of high-efficiency flexible organic solar cells using D18 as the donor material. The protocols are based on common practices reported in the literature.
Substrate Preparation
For flexible solar cells, indium tin oxide (ITO)-coated polyethylene (B3416737) terephthalate (B1205515) (PET) or polyethylene naphthalate (PEN) substrates are commonly used.
-
Cleaning: The flexible substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: After sonication, the substrates are dried with a stream of nitrogen gas.
-
Surface Treatment: Immediately before use, the substrates are treated with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Deposition of the Hole Transport Layer (HTL)
A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is commonly used as the HTL.
-
Solution Preparation: Use a commercially available, filtered PEDOT:PSS solution.
-
Spin Coating: Deposit the PEDOT:PSS solution onto the prepared flexible substrate by spin coating at 4000 rpm for 30 seconds.[9]
-
Annealing: Anneal the substrates on a hotplate at 150°C for 15 minutes in air.[9]
Deposition of the Active Layer
The active layer consists of a blend of D18 as the donor and a suitable non-fullerene acceptor (e.g., Y6 or L8-BO).
-
Solution Preparation:
-
Dissolve D18 and the acceptor in a suitable solvent, such as chloroform (B151607) or o-xylene, at a specific donor-to-acceptor weight ratio (e.g., 1:1.5 for D18:Y6). The total concentration of the solids in the solution typically ranges from 10 to 20 mg/mL.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution. For high molecular weight D18, a high-pressure method of dissolving in chloroform at 100°C in a sealed vial has been shown to be effective.[7]
-
-
Spin Coating:
-
Transfer the substrate to an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Spin coat the active layer solution onto the HTL-coated substrate. The spin speed and time will determine the thickness of the active layer. For example, spin speeds between 2500 and 4000 rpm can yield film thicknesses of approximately 90 to 135 nm.[1]
-
-
Annealing:
-
Thermally anneal the active layer to optimize the morphology and improve device performance. The optimal annealing temperature and time are crucial and depend on the specific material blend. For a PM6:D18-Cl:Y6 blend, an annealing temperature of 110°C has been identified as ideal.[1] The annealing is typically performed for 5-10 minutes.
-
Deposition of the Electron Transport Layer (ETL)
A thin layer of a suitable electron-transporting material is deposited on top of the active layer. PDIN is a commonly used ETL material.
-
Solution Preparation: Prepare a solution of PDIN in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Spin Coating: Spin coat the ETL solution onto the active layer at a speed of around 3000 rpm for 30 seconds.
Deposition of the Top Electrode
The final step is the deposition of a metal electrode, typically silver (Ag) or aluminum (Al).
-
Thermal Evaporation: Deposit the metal electrode (e.g., 100 nm of Ag) through a shadow mask under high vacuum (e.g., < 1 x 10⁻⁶ Torr). The deposition rate is typically controlled at 1-2 Å/s.
Visualizations
Chemical Structure of D18
Caption: Chemical structure of the D18 polymer repeating unit.
Experimental Workflow for Flexible Solar Cell Fabrication
Caption: Generalized experimental workflow for fabricating D18-based flexible organic solar cells.
Device Architecture of a Flexible Organic Solar Cell
Caption: Schematic of a typical inverted device architecture for a D18-based flexible solar cell.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 3. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Donor dilution in D18:L8-BO organic solar cells: visualization of morphology and effects on device characteristics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing DB18 Solar Cell Efficiency
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and efficiency testing of DB18-based organic solar cells. The protocols outlined below are intended to ensure accurate and reproducible results, crucial for the evaluation of novel photovoltaic materials.
Introduction to this compound-based Organic Solar Cells
This compound is a narrow bandgap polymer donor material that has demonstrated high power conversion efficiencies (PCE) in organic solar cells (OSCs), particularly when paired with non-fullerene acceptors like Y6.[1][2][3] The favorable electronic and morphological properties of the this compound:Y6 blend facilitate efficient exciton (B1674681) dissociation and charge transport, leading to high-performance devices.[4][5] This document outlines the experimental setup and protocols for fabricating and characterizing this compound:Y6 solar cells to determine their key performance metrics.
Experimental Setup
A comprehensive experimental setup is required for the accurate measurement of solar cell efficiency. This includes equipment for device fabrication under controlled conditions and precise characterization of photovoltaic performance.
Key Equipment
A typical setup for testing organic solar cell efficiency includes:
-
Glovebox: An inert atmosphere (e.g., nitrogen or argon) glovebox is essential for the fabrication of organic solar cells to prevent degradation of the active layer materials by oxygen and moisture.
-
Spin Coater: For the deposition of thin films of the active layer and charge transport layers with uniform thickness.
-
Thermal Evaporator: For the deposition of the metal electrode (e.g., silver or aluminum) under high vacuum.
-
Solar Simulator: A light source that mimics the solar spectrum is crucial for accurate efficiency measurements. A Class AAA solar simulator is recommended, providing a spectral match to the AM1.5G spectrum, high spatial uniformity of light, and temporal stability.[1][6]
-
Source Measure Unit (SMU): An instrument that can source voltage and measure current, or vice versa, is used to obtain the current-voltage (I-V) characteristics of the solar cell.[7]
-
Quantum Efficiency (QE) Measurement System: This setup is used to measure the external quantum efficiency (EQE), which is the ratio of collected charge carriers to incident photons at a specific wavelength. It typically consists of a light source, a monochromator to select the wavelength, a chopper, and a lock-in amplifier for sensitive current measurements.[2][4][8]
-
Reference Solar Cell: A calibrated reference cell is used to ensure the solar simulator's intensity is set to the standard 100 mW/cm².[9]
Experimental Protocols
Standard Test Conditions (STC)
For reproducible and comparable efficiency measurements, it is imperative to adhere to Standard Test Conditions (STC).[10][11] These conditions are:
-
Irradiance: 1000 W/m² (or 100 mW/cm²)
-
Cell Temperature: 25 °C
-
Air Mass Spectrum: AM1.5G
Fabrication Protocol for this compound:Y6 Solar Cells
The following protocol describes the fabrication of an inverted structure organic solar cell with the architecture: ITO/ZnO/DB18:Y6/MoO₃/Ag.[12][13]
-
Substrate Preparation:
-
Start with patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the surface wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a ZnO precursor solution.
-
Spin-coat the ZnO solution onto the cleaned ITO substrates.
-
Anneal the ZnO-coated substrates at an appropriate temperature (e.g., 200 °C) in air to form a uniform electron transport layer.
-
-
Active Layer Deposition:
-
Prepare a blend solution of this compound and Y6 in a suitable solvent like chloroform (B151607) (CHCl₃) with a specific donor:acceptor ratio (e.g., 1:1.2 by weight). The total concentration is typically around 14 mg/mL.[9]
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the this compound:Y6 blend solution onto the ZnO layer. The spin speed and time should be optimized to achieve the desired film thickness (e.g., around 100-120 nm).[9][14]
-
Anneal the active layer at an optimized temperature (e.g., 110 °C) to improve the film morphology and device performance.[9]
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a thin layer (e.g., 10 nm) of Molybdenum Trioxide (MoO₃) onto the active layer under high vacuum (<10⁻⁶ Torr).
-
-
Electrode Deposition:
-
Without breaking the vacuum, thermally evaporate a thicker layer (e.g., 100 nm) of Silver (Ag) or Aluminum (Al) as the top electrode. The deposition rate and final thickness should be carefully controlled.
-
Device Characterization Protocols
-
Place the fabricated solar cell on a temperature-controlled sample holder set to 25 °C.
-
Illuminate the device with a calibrated solar simulator at 100 mW/cm² (AM1.5G).
-
Use a source measure unit (SMU) to apply a voltage sweep (e.g., from -0.2 V to 1.2 V) and measure the corresponding current. A four-probe (Kelvin) setup is recommended to minimize the impact of contact resistance.[7][15]
-
From the I-V curve, determine the key performance parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as: FF = (Jmp × Vmp) / (Jsc × Voc) where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The ratio of the maximum electrical power output to the incident light power, calculated as: PCE (%) = (Jsc × Voc × FF) / Pin × 100 where Pin is the incident power density (100 mW/cm²).[1]
-
-
The EQE measurement provides insight into the wavelength-dependent efficiency of photon-to-electron conversion.
-
The setup consists of a light source, a monochromator, a chopper, and a lock-in amplifier.
-
A calibrated silicon photodiode is used as a reference to measure the incident photon flux at each wavelength.
-
The monochromatic light is directed onto the solar cell, and the resulting short-circuit current is measured using the lock-in amplifier.
-
The EQE is calculated as the ratio of the number of electrons collected to the number of incident photons at each wavelength.[2][4]
Data Presentation
Quantitative data from the characterization of this compound:Y6 solar cells should be summarized in clearly structured tables for easy comparison.
Table 1: Photovoltaic Performance of this compound:Y6 Solar Cells
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| ITO/ZnO/DB18:Y6/MoO₃/Ag | 0.85 | 26.5 | 78 | 17.6 (Certified)[1] |
| ITO/ZnO/D18/Y6/MoO3/Ag (VIDAI with DIO) | 0.86 | 26.9 | 73.4 | 17.0[6] |
| PM6:D18-CL:Y6 (Large Area) | - | - | 46.2 | 7.2[9] |
| D18:L8-BO (High Pressure Fabrication) | - | - | - | 19.65[15] |
Table 2: Key Material Properties for this compound and Y6
| Material | HOMO (eV) | LUMO (eV) | Bandgap (eV) |
| This compound | -5.53 | -2.78 | 2.75 |
| Y6 | -6.10 | -4.10 | 2.00 |
Note: Energy levels can vary slightly depending on the measurement technique and film processing conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the fabrication and characterization of this compound:Y6 organic solar cells.
Charge Generation and Separation Pathway
This diagram illustrates the fundamental processes of charge generation and separation in a this compound:Y6 bulk heterojunction solar cell.
Energy Level Diagram
The following diagram shows the energy levels of the materials used in the this compound:Y6 solar cell, illustrating the driving forces for charge separation and transport.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the charge generation and recombination processes in the PM6:Y6 organic solar cell - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Detailed Balance (DB) Charts - AMOLF [amolf.nl]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for D18 Polymer Solution Preparation in High-Efficiency Organic Solar Cell Fabrication
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D18 polymer, a narrow bandgap copolymer, has emerged as a key donor material in the field of organic photovoltaics (OPVs), enabling the fabrication of high-efficiency organic solar cells (OSCs).[1][2] Its favorable properties, including high hole mobility (1.59 × 10⁻³ cm² V⁻¹ s⁻¹), strong π-π stacking, and a large molecular plane, contribute to its exceptional performance when paired with non-fullerene acceptors like Y6 and N3.[1][2][3] This document provides detailed application notes and protocols for the preparation of D18 polymer solutions and their subsequent use in the fabrication of high-performance organic solar cells. The protocols are compiled from established research and are intended to provide a comprehensive guide for researchers in the field.
D18 Polymer Overview
D18, also known as PCE18, is a copolymer composed of alternating electron-donating benzodithiophene (BDT) and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This chemical structure facilitates excellent charge transport and contributes to the high power conversion efficiencies (PCEs) of over 18% achieved in single-junction non-fullerene polymer solar cells.[1][2][4] D18 can also be processed using non-halogenated solvents, making it a more environmentally friendly option for device fabrication.[1]
Quantitative Data Summary
The following table summarizes key quantitative data related to D18 and its performance in organic solar cells, compiled from various sources.
| Parameter | Value | Notes | Source |
| Hole Mobility | 1.59 × 10⁻³ cm² V⁻¹ s⁻¹ | Measured for D18 neat film. | [1][2] |
| Power Conversion Efficiency (PCE) | 18.22% (certified 17.6%) | With Y6 as the acceptor. | [1][2] |
| Power Conversion Efficiency (PCE) | 18.13% (certified 17.6%) | With N3 as the acceptor (for D18-Cl). | [2] |
| Power Conversion Efficiency (PCE) | 18.56% (certified 17.9%) | With N3 as the acceptor. | [5] |
| Power Conversion Efficiency (PCE) | up to 18.74% (certified 18.2%) | For D18-B and D18-Cl-B in ternary cells. | [6] |
| Optical Bandgap | 1.97 eV | For D18-B. | [6] |
| Optical Bandgap | 1.98 eV | For D18-Cl-B. | [6] |
| HOMO Energy Level | -5.51 eV | For D18-B. | [6] |
| LUMO Energy Level | -2.71 eV | For D18-B. | [6] |
| HOMO Energy Level | -5.56 eV | For D18-Cl-B. | [6] |
| LUMO Energy Level | -2.68 eV | For D18-Cl-B. | [6] |
| Molecular Weight (Mn) | 47.2 kDa (PDI: 1.89) | For D18-B (moderate Mn). | [6] |
| Molecular Weight (Mn) | 60.6 kDa (PDI: 1.95) | For D18-Cl-B (moderate Mn). | [6] |
| Molecular Weight (Mn) | 56 kg/mol | Optimal for D18-Cl paired with Y6. | [7][8] |
Experimental Protocols
D18 Polymer Solution Preparation
This protocol outlines the steps for preparing a D18-based solution for the active layer of an organic solar cell.
Materials:
-
D18 Polymer
-
Acceptor (e.g., Y6, N3)
-
Solvent (e.g., Chloroform (CF), Chlorobenzene (CB), o-xylene)
-
Additive (e.g., 1-chloronaphthalene (B1664548) (CN)) (optional)
-
Vials with magnetic stir bars
-
Hot plate with magnetic stirring capability
-
Pipettes and syringes
-
0.45 µm filters
Procedure:
-
Weighing: Accurately weigh the D18 polymer and the acceptor material in a clean vial. A common donor:acceptor (D:A) weight ratio is 1:1.6.[9]
-
Solvent Addition: Add the desired solvent to the vial to achieve the target concentration. A typical total concentration is 12.5 mg/mL.[9]
-
Additive Incorporation (Optional): If using an additive like CN, add it to the solution at a specific volume percentage (e.g., 0.15 vol%).[9]
-
Dissolution:
-
For chloroform-based solutions, stir the mixture at a moderate temperature (e.g., 60 °C) for at least 2-4 hours or until the polymer is fully dissolved.[10]
-
For chlorobenzene-based solutions, a higher temperature (e.g., 100 °C) may be required for complete dissolution, especially for higher molecular weight polymers.[10]
-
-
Filtration: Before use, filter the solution through a 0.45 µm filter to remove any undissolved particles.
Organic Solar Cell Device Fabrication
This protocol describes the fabrication of an inverted organic solar cell using the prepared D18 solution.
Materials and Equipment:
-
ITO-coated glass substrates
-
Cleaning agents (detergent, deionized water, acetone, isopropyl alcohol)
-
UV-Ozone cleaner
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Spin coater
-
Hotplate
-
Nitrogen-filled glovebox
-
D18:Acceptor blend solution
-
Electron Transport Layer (ETL) solution (e.g., PDIN)
-
Thermal evaporator
-
Metal for cathode (e.g., Silver (Ag))
Procedure:
-
Substrate Cleaning:
-
Hole Transport Layer (HTL) Deposition:
-
Active Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the prepared D18:Acceptor blend solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness (typically ~100 nm).
-
Solvent annealing may be performed post-deposition to optimize the active layer morphology.[10]
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat a thin layer of an ETL material, such as PDIN (2 mg/mL in a methanol/acetic acid mixture), onto the active layer (e.g., 5000 rpm for 30 s).[9]
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the metal cathode (e.g., ~80 nm of Ag) through a shadow mask under high vacuum (ca. 10⁻⁴ Pa).[9]
-
-
Device Encapsulation: Encapsulate the devices to protect them from atmospheric degradation.
Visualizations
D18 Polymer Solution Preparation Workflow
Caption: Workflow for D18 polymer solution preparation.
Organic Solar Cell Fabrication Workflow
Caption: Inverted organic solar cell fabrication workflow.
Logical Relationship of Key Components in a D18-based OSC
Caption: Functional components of a D18-based organic solar cell.
References
- 1. ossila.com [ossila.com]
- 2. D18, an eximious solar polymer! [jos.ac.cn]
- 3. researching.cn [researching.cn]
- 4. researchgate.net [researchgate.net]
- 5. D18, an eximious solar polymer! [jos.ac.cn]
- 6. researching.cn [researching.cn]
- 7. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jos.ac.cn [jos.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for Layer-by-Layer Deposition of DB18 Polymer Solar Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the fabrication and characterization of high-efficiency polymer solar cells (PSCs) based on the donor polymer DB18 using the layer-by-layer (LBL) deposition technique. The LBL method offers precise control over the active layer morphology, leading to optimized device performance. Protocols for both spin-coating and the scalable blade-coating technique are presented.
Introduction to this compound Polymer and Layer-by-Layer Deposition
This compound is a high-performance, narrow bandgap copolymer widely used as an electron donor material in organic solar cells.[1] Its favorable properties, including high hole mobility, contribute to the achievement of high power conversion efficiencies (PCEs).[1][2] When paired with various non-fullerene acceptors (NFAs) such as Y6, N3, or PYIT-OD, this compound has demonstrated outstanding photovoltaic performance.[2]
The layer-by-layer deposition technique involves the sequential deposition of the donor and acceptor layers from separate solutions. This approach allows for the formation of a pseudo-bilayer or p-i-n like structure, which can enhance charge separation and transport, and reduce recombination losses compared to the conventional bulk heterojunction (BHJ) approach where donor and acceptor are pre-mixed.[3][4] LBL processing offers better control over the vertical phase separation and morphology of the active layer.[3][4]
Experimental Protocols
Materials and Equipment
Materials:
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Donor Polymer: this compound
-
Acceptor Materials: Y6, L8-BO, or PYIT-OD
-
Solvents: Chloroform (CF), Chlorobenzene (CB), o-Xylene
-
Additives (optional): 1-Chloronaphthalene (CN), 1,8-Diiodooctane (DIO)
-
Cathode: Calcium (Ca), Aluminum (Al)
-
Cleaning Solvents: Deionized water, acetone, isopropanol (B130326)
Equipment:
-
Spin coater
-
Blade coater
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Thermal evaporator
-
Solar simulator (AM1.5G)
-
Current-Voltage (J-V) measurement system
-
External Quantum Efficiency (EQE) measurement system
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
Substrate Preparation
-
Cut ITO-coated glass substrates to the desired size.
-
Sequentially clean the substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO surface.
Layer-by-Layer Deposition via Spin-Coating
This protocol describes the fabrication of a conventional device structure: ITO / PEDOT:PSS / this compound / Acceptor / Cathode .
-
Hole Transport Layer (HTL) Deposition:
-
Filter PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes on a hotplate in air.
-
-
Donor Layer (this compound) Deposition:
-
Prepare a solution of this compound in a suitable solvent (e.g., 8 mg/mL in Chloroform).
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the this compound solution onto the PEDOT:PSS layer. A typical spin-coating speed is 2000 rpm for 30 seconds.
-
(Optional) Anneal the this compound layer. For instance, thermal annealing at 100°C for 5 minutes can be performed to optimize the film morphology.
-
-
Acceptor Layer Deposition:
-
Prepare a solution of the acceptor material (e.g., 10 mg/mL Y6 in Chloroform). Additives like 0.5% v/v CN can be included to fine-tune the morphology.
-
Spin-coat the acceptor solution on top of the this compound layer. A typical spin-coating speed is 3000 rpm for 30 seconds. The choice of solvent for the acceptor is crucial to prevent dissolution of the underlying this compound layer. Orthogonal solvents are often preferred.
-
-
Post-Deposition Annealing:
-
Perform thermal annealing of the completed active layer (e.g., at 110°C for 10 minutes) to optimize the morphology and performance.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the cathode by sequentially evaporating Ca (e.g., 20 nm) and Al (e.g., 100 nm) at a pressure below 10⁻⁶ Torr.
-
Layer-by-Layer Deposition via Blade-Coating
Blade-coating is a scalable deposition technique suitable for large-area device fabrication.
-
Substrate and HTL Preparation: Follow steps 2.2 and 2.3.1.
-
Donor Layer (this compound) Deposition:
-
Prepare a this compound solution as in step 2.3.2.
-
Set the substrate temperature on the blade coater (e.g., 80°C).
-
Dispense the this compound solution onto the substrate in front of the blade.
-
Set the blade height (e.g., 100 µm) and coating speed (e.g., 20 mm/s) to achieve the desired film thickness.
-
-
Acceptor Layer Deposition:
-
Prepare the acceptor solution as in step 2.3.3.
-
Set the substrate temperature (e.g., 90°C).
-
Blade-coat the acceptor solution on top of the this compound layer with optimized blade height and speed.
-
-
Post-Deposition Treatment and Cathode Deposition: Follow steps 2.3.4 and 2.3.5.
Characterization
-
Device Performance: Measure the current density-voltage (J-V) characteristics under AM1.5G illumination (100 mW/cm²) to determine the Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
-
Quantum Efficiency: Measure the External Quantum Efficiency (EQE) to understand the spectral response of the device.
-
Morphology: Use Atomic Force Microscopy (AFM) to characterize the surface morphology and phase separation of the active layer.
-
Optical Properties: Use UV-Vis spectroscopy to measure the absorption spectra of the individual and bilayer films.
Data Presentation
The performance of this compound-based polymer solar cells fabricated via layer-by-layer deposition is summarized in the tables below.
Table 1: Performance of Spin-Coated this compound-based Solar Cells
| Acceptor | Donor:Acceptor Ratio | Additive | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Y6 | 1:1.2 | 0.5% CN | 18.22 | 0.857 | 26.7 | 79.5 |
| N3 | 1:1.6 | 0.15% CN | 18.56 | 0.862 | 27.44 | 78.5 |
| L8-BO | - | - | 18.02 | 0.927 | 26.43 | 73.52 |
| PYIT-OD | - | 2% CN | 15.07 | - | - | - |
Data compiled from various sources.[2][3][5][6]
Table 2: Performance of Blade-Coated this compound-based Solar Cells
| Acceptor | Solvent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| Y6 | Toluene | ~16.5 | - | - | - |
| L8-BO-4Cl | Toluene | 19.31 | - | - | - |
Data compiled from various sources.
Visualizations
Caption: Experimental workflow for LBL deposition of this compound solar cells.
Caption: Device architecture of a this compound-based polymer solar cell.
Caption: Relationship between LBL deposition and device performance.
References
Application Notes and Protocols for DB18 in Tandem Solar Cell Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the polymer donor DB18 in tandem organic solar cell (OSC) devices. The information is curated for researchers and scientists in the field of organic photovoltaics.
Introduction to this compound in Tandem Solar Cells
The polymer this compound, also known as D18, has emerged as a high-performance donor material in the field of organic photovoltaics, primarily recognized for its exceptional power conversion efficiencies (PCE) in single-junction devices, which have been reported to exceed 18%.[1] Its application in tandem solar cells is a promising avenue to further enhance the overall efficiency by capturing a broader range of the solar spectrum. In a tandem architecture, two or more solar cells with complementary absorption spectra are stacked. Typically, a wider bandgap front cell absorbs high-energy photons, while a narrower bandgap back cell absorbs lower-energy photons that pass through the front cell.
While extensive data exists for this compound in single-junction cells, its specific application in tandem devices is an area of active research. This document synthesizes the available information and provides protocols based on established techniques for fabricating and characterizing tandem solar cells, adapted for the use of this compound.
Data Presentation: Performance of this compound in Solar Cells
While specific data for a complete this compound-based tandem solar cell is not yet widely published in comprehensive tables, the performance of this compound and its derivatives in single-junction devices provides a strong indication of its potential as a component in a tandem architecture. High-performance binary all-polymer solar cells have been achieved with efficiencies of up to 18.39%.[2]
For context, the following table summarizes the typical performance parameters of single-junction organic solar cells, which serves as a benchmark for the development of this compound-based tandem sub-cells.
| Device Type | Donor:Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Single-Junction | D18:L8-BO | - | - | - | 19.65 |
| Single-Junction | Terpolymer PL1 | - | - | - | 18.14 |
| Single-Junction | PM6 | - | - | - | 15.16 |
| Single-Junction | D18 | - | - | - | 16.18 |
Note: The data for D18:L8-BO represents a record efficiency for binary organic solar cells fabricated under high pressure.[1] The other values are for comparison and context.[1] A comprehensive performance table for a complete this compound-based tandem solar cell is not yet available in the reviewed literature.
Experimental Protocols
The following protocols are generalized from standard procedures for fabricating solution-processed tandem organic solar cells and can be adapted for the use of this compound as the donor material in one of the sub-cells, likely the front cell due to its wider bandgap.
Substrate Preparation
-
Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Drying: Dry the substrates with a stream of nitrogen gas.
-
UV-Ozone Treatment: Treat the substrates with UV-ozone for 15-20 minutes to improve the work function of the ITO and enhance hole injection.
Fabrication of the Front Sub-cell (this compound-based)
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate).
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrate at 140-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition (this compound:Acceptor Blend):
-
Prepare a blend solution of this compound and a suitable fullerene or non-fullerene acceptor (e.g., PC71BM, Y6) in a chlorinated solvent like chloroform (B151607) or chlorobenzene. The donor:acceptor ratio and total concentration need to be optimized (e.g., 1:1 to 1:1.5 w/w, total concentration 10-20 mg/mL).
-
Spin-coat the active layer solution onto the HTL at 1000-3000 rpm for 30-60 seconds inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature optimized for morphology, typically between 80-120°C, for 5-10 minutes.
-
-
Electron Transport Layer (ETL) Deposition:
-
Prepare a solution for the ETL, for example, a zinc oxide (ZnO) nanoparticle solution or a solution of PFN-Br.
-
Spin-coat the ETL solution onto the active layer.
-
Anneal as required by the specific ETL material.
-
Interconnecting Layer (ICL) Deposition
The ICL is a critical component that connects the front and back sub-cells in series. It should be optically transparent and facilitate efficient recombination of electrons from the front cell and holes from the back cell.
-
P-type Layer: Deposit a thin layer of a p-type material, such as PEDOT:PSS or MoOx, on top of the front cell's ETL.
-
N-type Layer: Deposit a thin layer of an n-type material, such as ZnO nanoparticles or a pH-neutral conjugated polyelectrolyte, on top of the p-type layer.
Fabrication of the Back Sub-cell
The back sub-cell should have a narrower bandgap to absorb lower-energy photons. The fabrication process is similar to the front cell, involving the deposition of an HTL, the narrow-bandgap active layer, and an ETL.
Top Electrode Deposition
Deposit a top metal electrode, such as silver (Ag) or aluminum (Al), through thermal evaporation under high vacuum (<10-6 Torr) using a shadow mask to define the device area.
Mandatory Visualizations
Tandem Solar Cell Device Architecture
Caption: Schematic of a solution-processed tandem organic solar cell.
Experimental Workflow for Tandem Cell Fabrication
Caption: Step-by-step workflow for fabricating a tandem solar cell.
Charge Generation and Recombination in a Tandem Device
Caption: Charge carrier flow in a two-terminal tandem solar cell.
References
Troubleshooting & Optimization
Technical Support Center: Improving DB18 Polymer Solar Cell Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the fabrication and testing of DB18-based polymer solar cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms affecting the stability of this compound polymer solar cells?
A1: The stability of this compound-based organic solar cells is influenced by several factors, primarily categorized as photochemical and morphological degradation. Photochemical degradation in the this compound polymer donor is often initiated by illumination and the presence of oxygen. Key pathways include hydrogen abstraction from the alkyl side-chains and homolytic scission between the conjugated backbone and the side-groups[1][2]. These reactions can lead to the formation of radicals, which can then recombine to form by-products that disrupt the polymer's electronic properties[1][2]. Additionally, the BDT-T thiophene (B33073) motif present in this compound has been identified as a contributor to backbone twisting and degradation upon light-soaking in air[3][4]. Morphological degradation involves changes in the nanostructure of the active layer blend over time, especially under thermal stress, which can lead to phase separation and reduced device performance[5].
Q2: How does the molecular weight of the this compound polymer impact device stability?
A2: The molecular weight of the this compound polymer plays a crucial role in the thermal stability and overall performance of the solar cell. Higher molecular weight polymers generally exhibit higher glass transition temperatures (Tg), which can reduce molecular chain mobility at elevated operating temperatures, thereby stabilizing the morphology of the bulk heterojunction (BHJ)[5]. Side-chain engineering to optimize molecular weight is an important strategy for achieving optimal performance and stability[6][7]. However, very high molecular weight D18 can present processing challenges due to poor solubility, which can be addressed by specialized fabrication techniques[8][9][10].
Q3: What is "burn-in" degradation and is it common in this compound solar cells?
A3: "Burn-in" refers to a rapid initial decrease in the power conversion efficiency (PCE) of an organic solar cell upon initial illumination, which is then often followed by a period of slower, more linear degradation[11]. This phenomenon is common in many organic solar cells, including those based on D18. The initial drop in performance can be attributed to factors such as trap-assisted recombination, which can increase after photo-aging[1]. In some cases, burn-in can be severe and is a major contributor to short-term performance loss.
Troubleshooting Guides
Low Power Conversion Efficiency (PCE)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Short-Circuit Current (Jsc) | Poor light absorption or inefficient charge generation. | - Verify the thickness of the active layer. Thicker films may improve absorption but can hinder charge extraction. - Optimize the morphology of the active layer through solvent vapor annealing or the use of additives to enhance exciton (B1674681) dissociation[12][13]. - Ensure proper processing conditions to achieve a favorable face-on orientation of the polymer chains. |
| Low Open-Circuit Voltage (Voc) | High recombination rates or a non-ideal donor-acceptor interface. | - Investigate the energy levels of the donor and acceptor materials to ensure a sufficient offset for efficient charge separation. - High-lying charge transfer state energy can contribute to lower voltage losses[14][15]. - Increased trap-assisted recombination after photo-aging can lower Voc[1]. Consider using purer materials or passivation strategies. |
| Low Fill Factor (FF) | High series resistance, low shunt resistance, or poor charge transport. | - High series resistance can be caused by issues with the electrode contacts or the bulk resistance of the layers. Ensure clean interfaces and optimal layer thicknesses. - Low shunt resistance often indicates the presence of leakage pathways or defects in the active layer. Optimizing the film morphology can mitigate this[16][17]. - Imbalanced charge transport can also limit the fill factor. The morphology of the D18 blend should be optimized to facilitate efficient transport of both electrons and holes. |
Poor Device Stability
| Symptom | Possible Cause | Troubleshooting Steps |
| Rapid "Burn-in" Degradation | Photo-induced morphological changes or trap formation. | - Employ strategies to stabilize the morphology, such as using high molecular weight D18 or cross-linkable materials[5]. - The use of certain additives has been shown to improve morphological robustness and thermal stability[18]. |
| Significant PCE decay under continuous illumination | Photochemical degradation of the D18 polymer. | - Minimize exposure to oxygen and moisture during fabrication and testing by working in an inert atmosphere (e.g., a glovebox). - Employ encapsulation to protect the device from environmental factors. - Consider side-chain engineering of the D18 polymer to improve its intrinsic photostability[6][7]. |
| Performance degradation at elevated temperatures | Thermally induced morphological instability. | - Utilize D18 with a higher molecular weight to increase the glass transition temperature of the active layer[5]. - Optimize the blend morphology to create a more thermodynamically stable nanostructure. Thermal annealing or solvent vapor annealing at optimal conditions can help achieve this[19]. - Devices based on D18 blended with certain acceptors have shown good thermal stability, maintaining a significant portion of their initial PCE after extended heating[5]. |
Quantitative Stability Data
The following table summarizes reported stability data for this compound-based polymer solar cells under various conditions.
| Device Architecture | Stress Condition | Initial PCE (%) | T80 Lifetime (hours) | Reference |
| D18:DT-C8Cl | Thermal annealing at 65 °C in a glove box | - | Maintained ~85% of initial PCE after 350h | [5] |
| D18-Cl (CF + CB)/Y6 | Stored in ambient conditions | 17.33 | Maintained 90% of initial PCE after 2500h | [12] |
| D18-Cl (THF + CB)/Y6 | Stored in ambient conditions | 17.73 | Maintained 90% of initial PCE after 2500h | [12] |
| PBTPBD-50:IT-4F | Continuous heating at 85 °C | 13.64 | Maintained 82% of initial PCE after 4896h (204 days) | [20] |
Note: T80 lifetime is the time it takes for the Power Conversion Efficiency (PCE) to decrease to 80% of its initial value.
Experimental Protocols
Protocol 1: Fabrication of High-Efficiency this compound:Y6 Solar Cells via Spin-Coating
This protocol describes a general procedure for fabricating high-efficiency organic solar cells using a this compound donor and a Y6 acceptor.
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a solution of this compound and Y6 (e.g., in a 1:1.6 weight ratio) in a suitable solvent like chloroform (B151607) (CF) or a chloroform:chlorobenzene (CF:CB) mixture. The total concentration can be around 15-20 mg/mL.
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). A typical spin-coating speed is 2000-3000 rpm for 30-60 seconds.
-
-
Post-Deposition Treatment (Optional but Recommended):
-
Thermal Annealing: Anneal the active layer at a specific temperature (e.g., 55°C to 100°C) for a defined duration (e.g., 5-10 minutes) to optimize the morphology[19].
-
Solvent Vapor Annealing (SVA): Place the substrate in a sealed chamber containing a small amount of a specific solvent (e.g., chloroform) for a set time to induce morphological rearrangement[13].
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Deposit a thin layer of an electron transport material (e.g., PFNDI-Br) via spin-coating.
-
Thermally evaporate a metal cathode (e.g., Ag or Al) on top of the ETL under high vacuum (<10⁻⁶ Torr).
-
Protocol 2: High-Pressure Fabrication Method for High Molecular Weight this compound
This method addresses the solubility issues of high molecular weight this compound to achieve higher performance.
-
Solution Preparation:
-
Place high molecular weight this compound polymer and a solvent (e.g., chloroform) in a pressure-tight vial.
-
Heat the sealed vial to a temperature above the solvent's boiling point at atmospheric pressure (e.g., 100°C for chloroform)[8][9][10]. The increased pressure inside the vial raises the boiling point and enhances the dissolving capacity of the solvent.
-
-
Device Fabrication:
-
Follow the standard spin-coating procedure for the active layer as described in Protocol 1, using the high-pressure prepared solution.
-
Subsequent layer depositions and annealing steps should be optimized for the specific device architecture.
-
Visualizations
Caption: Photochemical degradation pathways in this compound polymer solar cells.
Caption: General experimental workflow for this compound solar cell fabrication and stability testing.
References
- 1. Elucidating the photodegradation pathways of polymer donors for organic solar cells with seven months of outdoor operational stability | Researching [researching.cn]
- 2. researchgate.net [researchgate.net]
- 3. Effect of molecular structure on the photochemical stability of acceptor and donor polymers used in organic solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00447G [pubs.rsc.org]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researching.cn [researching.cn]
- 7. Side chain engineering on D18 polymers yields 18.74% power conversion efficiency [jos.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [repository.kaust.edu.sa]
- 14. mdpi.com [mdpi.com]
- 15. Donor dilution in D18:L8-BO organic solar cells: visualization of morphology and effects on device characteristics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. ossila.com [ossila.com]
- 17. researchgate.net [researchgate.net]
- 18. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Efficiency in D18 Solar Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals diagnose and resolve issues leading to low power conversion efficiency (PCE) in D18-based organic solar cells.
Troubleshooting Guide
This guide is designed to walk you through common problems encountered during the fabrication and characterization of D18 solar cells.
Q1: My D18-based solar cell has very low efficiency (<5%). Where should I start troubleshooting?
A1: A very low efficiency often points to a fundamental issue in the device fabrication or material integrity. Follow this initial checklist:
-
Verify Material Integrity:
-
D18 and Acceptor Quality: Ensure the D18 polymer and the acceptor material (e.g., Y6, N3) have not degraded. Store materials in a dark, inert environment (e.g., a glovebox). Polymer degradation can occur from exposure to UV light, chemicals, or oxygen.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents for all steps. Impurities can act as traps for charge carriers.
-
-
Check Electrical Connections:
-
Short or Open Circuit: Measure the current-voltage (I-V) curve in the dark. A high dark current suggests a short circuit, possibly due to pinholes in the active layer or contact between the electrodes. No current suggests an open circuit, which could be from a broken contact or a poorly deposited layer.
-
Contact Integrity: Ensure the top and bottom electrodes have good contact with the active layer and the external measurement setup. Poor soldering or probe connection can lead to high series resistance.[2]
-
-
Review Basic Fabrication Steps:
-
Layer Thicknesses: Verify the thickness of all layers (e.g., transport layers, active layer) are within the optimal range. Incorrect spin coating speeds or solution concentrations can lead to suboptimal thicknesses. For D18:Y6, an active layer thickness of around 100-120 nm is often optimal.[3]
-
Substrate Cleaning: Inadequate cleaning of the ITO substrate is a common source of shorts and poor film formation.
-
Q2: The open-circuit voltage (Voc) of my D18:Y6 cell is significantly lower than expected values (typically ~0.85-0.86 V). What are the possible causes?
A2: A low Voc is primarily related to energy level misalignment, high recombination rates, or issues at the interfaces.
-
Energy Level Mismatch: The Voc is determined by the energy difference between the highest occupied molecular orbital (HOMO) of the donor (D18) and the lowest unoccupied molecular orbital (LUMO) of the acceptor (Y6). While the bulk materials have fixed energy levels, improper processing can create interface states that reduce the effective energy gap. The HOMO level of D18 is approximately -5.51 eV.[4]
-
Increased Recombination:
-
Morphology Issues: A poorly optimized bulk heterojunction (BHJ) morphology with large, pure domains or a lack of a finely intermixed network can lead to increased bimolecular or trap-assisted recombination.
-
Interface Defects: Defects at the interfaces between the active layer and the electron/hole transport layers can act as recombination centers. Ensure the transport layers provide good coverage and are free of pinholes.
-
-
High Dark Current: A high reverse saturation current (J0) is indicative of significant recombination pathways. This can be checked by analyzing the dark J-V curve.
Troubleshooting Steps:
-
Optimize Active Layer Morphology:
-
Solvent Additives: The use of solvent additives like 1-chloronaphthalene (B1664548) (CN) or 1,8-diiodooctane (B1585395) (DIO) is often crucial for achieving optimal morphology in D18 blends. For D18:N3, 0.15 vol% CN has been shown to be effective.[3]
-
Thermal Annealing/Solvent Vapor Annealing (SVA): Post-deposition annealing can improve molecular packing and phase separation. Optimize the annealing temperature and time. SVA with solvents like chloroform (B151607) can also refine the morphology.[4]
-
-
Improve Interface Quality:
-
Transport Layer Selection: Ensure your electron and hole transport layers (e.g., PEDOT:PSS, ZnO) are appropriate for the D18 system and are deposited to form smooth, uniform films.
-
Interfacial Modification: Consider using interfacial layers like PDIN between the active layer and the cathode to reduce the work function and improve electron extraction.[3]
-
Q3: My short-circuit current density (Jsc) is low (e.g., <25 mA/cm² for D18:Y6), even though the Voc and FF seem reasonable. What should I investigate?
A3: Low Jsc is typically caused by poor light absorption, inefficient exciton (B1674681) dissociation, or poor charge transport/collection.
-
Suboptimal Light Absorption:
-
Active Layer Thickness: An active layer that is too thin will not absorb enough light. Conversely, a layer that is too thick can lead to recombination losses before charges are collected. For D18-based systems, a thickness of around 100-120 nm is a good starting point.[3]
-
Absorption Spectrum: The blend of D18 and the acceptor should have complementary absorption spectra to cover a broad range of the solar spectrum. D18 primarily absorbs in the 400-600 nm range.[5]
-
-
Inefficient Exciton Dissociation:
-
Morphology: A well-defined nanoscale interpenetrating network between D18 and the acceptor is essential for efficient exciton dissociation at the donor-acceptor interface. Large domains can prevent excitons from reaching an interface before they decay.
-
Energy Level Offsets: While a small energy offset is desirable to minimize Voc loss, a sufficient driving force is still needed for efficient charge separation.
-
-
Poor Charge Transport and Collection:
-
Low Carrier Mobility: The charge carrier mobility of the D18 donor is relatively high (around 1.59 x 10⁻³ cm² V⁻¹ s⁻¹), which is beneficial for charge transport.[6] However, poor processing can lead to a disordered film with lower mobility.
-
Unbalanced Mobility: A significant mismatch in electron and hole mobility can lead to space-charge buildup and reduced Jsc.
-
High Series Resistance: High series resistance in the device can impede the collection of charge carriers.
-
Troubleshooting Steps:
-
Optimize Light Harvesting:
-
Adjust Active Layer Thickness: Experiment with different spin coating speeds and solution concentrations to vary the active layer thickness and find the optimum.
-
External Quantum Efficiency (EQE) Measurement: EQE (or IPCE) measurements can reveal which spectral regions are underperforming. A low EQE across the entire spectrum might indicate a collection problem, while a dip in a specific region could point to an absorption issue.[4] The integrated current density from the EQE spectrum should match the Jsc from the J-V curve.[3]
-
-
Enhance Charge Generation and Transport:
-
Morphology Optimization: As with low Voc, use solvent additives and annealing to optimize the BHJ morphology. Atomic Force Microscopy (AFM) can be used to visualize the surface morphology.[4]
-
Fabrication Technique: Consider alternative deposition methods like sequential deposition, which can offer better control over the vertical morphology.[7]
-
Q4: My fill factor (FF) is low (<70%), which is limiting the overall efficiency. What are the common causes and solutions?
A4: A low FF is often a sign of high series resistance (Rs), low shunt resistance (Rsh), or non-ideal diode behavior due to high recombination rates.
-
High Series Resistance (Rs): This is the total resistance to current flow in the device and can originate from the bulk of the layers, the contacts, or the interfaces. A high Rs will reduce the current at the maximum power point.
-
Low Shunt Resistance (Rsh): This represents leakage current pathways through the device. A low Rsh provides an alternative path for the current, reducing the current flowing through the external circuit. This can be caused by pinholes, scratches, or other defects in the active layer.
-
Charge Recombination: High rates of bimolecular or trap-assisted recombination act as a loss mechanism that reduces the FF.
Troubleshooting Steps:
-
Analyze the J-V Curve:
-
The slope of the J-V curve near Voc is related to Rsh (a flatter slope indicates higher Rsh).
-
The slope near Jsc is related to Rs (a steeper slope indicates lower Rs).
-
Specialized analysis of the light and dark J-V curves can be used to extract Rs and Rsh values.
-
-
Reduce Series Resistance:
-
Electrode Quality: Ensure the transparent conductive oxide (TCO) has low sheet resistance and that the metal top electrode is sufficiently thick and conductive.
-
Interface Engineering: Improve the electrical contact at the interfaces between the active layer and the transport layers.
-
-
Increase Shunt Resistance:
-
Improve Film Quality: Optimize spin coating parameters to create a uniform, pinhole-free active layer.
-
Substrate Cleanliness: Re-evaluate your substrate cleaning procedure to eliminate any particulates or residues that could cause shunts.
-
-
Minimize Recombination:
-
Optimize Morphology: A well-ordered morphology with high carrier mobility can reduce recombination.
-
Control Energetics: Ensure proper energy level alignment to facilitate efficient charge extraction and minimize recombination at the interfaces.
-
Frequently Asked Questions (FAQs)
Q: What are the typical performance parameters I should expect from a high-efficiency D18-based solar cell?
A: For a state-of-the-art D18-based organic solar cell, you can expect the following performance metrics, though these can vary based on the specific acceptor and fabrication conditions.
| Parameter | D18:Y6[4] | D18:N3[3] | D18-Cl:N3[8] |
| PCE (%) | 18.22 (certified 17.6) | 18.56 (certified 17.9) | 18.13 (certified 17.6) |
| Voc (V) | 0.859 | 0.862 | ~0.85 |
| Jsc (mA/cm²) | 27.70 | 27.44 | ~26.7 |
| FF (%) | 76.6 | 78.5 | ~78.9 |
Q: What are the key experimental conditions for fabricating high-efficiency D18:Y6 solar cells?
A: The following table summarizes a typical set of experimental conditions for fabricating high-efficiency D18:Y6 devices. These should be considered as a starting point for optimization in your own lab.
| Parameter | Typical Value/Condition |
| Device Structure | ITO / PEDOT:PSS / D18:Y6 / PDIN / Ag[3] |
| D:A Ratio (w/w) | 1:1.5 to 1:1.6[3][5] |
| Solvent | Chloroform (CF) or other suitable organic solvents |
| Solvent Additive | 0.15 vol% 1-Chloronaphthalene (CN)[3] |
| Active Layer Thickness | ~100-120 nm[3] |
| Post-treatment | Solvent Vapor Annealing (SVA) with chloroform or thermal annealing |
Q: What characterization techniques are essential for troubleshooting D18 solar cells?
A: A combination of electrical and morphological characterization techniques is crucial:
-
Current-Voltage (J-V) Measurement: The primary method for determining PCE, Voc, Jsc, and FF. Measurements should be done under a calibrated solar simulator (e.g., AM1.5G, 100 mW/cm²).
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength. It's vital for diagnosing issues with light absorption and charge collection.
-
Atomic Force Microscopy (AFM): Provides images of the surface topography and phase separation of the active layer, giving insights into the blend morphology.[4]
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): Advanced techniques to measure charge carrier lifetime and mobility, which are important for understanding recombination and transport dynamics.
-
Dark J-V Analysis: Helps to determine diode ideality factor, series resistance, and shunt resistance, providing information about recombination and leakage pathways.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of low efficiency in D18 solar cells.
D18:Y6 Energy Level Diagram
Caption: Energy level alignment for charge transfer in a D18:Y6 bulk heterojunction.
Experimental Workflow for D18 Solar Cell Fabrication
Caption: A typical experimental workflow for fabricating D18-based organic solar cells.
Experimental Protocols
Standard Protocol for D18:Y6 Device Fabrication
This protocol is a generalized procedure based on common practices for achieving high-efficiency D18:Y6 solar cells. Researchers should optimize these parameters for their specific setup and materials.
-
ITO Substrate Cleaning:
-
Sequentially sonicate patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the cleaned ITO substrates at ~4000 rpm for 40 seconds.
-
Anneal the substrates at 150°C for 15 minutes in air.
-
Transfer the substrates into an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
-
Active Layer Deposition:
-
Prepare a solution of D18 and Y6 (typically in a 1:1.6 weight ratio) in chloroform at a total concentration of ~15-20 mg/mL.
-
Add a solvent additive, such as 0.15% v/v 1-chloronaphthalene (CN), to the solution.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50°C) for at least 2 hours to ensure complete dissolution.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer to achieve a thickness of ~100-120 nm.
-
Optional: Perform solvent vapor annealing (SVA) by placing the films in a sealed container with a small amount of the processing solvent (e.g., chloroform) for a specified time (e.g., 5 minutes) to optimize the morphology.[4]
-
-
Electron Transport/Interlayer (ETL) Deposition:
-
Prepare a solution of an interlayer material like PDIN in a suitable solvent (e.g., methanol).
-
Spin-coat the ETL onto the active layer.
-
-
Top Electrode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal electrode (e.g., 100 nm of silver, Ag) through a shadow mask at a high vacuum (<10⁻⁶ Torr). The device area is defined by the overlap of the ITO and the top electrode.
-
Characterization Protocol
-
J-V Measurement:
-
Use a solar simulator with an AM1.5G spectrum calibrated to 100 mW/cm².
-
Use a source measure unit (SMU) to sweep the voltage from reverse to forward bias and measure the current.
-
The active area of the device should be accurately measured using a calibrated microscope or profilometer.
-
-
EQE Measurement:
-
Use a dedicated EQE setup with a light source (e.g., Xenon lamp), a monochromator, and a calibrated reference photodiode (e.g., silicon).
-
Measure the short-circuit current of the device at each wavelength and compare it to the reference diode to calculate the EQE.
-
Integrate the EQE spectrum with the AM1.5G solar spectrum to calculate the Jsc, which should be cross-validated with the J-V measurement.
-
References
- 1. Repairing Polymer Degradation on Solar Cells : 8 Steps (with Pictures) - Instructables [instructables.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. D18, an eximious solar polymer! [jos.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Exciton Diffusion to Low Energy Sites of the Acceptor Drives Charge Photogeneration in D18:Y6 Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]
- 8. D18, an eximious solar polymer! [jos.ac.cn]
Technical Support Center: Optimizing DB18 Solar Cell Performance with Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the polymer donor D18 (erroneously referred to as DB18) in organic solar cells. The following information is designed to address specific issues encountered during the fabrication and characterization of D18-based solar cells, with a focus on the impact of various additives on device performance.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using additives in D18-based solar cell active layers?
A1: Additives are crucial for optimizing the bulk heterojunction (BHJ) morphology of the active layer in organic solar cells (OSCs).[1] For D18-based devices, additives can enhance power conversion efficiency (PCE) by:
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Improving Morphology: Promoting a more ordered molecular arrangement and finer phase separation between the D18 donor and the non-fullerene acceptor (NFA).[1][2][3]
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Enhancing Crystallinity: Increasing the crystallinity of the active layer components, which facilitates better charge transport.[1]
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Reducing Recombination: Minimizing charge recombination by creating more defined pathways for electrons and holes to travel to their respective electrodes.[1]
-
Facilitating Charge Extraction: Improving the overall charge transport and extraction from the active layer.[1]
Q2: What are the common types of additives used with D18 solar cells?
A2: The most common types of additives used in D18-based solar cells are:
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Solvent Additives: High-boiling-point solvents like 1,8-diiodooctane (B1585395) (DIO) and 1-chloronaphthalene (B1664548) (CN) are frequently used to control the drying time of the active layer film, which influences the final morphology.[4][5]
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Solid Additives: These can be volatile or non-volatile. Volatile solid additives, such as 1,3-diiodobenzene (B1666199) (1,3-DIB), can be removed during post-fabrication annealing, leaving behind an optimized morphology.[4] Non-volatile solid additives remain in the active layer and can help to stabilize the desired morphology.
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Volatilizable Solid Additives (VSAs): A newer class of additives that can be removed by thermal annealing, offering precise control over the final film structure without leaving residues that might impede performance or stability.[6]
Q3: What is the typical concentration range for additives in D18-based solar cells?
A3: The optimal additive concentration is highly dependent on the specific D18:acceptor blend, the solvent system, and the processing conditions. However, a general starting point for many solvent additives like DIO is in the range of 0.5% to 3% by volume. For solid additives, the concentration is typically a small weight percentage relative to the active layer materials. It is crucial to perform a systematic optimization of the additive concentration for each specific system to achieve the best device performance.
Q4: Can additives negatively impact the stability of D18 solar cells?
A4: Yes, while additives can significantly boost initial performance, they can also introduce stability issues. For instance, residual solvent additives can sometimes accelerate degradation of the active layer or interact with other layers in the device.[5] Therefore, it is essential to carefully control the amount of additive used and to consider the use of volatile additives that can be removed after film formation.
Troubleshooting Guides
This section addresses common problems encountered during the fabrication of D18-based solar cells with additives.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Low Power Conversion Efficiency (PCE) | - Suboptimal additive concentration.- Inappropriate additive for the D18:acceptor system.- Poor active layer morphology (e.g., large phase separation, low crystallinity).- High charge recombination rates. | - Optimize Additive Concentration: Fabricate a series of devices with varying additive concentrations to find the optimal ratio.- Screen Different Additives: Test different types of additives (e.g., DIO, CN, DIB) to see which yields the best performance for your specific material combination.- Analyze Morphology: Use techniques like Atomic Force Microscopy (AFM) to examine the surface morphology of the active layer. Aim for a smooth and uniform film with fine phase separation.- Characterize Charge Dynamics: Perform measurements like Transient Photovoltage (TPV) and Transient Photocurrent (TPC) to investigate charge recombination and extraction dynamics. |
| Low Short-Circuit Current (Jsc) | - Incomplete light absorption.- Poor charge generation or transport.- Unfavorable vertical phase separation. | - Check Film Thickness: Optimize the active layer thickness to maximize light absorption without increasing charge recombination.- Improve Morphology: Use an appropriate additive to create a well-intermixed blend of D18 and the acceptor, which is essential for efficient exciton (B1674681) dissociation and charge transport.- Consider Sequential Deposition: Layer-by-layer (LbL) processing can sometimes lead to a more favorable vertical composition gradient compared to a bulk heterojunction, potentially improving Jsc.[7] |
| Low Open-Circuit Voltage (Voc) | - High energetic disorder.- Unfavorable energy level alignment at the donor-acceptor interface.- Increased non-radiative recombination. | - Select Appropriate Additives: Some additives can influence the energy levels of the active layer components. Choose additives that do not negatively impact the energy landscape.- Reduce Defects: Optimize processing conditions to minimize defects in the active layer, which can act as recombination centers and lower Voc. Residual additives can sometimes increase non-radiative recombination losses.[5] |
| Low Fill Factor (FF) | - High series resistance.- Low shunt resistance.- Unbalanced charge transport. | - Optimize Annealing Conditions: Post-deposition thermal annealing can improve charge transport and reduce series resistance. Optimize both the temperature and duration of annealing.- Check Electrode Interfaces: Ensure good contact between the active layer and the charge transport layers to minimize contact resistance.- Balance Charge Mobility: The choice of additive can influence the mobility of both electrons and holes. Aim for balanced charge transport to improve the FF. |
| Poor Film Quality (e.g., pinholes, aggregation) | - Incompatible solvent-additive system.- Suboptimal spin-coating parameters.- Contaminated substrate or solution. | - Solvent Engineering: Experiment with different host solvents and additive combinations to improve the solubility of D18 and the acceptor.- Optimize Spin-Coating: Adjust the spin speed and duration to achieve a uniform and defect-free film.- Ensure Cleanliness: Thoroughly clean substrates before use and filter all solutions to remove particulates. |
Data Presentation
The following tables summarize the performance of D18-based solar cells with different acceptors and additives, as reported in the literature.
Table 1: Performance of D18:Y6 Based Solar Cells with and without Additives
| Acceptor | Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Y6 | None | 0.846 | 26.07 | 72.62 | 16.03 | [6] |
| Y6 | SAD1 (volatile solid) | - | 27.38 | 74.19 | 17.10 | [6] |
| Y6 | SAD2 (volatile solid) | 0.853 | - | 75.46 | 17.74 | [6] |
| Y6 | - | - | - | - | 18.22 | [8] |
Table 2: Performance of D18 Solar Cells with Other Acceptors and Additives
| Donor | Acceptor | Additive/Method | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| D18 | L8-BO | Sequential Deposition | 0.918 | 26.86 | 77 | 19.05 | [4] |
| D18 | L8-BO | High-Pressure Fabrication | - | - | - | 19.65 | [2][3] |
| D18-Cl | N3 | DIB (volatile solid) | - | - | - | - | [1] |
| D18 | BTP-eC9-4F:SM16 | Green Solvent | - | - | - | 18.20 | [9] |
Experimental Protocols
A generalized experimental protocol for the fabrication of a D18-based organic solar cell with an additive is provided below. Note that specific parameters such as solution concentrations, spin-coating speeds, and annealing temperatures should be optimized for the specific materials and device architecture being used.
1. Substrate Cleaning:
- Sequentially sonicate patterned indium tin oxide (ITO) coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- Treat the substrates with UV-ozone for 15 minutes to improve the wettability of the surface.
2. Hole Transport Layer (HTL) Deposition:
- Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates.
- Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for a set time (e.g., 15 minutes) in a nitrogen-filled glovebox.
3. Active Layer Preparation and Deposition:
- Prepare a solution of D18 and the non-fullerene acceptor in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration and donor:acceptor weight ratio (e.g., 1:1.2).
- Add the desired amount of additive (e.g., 0.5 vol% DIO) to the solution.
- Stir the solution, typically overnight at a slightly elevated temperature, to ensure complete dissolution.
- Filter the solution through a syringe filter (e.g., 0.2 µm PTFE) before use.
- Spin-coat the active layer solution onto the HTL-coated substrates in a nitrogen-filled glovebox.
4. Active Layer Annealing:
- If using a volatile solid additive or if thermal annealing is required to optimize morphology, anneal the substrates on a hotplate at a specific temperature (e.g., 100-150 °C) for a set time (e.g., 10 minutes).
5. Electron Transport Layer (ETL) and Cathode Deposition:
- Transfer the substrates to a thermal evaporator.
- Deposit a thin ETL (e.g., PDIN) followed by a metal cathode (e.g., Ag or Al) under high vacuum.
6. Device Encapsulation:
- Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from oxygen and moisture.
Mandatory Visualization
Caption: Experimental workflow for fabricating D18-based organic solar cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview on Different Types of Solar Cells: An Update [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Achieving Record-Efficiency Organic Solar Cells upon Tuning the Conformation of Solid Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Layer-by-layer fabrication of organic photovoltaic devices: material selection and processing conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC04146G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Side-Chain Engineering of D18 Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the side-chain engineering of D18 polymers to achieve higher efficiency in organic solar cells.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, processing, and characterization of side-chain engineered D18 polymers.
Q1: My modified D18 polymer has poor solubility in common organic solvents. What can I do?
A1: Poor solubility is a frequent challenge when modifying polymer side chains. Here are some troubleshooting steps:
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Increase Branching or Length of Alkyl Chains: Side chains play a crucial role in determining the solubility of conjugated polymers.[1][2][3] Modifying the alkyl side chains on the thiophene (B33073) bridge units can improve solubility. For instance, changing the side chain from 2-butyloctyl (as in D18) to 3-butylnonyl (as in D18-B) has been shown to be effective.[1][2][4]
-
Introduce Dendronized Side Chains: Incorporating dendron-like side chains is another strategy to enhance solubility and mitigate strong molecular aggregation.[3]
-
Solvent Selection and Temperature: Experiment with a wider range of solvents, including halogenated and non-halogenated options. Gently heating the solvent can also improve solubility, but be cautious of polymer degradation at high temperatures. A high-pressure method has been used to dissolve high molecular weight D18 in chloroform (B151607) at elevated temperatures, which increases the solvent's boiling point and dissolving capacity.[5]
Q2: The power conversion efficiency (PCE) of my organic solar cell is lower than expected after modifying the D18 side chains. What are the potential causes?
A2: A decrease in PCE can stem from various factors related to side-chain modifications. Consider the following:
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Impact on Molecular Packing and Crystallinity: Side-chain engineering directly influences the polymer's crystallinity and molecular packing in the thin film state, which is critical for charge transport.[1][6] Changes that lead to excessive aggregation or disordered morphology can hinder device performance.[7]
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Energy Level Mismatch: While modifications like F or Cl substitution on the D18 backbone have been shown to have a negligible influence on the optical properties, significant changes to the side chains could subtly alter the HOMO and LUMO energy levels.[1] Ensure proper energy level alignment between your modified D18 donor and the acceptor material for efficient exciton (B1674681) dissociation.[8]
-
Suboptimal Blend Morphology: The morphology of the bulk heterojunction (BHJ) active layer is critical. The choice of side chains affects the domain sizes and the degree of mixing between the donor polymer and the acceptor.[6] You may need to re-optimize the processing conditions (e.g., solvent, additives, annealing temperature) for your new polymer.
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Molecular Weight Optimization: The molecular weight of the polymer is a crucial parameter for achieving optimal performance.[1][2] Synthesize and test batches with low, medium, and high molecular weights to find the optimal range for your specific side-chain modification.[9]
Q3: I am observing significant batch-to-batch variation in the performance of my side-chain modified D18 polymers. How can I improve consistency?
A3: Batch-to-batch inconsistency is a common issue in polymer synthesis. To improve reproducibility:
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Strict Control over Polymerization Conditions: Precisely control the ratio of donor and acceptor monomers during polymerization to achieve a target molecular weight.[2]
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Purification Protocol: Implement a rigorous and consistent purification protocol for your synthesized polymers. Soxhlet extraction with a series of solvents (e.g., acetone, hexane, and chlorobenzene) is a common method.[10]
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Detailed Characterization: Thoroughly characterize each batch for its molecular weight (Mn, PDI), optical properties (UV-Vis absorption), and electrochemical properties (cyclic voltammetry) to ensure they fall within a consistent range.
Q4: How does side-chain modification affect the charge mobility of D18 polymers?
A4: Side chains have a significant impact on charge carrier mobility. The arrangement and nature of the side chains influence the intermolecular π-π stacking, which is the primary pathway for charge transport in these polymers.[11] For example, the D18 polymer, with its fused-ring dithienobenzothiadiazole (DTBT) unit, exhibits a high hole mobility of 1.59 × 10⁻³ cm² V⁻¹ s⁻¹.[10][11] When engineering the side chains, the goal is to maintain or enhance this favorable packing. The hole mobilities for D18-B and D18-Cl-B were measured to be 8.64 × 10⁻⁴ and 6.93 × 10⁻⁴ cm²/(V·s), respectively.[1][2]
Performance Data of Side-Chain Engineered D18 Polymers
The following table summarizes the performance data of various D18-based polymers in organic solar cells.
| Polymer | Acceptor(s) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| D18 | Y6 | - | - | - | 18.22 (certified 17.6)[11][12] |
| D18 | N3 | 0.862 | 27.44 | 78.5 | 18.56[11] |
| D18-Cl | N3 | - | - | - | 18.69[1][2] |
| D18-B | N3:PC61BM | 0.823 | 28.50 | 79.0 | 18.53[2] |
| D18-Cl-B | N3:PC61BM | 0.836 | 28.50 | 78.7 | 18.74 (certified 18.2)[1][2] |
| High Mn D18 | L8-BO | - | - | - | 19.65[5][7][13] |
Experimental Protocols
This section provides generalized methodologies for the key experiments involved in the side-chain engineering of D18 polymers.
Synthesis of a Side-Chain Modified D18 Polymer (General Scheme)
A redesigned synthetic scheme for D18 and its derivatives aims to replace steps that are difficult to reproduce or have low yields with simpler and higher-yielding reactions.[9] The following is a generalized Stille polymerization procedure:
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Monomer Preparation: Synthesize the key monomers, which are typically a distannylated derivative of the donor unit (e.g., a benzodithiophene derivative with the desired side chains) and a dibrominated derivative of the acceptor unit (e.g., 5,8-bis(5-bromo-4-(alkyl)thiophen-2-yl)dithieno[3′,2′:3,4;2″,3″:5,6]benzo[1,2-c][1][2][4]thiadiazole).
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Polymerization: In a glovebox, combine the donor and acceptor monomers in a 1:1 molar ratio in a reaction vessel with a suitable catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., P(o-tolyl)₃) in an anhydrous solvent like chlorobenzene.
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Reaction: Heat the mixture at a specific temperature (e.g., 100 °C) for a set duration (e.g., 24 hours) under an inert atmosphere.
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End-capping and Precipitation: Add end-capping agents (e.g., 2-bromothiophene (B119243) and 2-tributylstannylthiophene) and continue the reaction for a few more hours. Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol.
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Purification: Filter the crude polymer and purify it by Soxhlet extraction with acetone, hexane, and finally the reaction solvent (e.g., chlorobenzene) to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum.
Fabrication of Organic Solar Cells
The following is a typical procedure for fabricating a bulk heterojunction organic solar cell with an inverted device structure:
-
Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO)-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for a set time.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrates and anneal them at a specific temperature (e.g., 150 °C).
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Active Layer Deposition: Inside a nitrogen-filled glovebox, prepare a blend solution of the D18-derivative polymer and the acceptor (e.g., Y6 or a ternary blend) in a suitable solvent like chloroform or chlorobenzene, often with a small percentage of an additive like 1-chloronaphthalene. Spin-coat the active layer solution onto the HTL and anneal the film.
-
Electron Transport Layer (ETL) Deposition: Deposit an electron transport layer, such as PDIN, on top of the active layer.
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Cathode Deposition: Thermally evaporate a metal cathode, such as silver (Ag), through a shadow mask to define the device area.
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Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination. Measure the external quantum efficiency (EQE) to determine the spectral response.
Visualizations
Logical Workflow for Troubleshooting Low PCE
Caption: A logical diagram illustrating the troubleshooting process for low PCE in D18-based solar cells.
Experimental Workflow for Organic Solar Cell Fabrication
Caption: A flowchart outlining the key steps in fabricating an organic solar cell.
Signaling Pathway of Photovoltaic Effect
Caption: A diagram showing the sequential steps of the photovoltaic effect in a bulk heterojunction solar cell.
References
- 1. Side chain engineering on D18 polymers yields 18.74% power conversion efficiency [jos.ac.cn]
- 2. researching.cn [researching.cn]
- 3. Side-chain engineering of semiconducting polymers with poly(benzyl ether) dendrons: impact on electronic and mechanical properties - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Polymer Side Chain Modification on OPV Morphology and Performance [repository.tno.nl]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
- 10. ossila.com [ossila.com]
- 11. D18, an eximious solar polymer! [jos.ac.cn]
- 12. researchgate.net [researchgate.net]
- 13. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
Technical Support Center: Mitigating Burn-in Loss in DB18-Based Solar Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of burn-in loss in DB18-based solar cells.
Frequently Asked Questions (FAQs)
Q1: What is burn-in loss in the context of this compound-based organic solar cells?
A1: Burn-in loss refers to the rapid initial decrease in power conversion efficiency (PCE) of an organic solar cell within the first few hours or days of operation under illumination.[1][2] This degradation is a significant barrier to the long-term stability and commercialization of these devices.[2] In this compound-based solar cells, this initial loss is often attributed to photo-induced degradation, morphological changes in the active layer, and the formation of trap states that impede charge transport and increase recombination.[3]
Q2: What are the primary causes of burn-in loss in this compound-based solar cells?
A2: The primary causes of burn-in loss in this compound-based solar cells are multifaceted and often interrelated:
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Morphological Instability: The active layer, a blend of the this compound donor and a non-fullerene acceptor (e.g., Y6, L8-BO), can undergo morphological changes upon illumination and heating. This can lead to phase separation, altered domain sizes, and a less favorable nanostructure for charge separation and transport.[4]
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Trap State Formation: Photo-induced chemical reactions or physical changes in the active layer can create electronic trap states within the bandgap of the materials.[1][3] These traps can capture charge carriers, leading to increased recombination and reduced device performance. An undesirable morphology in blade-coated D18/Y6 films, for instance, has been shown to contain a high density of trap states, causing severe burn-in degradation.[3]
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Interfacial Degradation: Instability at the interfaces between the active layer and the charge transport layers can also contribute to burn-in loss. This can involve diffusion of materials between layers or changes in the energy level alignment at the interfaces.
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Photochemical Degradation: The organic materials themselves can undergo photochemical reactions under illumination, leading to the formation of degradation products that act as recombination centers.[5]
Q3: How does the choice of acceptor material affect burn-in loss in this compound-based cells?
A3: The choice of the non-fullerene acceptor blended with this compound significantly impacts the stability and burn-in loss of the solar cell. Acceptors with higher crystallinity and intrinsic photostability can lead to more stable active layer morphologies. For example, the use of L8-BO as an acceptor with this compound has enabled high-efficiency and high-stability devices.[6][7] The miscibility and interaction between this compound and the acceptor are crucial for forming a stable and efficient bulk heterojunction.
Q4: Can processing conditions influence the extent of burn-in loss?
A4: Yes, processing conditions play a critical role in determining the initial morphology and, consequently, the stability of the active layer. Factors such as the choice of solvent, solvent annealing, thermal annealing, and the use of additives can all be optimized to create a more robust nanostructure that is less susceptible to burn-in degradation.[8] For instance, a high-pressure fabrication method for high molecular weight this compound has been shown to produce films with more ordered molecular arrangement and increased crystallinity, leading to record high efficiency and improved stability.[6][7]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the fabrication and testing of this compound-based solar cells that may lead to significant burn-in loss.
| Problem | Possible Causes | Troubleshooting Steps |
| Rapid PCE drop (>20%) within the first 24 hours of light soaking. | 1. Suboptimal active layer morphology. 2. High density of trap states. 3. Poor interfacial contact. | 1. Optimize Morphology: a. Solvent Annealing: Experiment with different solvent vapor annealing times and temperatures to promote a more ordered and stable morphology.[8] b. Thermal Annealing: Optimize the post-fabrication thermal annealing temperature and duration. Be cautious, as excessive heating can sometimes accelerate degradation.[8] c. Additive Engineering: Introduce small amounts of processing additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene) to fine-tune the phase separation and domain size. 2. Reduce Trap States: a. Material Purity: Ensure the purity of this compound and the acceptor material, as impurities can act as trap sites. b. Crystallinity: Employ techniques to enhance the crystallinity of the this compound donor, as crystalline domains are more resistant to the formation of light-induced traps.[9][10] 3. Improve Interfaces: a. Interfacial Layers: Optimize the thickness and properties of the electron and hole transport layers to ensure efficient charge extraction and block unwanted charge recombination at the interfaces. |
| Significant decrease in Fill Factor (FF) and Open-Circuit Voltage (Voc) during burn-in. | 1. Increased energetic disorder. 2. Formation of light-induced traps in the bulk of the active layer.[1] 3. Increased charge recombination. | 1. Enhance Polymer Crystallinity: Higher crystallinity in the donor polymer can mitigate the drop in Voc.[9][10] Consider using processing techniques that favor higher crystallinity. 2. Ternary Blend Strategy: Introduce a third component into the active layer that can improve morphological stability or passivate trap states. 3. High-Pressure Fabrication: For high molecular weight this compound, a high-pressure processing method can lead to a more ordered film with reduced energetic disorder.[6][7] |
| Inconsistent device performance and stability between batches. | 1. Variations in solution preparation. 2. Inconsistent annealing conditions. 3. Environmental factors during fabrication. | 1. Standardize Protocols: Strictly control all fabrication parameters, including solution concentrations, spin-coating speeds, and annealing temperatures/times. 2. Inert Atmosphere: Fabricate and encapsulate devices in an inert atmosphere (e.g., a glovebox) to minimize degradation from oxygen and moisture. 3. Characterize Morphology: Regularly use techniques like Atomic Force Microscopy (AFM) to characterize the active layer morphology and ensure batch-to-batch consistency. |
Quantitative Data on Mitigation Strategies
The following tables summarize the impact of different mitigation strategies on the performance and stability of this compound-based solar cells.
Table 1: Effect of Post-Annealing Treatment on D18:Y6 Solar Cell Performance [8]
| Treatment | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| As-cast | 0.70 | 50 | 35.8 | 12.5 |
| 55°C with Chloroform (5 min) | 0.70 | 60 | 39.8 | 16.5 |
| 80°C with Chloroform (5 min) | 0.70 | 55 | 37.5 | 14.4 |
Table 2: Performance of High-Pressure Fabricated High Molecular Weight (HW) D18:L8-BO Solar Cells [6][7]
| Device | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Low MW D18:L8-BO | 0.868 | 26.3 | 77.8 | 17.8 |
| High MW D18:L8-BO (High Pressure) | 0.881 | 27.5 | 81.1 | 19.65 |
Experimental Protocols
1. Protocol for Optimizing Active Layer Morphology via Solvent and Thermal Annealing
This protocol provides a general framework for optimizing the morphology of a this compound-based active layer.
-
Solution Preparation:
-
Prepare a blend solution of this compound and the chosen acceptor (e.g., Y6 or L8-BO) in a suitable solvent (e.g., chloroform, chlorobenzene) at a predetermined concentration and donor:acceptor ratio.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for several hours to ensure complete dissolution.
-
-
Substrate Preparation:
-
Clean the patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15-20 minutes to improve the wettability and work function of the ITO.
-
-
Deposition of Hole Transport Layer (HTL):
-
Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrates.
-
Anneal the substrates on a hotplate at a specified temperature (e.g., 150 °C) for 10-15 minutes in air.
-
-
Deposition of the Active Layer:
-
Transfer the substrates into an inert atmosphere (glovebox).
-
Spin-coat the prepared this compound:acceptor blend solution onto the HTL.
-
Solvent Annealing (Optional): Place the substrates in a covered petri dish containing a small amount of the processing solvent for a controlled period (e.g., 1-10 minutes) to allow for slow drying and morphological reorganization.
-
Thermal Annealing: Transfer the substrates to a hotplate within the glovebox and anneal at a specific temperature (e.g., 50-120 °C) for a defined duration (e.g., 5-15 minutes).
-
-
Deposition of Electron Transport Layer (ETL) and Cathode:
-
Deposit a thin layer of an ETL (e.g., PDINO, PFN-Br) on top of the active layer.
-
Thermally evaporate a metal cathode (e.g., Ag, Al) through a shadow mask to define the device area.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices to protect them from ambient air and moisture.
-
Measure the current-voltage (J-V) characteristics under a solar simulator (AM 1.5G, 100 mW/cm²) to determine the initial PCE.
-
Perform light-soaking experiments to evaluate the burn-in loss over time.
-
2. High-Pressure Fabrication Protocol for High Molecular Weight this compound
This advanced protocol is adapted from a method shown to significantly improve the performance and stability of this compound-based solar cells.[6][7]
-
High-Pressure Dissolution:
-
Place high molecular weight this compound polymer and a suitable solvent (e.g., chloroform) in a pressure-tight vial.
-
Seal the vial and heat it to a temperature above the solvent's boiling point at atmospheric pressure (e.g., 100 °C for chloroform). The increased steam pressure inside the vial raises the boiling point and enhances the solubility of the high molecular weight polymer.
-
-
Solution Preparation and Film Deposition:
-
After complete dissolution, cool the solution to room temperature before opening the vial.
-
Prepare the blend solution by adding the acceptor (e.g., L8-BO).
-
Follow steps 2-6 of the previous protocol for substrate preparation, layer deposition, and device characterization.
-
Visualizations
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. Long-term stable polymer solar cells with significantly reduced burn-in loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 6. High-Pressure Fabrication of Binary Organic Solar Cells with High Molecular Weight D18 Yields Record 19.65 % Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reducing burn-in voltage loss in polymer solar cells by increasing the polymer crystallinity - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Charge Transport in Organic Semiconductor Devices
Disclaimer: The term "DB18 devices" is not found in the available technical literature. This guide provides general strategies for improving charge transport in organic semiconductor devices, which are applicable to a wide range of materials and device architectures, including those potentially designated as "this compound."
Frequently Asked Questions (FAQs)
Q1: My device is exhibiting low charge carrier mobility. What are the primary factors influencing this?
A1: Low charge carrier mobility in organic semiconductor devices is often attributed to factors related to the material's morphology and purity. Key influences include:
-
Disorder in the Organic Semiconductor Film: Amorphous or poorly ordered molecular packing hinders the efficient movement of charge carriers. Hopping transport, which is common in disordered systems, is thermally activated and generally less efficient than band-like transport seen in highly crystalline materials.[1][2][3][4]
-
Presence of Impurities and Defects: Chemical impurities, structural defects, and grain boundaries can act as traps for charge carriers, impeding their transport through the material.[5]
-
Poor Interfacial Contact: Inefficient charge injection or extraction at the electrode-semiconductor interface can also limit overall device performance.
Q2: How does the crystallinity of the organic semiconductor film affect charge transport?
A2: The crystallinity of the organic semiconductor film has a profound impact on charge transport.[1][2][6]
-
Highly Crystalline Films: In well-ordered, crystalline films, charge carriers can be more delocalized, leading to band-like transport and higher mobility. The close and regular packing of molecules facilitates efficient orbital overlap, creating pathways for charge movement.[1][2][3][6]
-
Amorphous Films: In disordered or amorphous films, charge transport is typically limited by a hopping mechanism, where charges jump between localized states. This process is generally slower and results in lower mobility.[3][4]
Q3: What are common experimental techniques to improve the morphology of the organic semiconductor film?
A3: Several post-deposition techniques can be employed to enhance the crystallinity and morphology of the organic semiconductor film, thereby improving charge carrier mobility. These include:
-
Thermal Annealing: Heating the film to a specific temperature below its melting or glass transition point can provide the necessary energy for molecules to reorganize into a more ordered, crystalline structure.[7][8]
-
Solvent Vapor Annealing (SVA): Exposing the film to a solvent vapor atmosphere can increase polymer chain mobility, allowing for rearrangement into a more favorable, crystalline morphology.[9][10][11][12]
Troubleshooting Guides
Issue: Low Charge Carrier Mobility
This guide provides a systematic approach to troubleshooting and improving low charge carrier mobility in your organic semiconductor devices.
Step 1: Film Morphology Characterization
-
Objective: To assess the current state of your organic semiconductor film's morphology.
-
Recommended Techniques:
-
Atomic Force Microscopy (AFM): To visualize the surface topography and grain structure.
-
X-ray Diffraction (XRD): To determine the degree of crystallinity and molecular packing.
-
Step 2: Post-Deposition Treatment
Based on the characterization, select an appropriate post-deposition treatment to improve film morphology.
-
Option A: Thermal Annealing
-
When to use: When you have a thermally stable material and want to improve short-range and long-range order.
-
General Protocol: See the detailed experimental protocol below.
-
-
Option B: Solvent Vapor Annealing (SVA)
Step 3: Re-characterization and Performance Evaluation
-
Objective: To quantify the improvement in charge transport.
-
Recommended Techniques:
Experimental Protocols
Protocol 1: Thermal Annealing of Organic Semiconductor Films
Objective: To improve the crystallinity and charge carrier mobility of the organic semiconductor film.
Materials and Equipment:
-
Organic semiconductor device on a substrate.
-
Hot plate or vacuum oven with precise temperature control.
-
Inert atmosphere glovebox (e.g., nitrogen or argon) to prevent degradation.
Procedure:
-
Place the device on the hot plate or in the oven within an inert atmosphere.
-
Set the annealing temperature. This is a critical parameter and should be optimized for your specific material. It is typically above the glass transition temperature but below the melting temperature.
-
Anneal for a predetermined duration (e.g., 10-60 minutes).
-
Allow the device to cool down slowly to room temperature to prevent the formation of cracks or defects.
-
Remove the device for characterization.
Protocol 2: Solvent Vapor Annealing (SVA) of Organic Semiconductor Films
Objective: To enhance the molecular ordering of the organic semiconductor film using solvent vapor.
Materials and Equipment:
-
Organic semiconductor device on a substrate.
-
A sealed chamber (e.g., a petri dish or a desiccator).
-
A vial containing the chosen solvent.
-
Inert atmosphere glovebox (optional, but recommended).
Procedure:
-
Place the device inside the sealed chamber.
-
Place an open vial containing a small amount of the chosen solvent in the chamber, ensuring it does not touch the device. The choice of solvent is crucial and depends on the solubility of your organic semiconductor.
-
Seal the chamber and leave it for a specific duration (from minutes to hours). The annealing time needs to be optimized.
-
Remove the device from the chamber and allow any residual solvent to evaporate. A brief, gentle heating step may be used.
-
Characterize the device.
Data Presentation
Table 1: Effect of Annealing on Charge Carrier Mobility
| Treatment | Material System | Annealing Temperature (°C) | Annealing Time (min) | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | Reference |
| As-deposited | DPPT-TT | - | - | 3.13 | - | [7] |
| Thermal Annealing | DPPT-TT | 320 | - | - | - | [7] |
| As-deposited | TIPS-pentacene | - | - | ~0.1 | - | [10] |
| Toluene SVA | TIPS-pentacene | Room Temp | 2 | ~0.4 | - | [10] |
| As-deposited | P(NDI2OD-T2) | - | - | - | ~0.01 | [15] |
| Thermal Annealing | P(NDI2OD-T2) | 200 | 10 | - | ~0.45 | [15] |
Note: The specific values are highly dependent on the material, device architecture, and processing conditions.
Visualizations
Caption: Workflow for improving charge transport in organic semiconductor devices.
Caption: Key stages of charge transport in a field-effect transistor.
References
- 1. Impact of Nanoscale Morphology on Charge Carrier Delocalization and Mobility in an Organic Semiconductor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlled solvent vapour annealing for polymer electronics - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. Grain Boundary Control of Organic Semiconductors via Solvent Vapor Annealing for High-Sensitivity NO2 Detection [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic field-effect transistors by a solvent vapor annealing process. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. A unified understanding of charge transport in organic semiconductors: the importance of attenuated delocalization for the carriers - Materials Horizons (RSC Publishing) DOI:10.1039/C7MH00091J [pubs.rsc.org]
D18 polymer degradation pathways and mitigation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and mitigation of the D18 polymer.
Frequently Asked Questions (FAQs)
Q1: What is the D18 polymer and what are its primary applications?
A1: D18, also known as PCE18, is a narrow bandgap conjugated polymer.[1] Its chemical name is Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][2][3][4]thiadiazole)].[1] The polymer backbone consists of alternating electron-donating benzodithiophene (BDT) and electron-accepting fused-ring dithienobenzothiadiazole (DTBT) units.[1] This structure gives it a high hole mobility and a high degree of conjugation.[1] The primary application of D18 is as an electron donor in high-efficiency organic solar cells (OSCs), often in combination with non-fullerene acceptors like Y6.[1][5][6] It is also noted for its processability in non-halogenated solvents.[1]
Q2: What are the main degradation pathways for the D18 polymer?
A2: The primary degradation pathway for D18 is photodegradation , which is significantly influenced by the presence of oxygen and moisture.[2][3][7] Key photodegradation mechanisms include:
-
Side-chain degradation: Reactions such as hydrogen abstraction from the alkyl side-chains can occur.[2]
-
Backbone degradation: Homolytic scission between the conjugated backbone and the side groups can lead to the formation of cleaved and cross-linked by-products.[2] In the presence of oxygen, oxidation of the polymer backbone, including the opening of thiophene (B33073) rings, has been proposed.[3]
-
Photo-oxidation: In ambient air, D18 can undergo photo-oxidation, leading to the incorporation of oxygen atoms.[7]
Thermal degradation is another concern, as high temperatures can accelerate degradation processes in organic photovoltaic materials.[8]
Q3: How does D18 polymer degradation affect its performance in experiments?
A3: Degradation of the D18 polymer can lead to several adverse effects on experimental outcomes, particularly in the context of organic solar cells:
-
Reduced Power Conversion Efficiency (PCE): Photodegradation can lead to a substantial decrease in the PCE of OSCs.[3]
-
Increased Trap-Assisted Recombination: Degradation can create trap states within the material, leading to an increase in charge carrier recombination and a decrease in device performance.[2]
-
Changes in Material Properties: Degradation can alter the absorption spectrum of D18, although in some cases, the change might be minor.[3] It can also lead to the formation of by-products that affect the material's charge transport properties.[2][3]
Q4: What are the best practices for handling and storing the D18 polymer to minimize degradation?
A4: To minimize degradation, it is crucial to handle and store the D18 polymer under controlled conditions:
-
Inert Atmosphere: Whenever possible, handle and process D18 in an inert atmosphere (e.g., a glovebox filled with nitrogen or argon) to minimize exposure to oxygen and moisture.[2]
-
Light Protection: Store the polymer in a dark environment or in amber-colored vials to protect it from light.[9]
-
Temperature Control: Store the polymer at low temperatures, such as in a freezer at -20°C or -80°C, to slow down potential degradation reactions.[9] For materials that require acclimatization before use, allow them to reach room temperature in a desiccated environment to prevent moisture condensation.[10]
-
Solvent Purity: Use high-purity, anhydrous solvents for dissolving the polymer to avoid introducing water or other reactive impurities.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with the D18 polymer.
Problem 1: Inconsistent or rapidly decreasing performance of D18-based organic solar cells during testing.
| Possible Cause | Troubleshooting Step |
| Photodegradation of the D18 polymer | - Ensure all device fabrication and testing steps are performed under an inert atmosphere or with proper encapsulation to exclude oxygen and moisture.[2] - Use UV filters to cut out high-energy photons during testing if the experimental setup allows. - Compare the stability of encapsulated vs. unencapsulated devices to determine the role of environmental factors. |
| Thermal degradation | - Monitor the temperature of the device during operation. High temperatures can accelerate degradation.[8] - Implement cooling mechanisms if excessive heat is generated. |
| Interfacial degradation | - Investigate the stability of the interfaces between the D18 active layer and the charge transport layers. Interfacial chemical reactions can be a primary degradation pathway.[11] |
Problem 2: Unexpected changes in the absorption or emission spectra of D18 solutions or films over time.
| Possible Cause | Troubleshooting Step |
| Photo-oxidation | - Prepare solutions and films in a glovebox or under an inert atmosphere.[7] - Store solutions and films in the dark and at low temperatures.[9] - Re-measure the spectra of freshly prepared samples to use as a baseline. |
| Aggregation | - The D18 polymer can exhibit temperature-dependent aggregation.[12] - Control the temperature during solution preparation and film deposition. - Use recommended solvents and concentrations to ensure good solubility.[1] |
| Solvent degradation | - Ensure the solvent used is stable and does not react with the D18 polymer under ambient light or temperature conditions. |
Experimental Protocols
Protocol 1: Accelerated Photodegradation Study of D18 Polymer Films
Objective: To assess the photostability of D18 polymer films under controlled illumination.
Methodology:
-
Sample Preparation:
-
Prepare a solution of D18 in a suitable solvent (e.g., chloroform (B151607) or o-xylene) at a concentration of 10 mg/mL.[1]
-
Spin-coat thin films of the D18 solution onto quartz or glass substrates.
-
Anneal the films at a specified temperature (e.g., 100 °C) to remove residual solvent.
-
-
Exposure Conditions:
-
Place the films in a controlled environment chamber. For comparative studies, create two environments: one with an inert atmosphere (N₂) and another with ambient air.
-
Expose the films to a light source that simulates the solar spectrum (e.g., AM1.5G) at a constant intensity (e.g., 100 mW/cm²).[4]
-
-
Characterization:
-
At regular time intervals (e.g., 0, 1, 5, 10, 24 hours), remove a sample from each environment for characterization.
-
Measure the UV-Vis absorption spectrum to monitor changes in the polymer's electronic structure.
-
Use Gel Permeation Chromatography (GPC) to analyze changes in the molecular weight and polydispersity index, which can indicate chain scission or cross-linking.[2]
-
Employ Fourier-Transform Infrared (FTIR) spectroscopy to identify the formation of new chemical groups (e.g., carbonyls) indicative of oxidation.
-
Protocol 2: Thermal Stability Assessment of D18 Polymer
Objective: To determine the thermal degradation profile of the D18 polymer.
Methodology:
-
Sample Preparation:
-
Place a small amount (5-10 mg) of the D18 polymer powder into a thermogravimetric analysis (TGA) crucible.
-
-
TGA Measurement:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins.
-
Analyze the TGA curve to identify different stages of thermal decomposition.
-
Data Presentation
Table 1: Summary of D18 Polymer Properties
| Property | Value | Reference |
| Full Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2-yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][2][3][4]thiadiazole)] | [1] |
| CAS Number | 2433725-54-1 | [1] |
| Hole Mobility | 1.59 × 10⁻³ cm² V⁻¹ s⁻¹ | [1] |
| Optical Bandgap (D18-B) | 1.97 eV | [13] |
| HOMO Level (D18-B) | -5.51 eV | [13] |
| LUMO Level (D18-B) | -2.71 eV | [13] |
Visualizations
Caption: Key photodegradation pathways of the D18 polymer.
Caption: Troubleshooting workflow for D18 polymer instability.
References
- 1. ossila.com [ossila.com]
- 2. Elucidating the photodegradation pathways of polymer donors for organic solar cells with seven months of outdoor operational stability | Researching [researching.cn]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. D18, an eximious solar polymer! [jos.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00132J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ponteurope.com [ponteurope.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researching.cn [researching.cn]
Technical Support Center: Annealing Strategies for D18 Polymer Films
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to annealing strategies for D18 polymer films. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Disclaimer: The polymer commonly referred to as "DB18" is understood to be a typographical error for "D18" (also known as PCE18), a high-performance polymer used in organic solar cells. This guide pertains to the D18 polymer.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing D18 polymer films?
A1: Annealing is a critical post-deposition treatment used to optimize the morphology and performance of D18 polymer films, particularly in the context of organic solar cell (OSC) fabrication. The primary goals of annealing are to:
-
Control Nanoscale Morphology: Fine-tune the phase separation between the D18 donor polymer and the acceptor material (commonly a non-fullerene acceptor like Y6) to create an optimal bicontinuous interpenetrating network. This is crucial for efficient exciton (B1674681) dissociation and charge transport.
-
Enhance Crystallinity: Improve the molecular ordering and packing of the D18 polymer chains. Increased crystallinity can lead to better charge mobility.
-
Remove Residual Solvent: Eliminate any remaining solvent from the film, which can impede device performance and stability.
-
Improve Interfacial Contact: Enhance the contact between the active layer and the charge transport layers, facilitating efficient charge extraction.
Q2: What are the main annealing methods for D18 polymer films?
A2: The two primary annealing methods for D18 polymer films are:
-
Thermal Annealing: This involves heating the film to a specific temperature for a set duration. It is a straightforward method to provide the necessary energy for molecular rearrangement.
-
Solvent Vapor Annealing (SVA): This technique exposes the film to a saturated vapor of a specific solvent. The solvent vapor swells the polymer film, increasing chain mobility and allowing for morphological reorganization at or near room temperature.
Q3: What is the glass transition temperature (Tg) of the D18 polymer?
Q4: Which solvents are suitable for processing and solvent annealing of D18 films?
A4: D18 can be processed in a variety of solvents. For solvent vapor annealing, chloroform (B151607) is a commonly used solvent that has been shown to enhance device performance.[1][2] Other non-halogenated solvents like o-xylene (B151617) are also used for processing D18. The choice of solvent is critical as it influences the solubility of D18 and the acceptor, which in turn affects the film's morphology.
Troubleshooting Guide
This guide addresses common issues encountered during the annealing of D18 polymer films.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Device Efficiency (Poor Fill Factor or Short-Circuit Current) | - Suboptimal phase separation (domain sizes are too large or too small).- Poor crystallinity of the D18 polymer.- Incomplete solvent removal.- Poor interfacial contact with charge transport layers. | - Optimize Annealing Temperature: Systematically vary the thermal annealing temperature (e.g., in 5-10 °C increments around the reported optimal values of 55-80 °C for D18:Y6 blends) to find the ideal point for your specific device architecture and acceptor.[1][2]- Optimize Annealing Time: Vary the annealing duration (e.g., from 1 to 10 minutes) to allow sufficient time for morphological rearrangement without causing excessive degradation.- Implement Solvent Vapor Annealing: Experiment with SVA using chloroform for a controlled duration (e.g., 1-5 minutes). This can promote a more favorable morphology at lower temperatures.[1][2]- Consider a Combination: A combination of SVA followed by a mild thermal anneal may yield the best results. |
| High Film Roughness | - Excessive polymer aggregation during annealing.- Annealing at too high a temperature or for too long. | - Lower Annealing Temperature: High temperatures can lead to increased surface roughness. Try annealing at the lower end of the effective range (e.g., 55 °C).[1][2]- Reduce Annealing Time: Shorter annealing times can prevent excessive aggregation.- Optimize Solvent for SVA: The choice of solvent in SVA can significantly impact surface roughness. |
| Pinhole Formation in the Film | - Dewetting of the polymer film from the substrate.- Incompatible solvent-substrate interaction.- Low solution concentration. | - Substrate Surface Treatment: Ensure the substrate is properly cleaned and treated (e.g., with PEDOT:PSS) to improve wettability.- Increase Solution Concentration: A higher concentration can sometimes lead to more uniform film formation.- Use a Higher Boiling Point Solvent: This can slow down the drying process and allow for better film formation. |
| Inconsistent Device Performance | - Variations in the annealing process (temperature, time, atmosphere).- Inconsistent solvent vapor concentration during SVA. | - Precise Control of Annealing Parameters: Use a calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox) for thermal annealing. For SVA, use a sealed chamber to maintain a consistent solvent vapor pressure.- Standardize Protocols: Ensure all steps of the film preparation and annealing process are highly reproducible. |
Data Presentation
Thermal Annealing Effects on D18:Y6 Blend Films
The following table summarizes the effect of thermal annealing in the presence of chloroform vapor on the surface roughness of D18:Y6 blend films.
| Annealing Temperature (°C) | Film Surface Roughness (nm) |
| 55 | 11.60[1][2] |
| 80 | 17.81[1][2] |
Data extracted from a study on D18:Y6 blend films annealed in the presence of chloroform vapor for 5.0 minutes.[1][2]
Experimental Protocols
Protocol 1: Thermal Annealing of D18 Polymer Films
This protocol provides a general guideline for the thermal annealing of D18-based films. The optimal temperature and time should be determined empirically for the specific blend and device architecture.
-
Film Deposition: Deposit the D18-based active layer onto the substrate using your standard procedure (e.g., spin coating).
-
Transfer to Inert Atmosphere: Immediately transfer the substrate to a nitrogen-filled glovebox to prevent exposure to oxygen and moisture.
-
Pre-heating the Hotplate: Pre-heat a calibrated hotplate inside the glovebox to the desired annealing temperature (e.g., starting with 55 °C).
-
Annealing: Place the substrate on the pre-heated hotplate for the specified duration (e.g., starting with 5 minutes).
-
Cooling: After annealing, remove the substrate from the hotplate and allow it to cool down to room temperature inside the glovebox.
-
Further Processing: Proceed with the deposition of the subsequent layers of the device.
Protocol 2: Solvent Vapor Annealing (SVA) of D18 Polymer Films
This protocol describes a general procedure for SVA using chloroform.
-
Film Deposition: Deposit the D18-based active layer onto the substrate.
-
Prepare SVA Chamber: Place a small vial containing chloroform inside a sealed chamber (e.g., a petri dish or a desiccator) to create a saturated vapor environment.
-
Annealing: Place the substrate with the film inside the SVA chamber, ensuring it does not come into direct contact with the liquid solvent. Seal the chamber.
-
Annealing Time: Leave the film in the chamber for the desired duration (e.g., 1-5 minutes). The optimal time will need to be determined experimentally.
-
Removal and Drying: Remove the substrate from the chamber and allow the residual solvent in the film to evaporate in a controlled manner (e.g., in a fume hood or on a heated plate at a low temperature).
-
Further Processing: Proceed with the subsequent device fabrication steps.
Mandatory Visualizations
Caption: Experimental workflow for annealing and characterization of D18 polymer films.
Caption: Relationship between annealing parameters, film properties, and device performance.
References
Validation & Comparative
A Comparative Guide to D18 and D18-Cl Polymer Donors for High-Performance Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The development of novel polymer donors is a critical driver in advancing the efficiency of organic solar cells (OSCs). Among the frontrunners in high-performance donor materials are the D18 and D18-Cl polymers. Both are based on a dithienobenzothiadiazole (DTBT) acceptor unit and have demonstrated the potential to achieve power conversion efficiencies (PCEs) exceeding 18%.[1][2][3][4] This guide provides an objective comparison of their performance, supported by experimental data, and outlines the methodologies for their synthesis and device fabrication.
Molecular and Photovoltaic Properties
The key distinction between D18 and D18-Cl lies in the halogen substitution on the terminal thiophene (B33073) units of the polymer backbone; D18 is fluorinated, while D18-Cl is chlorinated.[5][6][7] This seemingly minor structural change has significant implications for the electronic properties and, consequently, the photovoltaic performance of the resulting OSCs.
Compared to its fluorinated counterpart, D18-Cl exhibits deeper Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6][8] A deeper HOMO level is advantageous as it can lead to a higher open-circuit voltage (Voc) in the solar cell device.[5][6][7][8]
The following tables summarize the key molecular and photovoltaic performance data for D18 and D18-Cl, primarily in combination with the popular non-fullerene acceptor Y6.
| Property | D18 | D18-Cl | Reference(s) |
| Molecular Weight (Mn) | 72.4 kDa | 102.7 kDa | [3][6] |
| Polydispersity Index (PDI) | 1.51 | 1.95 | [3][6] |
| HOMO Energy Level | -5.24 eV (DFT), -5.51 eV (CV) | -4.97 eV (DFT), -5.56 eV (CV) | [2][8] |
| LUMO Energy Level | -2.59 eV (DFT), -2.71 eV (CV) | -2.61 eV (DFT), -2.78 eV (CV) | [2][8] |
| Optical Bandgap (Eg) | 1.98 eV | 1.99 eV | [3][6] |
| Hole Mobility (μh) | 1.59 x 10⁻³ cm²/Vs | 6.93 x 10⁻⁴ cm²/Vs (for D18-Cl-B) | [2][3] |
Table 1: Molecular Properties of D18 and D18-Cl.
| Acceptor | Polymer Donor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference(s) |
| Y6 | D18 | 0.859 | 27.70 | 76.6 | 18.22 | [3][4] |
| Y6 | D18-Cl | 0.863 | 27.08 | 73.3 | 17.12 | [6] |
| N3 | D18-Cl | - | 26.86 | - | 18.13 | [6][8] |
| L8-BO | D18 | - | - | - | 19.10 | [9][10] |
| L8-BO | D18-Cl | - | - | - | 19.30 | [9][10] |
Table 2: Photovoltaic Performance of D18 and D18-Cl with Various Acceptors.
Experimental Protocols
Synthesis of D18 and D18-Cl
The synthesis of D18 and D18-Cl involves a Stille polymerization reaction. While the specific reaction conditions can be optimized, a general procedure is outlined below. A more facile synthesis for the key building blocks of the D18 series has also been reported, aiming to improve accessibility for the research community.[11]
General Polymerization Procedure:
-
The respective monomers, a distannylated benzodithiophene derivative and a dibrominated dithienobenzothiadiazole derivative (either fluorinated for D18 or chlorinated for D18-Cl), are dissolved in a suitable solvent such as toluene (B28343) or chlorobenzene (B131634).
-
A palladium catalyst, for example, Pd₂(dba)₃, and a phosphine (B1218219) ligand, such as P(o-tolyl)₃, are added to the reaction mixture.
-
The mixture is heated to a specific temperature (e.g., 110°C) and stirred for a defined period (e.g., 24 hours) under an inert atmosphere (e.g., argon).
-
After the reaction is complete, the polymer is end-capped by adding a suitable reagent like 2-bromothiophene.
-
The resulting polymer is then precipitated in a non-solvent like methanol (B129727), filtered, and purified using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform).
-
The final polymer is obtained by precipitating the chloroform (B151607) fraction in methanol and drying it under vacuum.
The molecular weight of the polymers can be controlled by adjusting the monomer ratio, following Carothers' equation.[11]
Organic Solar Cell Fabrication and Characterization
The following is a representative protocol for the fabrication and testing of conventional single-junction organic solar cells using D18 or D18-Cl as the donor material.
Detailed Fabrication Steps:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate and then annealed.
-
Active Layer Deposition: The polymer donor (D18 or D18-Cl) and the non-fullerene acceptor (e.g., Y6 or N3) are dissolved in a solvent like chloroform or chlorobenzene to form a blend solution. This solution is then spin-coated on top of the HTL in a nitrogen-filled glovebox. The ratio of donor to acceptor and the thickness of the active layer are critical parameters that need to be optimized.[6]
-
Annealing (Optional): The active layer may be treated with solvent vapor annealing or thermal annealing to optimize the morphology and improve device performance.[3]
-
Cathode Deposition: Finally, a cathode, often consisting of a thin layer of an electron transport material like PDIN followed by a thicker layer of silver (Ag), is deposited on top of the active layer via thermal evaporation.
Characterization:
-
Current Density-Voltage (J-V) Measurements: The photovoltaic performance of the devices is characterized by measuring the J-V curves under simulated AM 1.5G solar illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths. The integrated short-circuit current density from the EQE spectrum should be consistent with the value obtained from the J-V measurement.[6]
-
Morphology Studies: Techniques like Atomic Force Microscopy (AFM) are used to investigate the surface morphology of the blend films, which plays a crucial role in exciton (B1674681) dissociation and charge transport.[6]
Conclusion
Both D18 and D18-Cl are exceptional polymer donors that have pushed the boundaries of organic solar cell efficiency. The choice between the two may depend on the specific acceptor material used and the desired device characteristics. D18-Cl's deeper HOMO level offers the potential for higher open-circuit voltages, a key factor in maximizing power conversion efficiency.[5][6][7][8] However, factors such as charge mobility and blend morphology with the chosen acceptor also play a significant role in the overall device performance. The facile synthesis of the D18 series' building blocks is a promising development for the wider adoption and continued research of these high-performance materials.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. researching.cn [researching.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researching.cn [researching.cn]
- 9. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 10. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [researching.cn]
- 11. Facile Synthesis of Key Building Blocks of D18 Series Conjugated Polymers for High-Performance Polymer Solar Cells – Department of Chemistry [chem.unc.edu]
A Head-to-Head Battle of Polymer Donors: DB18 vs. PM6 in High-Performance Organic Solar Cells
In the rapidly advancing field of organic photovoltaics (OPVs), the development of novel polymer donors with superior performance is a critical driver of progress. Among the frontrunners, DB18 (also known as D18) and PM6 have emerged as prominent donor materials, consistently achieving high power conversion efficiencies (PCEs) in combination with non-fullerene acceptors like Y6. This guide provides an objective comparison of their performance, supported by experimental data, and details the methodologies for device fabrication and characterization.
Performance Comparison
The following tables summarize the key photovoltaic parameters of organic solar cells based on this compound and PM6 donors, primarily with the widely used Y6 acceptor. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data presented here, collated from multiple sources, provides a strong indication of their relative performance.
Table 1: Photovoltaic Performance of this compound-based Organic Solar Cells
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Citation |
| Y6 | 0.859 | 27.70 | 76.6 | 18.22 (certified 17.6) | [1][2] |
| L8-BO | - | - | - | 19.3 (with 10% PM6-PA) | [3] |
| Y6 (ternary with PM6) | - | - | - | up to 19.05 | [4] |
Table 2: Photovoltaic Performance of PM6-based Organic Solar Cells
| Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Citation |
| Y6 | ~0.83-0.85 | ~25-26 | ~74-79 | ~16-17.43 | [5][6][7] |
| Y6 (ternary) | 0.894 | - | 75.58 | 17.49 | [8] |
| L8-BO | - | - | - | 19.3 (with 10% PM6-PA) | [3] |
| BO-4Cl (ternary with BO-5Cl) | - | - | - | 18.2 (certified) | [5] |
| Y6 (ternary with PCBM) | - | - | - | 7.2 | [9] |
From the data, it is evident that this compound:Y6 based devices have demonstrated a higher certified PCE in a binary blend compared to PM6:Y6.[1][2][6] However, both donor polymers are capable of achieving efficiencies exceeding 18% and even approaching 20% in ternary blend systems, highlighting their potential for high-performance OPVs.[3][4][5]
Experimental Protocols
The fabrication and characterization of high-efficiency organic solar cells require precise control over each processing step. Below is a generalized experimental protocol for a conventional device architecture (ITO/PEDOT:PSS/Active Layer/ETL/Ag).
Substrate Cleaning and Preparation
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned to ensure a pristine surface for subsequent layer deposition. A typical cleaning procedure involves:
-
Detergent Wash: Sonication in a detergent solution (e.g., Hellmanex in deionized water) for 15-20 minutes.
-
Deionized Water Rinse: Thorough rinsing with deionized water.
-
Solvent Sonication: Sequential sonication in acetone (B3395972) and isopropanol (B130326) for 15 minutes each.
-
Drying: Drying with a stream of nitrogen gas.
-
UV-Ozone Treatment: Exposure to UV-ozone for 15-20 minutes immediately before depositing the next layer to improve the work function and remove any remaining organic residues.
Hole Transport Layer (HTL) Deposition
A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is deposited onto the cleaned ITO substrate to facilitate hole transport.
-
Filtering: The PEDOT:PSS solution is filtered through a 0.45 µm filter.
-
Spin Coating: The filtered solution is spin-coated onto the ITO substrate. A typical spin-coating program is 3000-4000 rpm for 30-60 seconds.
-
Annealing: The substrates are then annealed on a hotplate at 130-150°C for 10-20 minutes in air to remove residual water.
Active Layer Deposition
The active layer, a blend of the donor polymer (this compound or PM6) and a non-fullerene acceptor (e.g., Y6), is deposited from a solution.
-
Solution Preparation: The donor and acceptor materials are dissolved in a suitable solvent, such as chloroform (B151607) (CF) or chlorobenzene (B131634) (CB), often with a solvent additive like 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN) to optimize the morphology. The total concentration is typically around 16 mg/mL.
-
Spin Coating: The active layer solution is spin-coated on top of the PEDOT:PSS layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). Spin speeds can range from 1500 to 4000 rpm.
-
Thermal Annealing: The films are often thermally annealed at temperatures between 90°C and 110°C for 5-10 minutes to enhance the morphology and crystallinity of the blend.
Electron Transport Layer (ETL) Deposition
An electron transport layer is deposited on top of the active layer to facilitate electron collection. Materials like PDINO, PNDIT-F3N, or a thin layer of a metal oxide like ZnO are commonly used.
-
Solution Preparation (for solution-processed ETLs): The ETL material is dissolved in a solvent that does not dissolve the underlying active layer (e.g., methanol (B129727) for PDINO).
-
Deposition: The ETL is deposited via spin-coating or thermal evaporation.
Metal Electrode Deposition
Finally, a metal top electrode (typically silver, Ag, or aluminum, Al) is deposited to complete the device.
-
Thermal Evaporation: The metal is thermally evaporated under high vacuum (<10-6 Torr) through a shadow mask to define the active area of the solar cell (typically 0.04-0.1 cm²). The thickness of the electrode is usually around 100 nm.
Device Characterization
The performance of the fabricated organic solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator under AM 1.5G illumination (100 mW/cm²). From this measurement, the key parameters (Voc, Jsc, FF, and PCE) are extracted.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectrum is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the fabrication of organic solar cells as described in the experimental protocols.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. New annealing method unlocks stable, high-efficiency organic solar cells | EurekAlert! [eurekalert.org]
- 5. Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. researchgate.net [researchgate.net]
Validating Solar Cell Efficiency: A Comparative Guide to DB18 and Alternatives
The pursuit of highly efficient organic solar cells (OSCs) has led to the development of novel donor materials that have pushed power conversion efficiencies (PCEs) to remarkable levels. Among these, the polymer donor DB18 has emerged as a significant contender. This guide provides a comprehensive comparison of the power conversion efficiency of this compound-based solar cells with prominent alternatives, namely PM6 and PTQ10, when paired with the widely used non-fullerene acceptor Y6. Detailed experimental protocols for validating these efficiencies are also presented to ensure accurate and reproducible results.
Performance Benchmark: this compound vs. Alternatives
The performance of organic solar cells is typically evaluated based on several key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below summarizes these parameters for solar cells fabricated with this compound, PM6, and PTQ10 as donor materials, each combined with the Y6 acceptor. It is important to note that direct, side-by-side comparisons under identical fabrication and testing conditions are limited in the literature; therefore, the presented data is a synthesis from various high-performing device reports.
| Donor Material | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| This compound | Y6 | 18.22 (Certified: 17.6) [1] | 0.858 | 27.7 | 76.6 |
| PM6 | Y6 | 16.07 | 0.833 | 26.04 | 74.0 |
| PTQ10 | Y6 | 16.53 | 0.826 | 26.65 | 75.1 |
The data indicates that this compound, in combination with Y6, has demonstrated a certified power conversion efficiency of 17.6%, with lab results reaching as high as 18.22%[1]. This performance positions this compound as a leading-edge material in the field of organic photovoltaics. While PM6 and PTQ10 also exhibit excellent performance with Y6, the reported efficiencies for the this compound:Y6 pair have been marginally higher in some studies.
Further advancements have been achieved through the implementation of ternary blend strategies. For instance, incorporating a chlorinated derivative of this compound (D18-Cl) as a third component in a PM6:Y6 host blend has been shown to enhance performance. A study on PM6:D18-Cl:Y6 ternary solar cells reported a power conversion efficiency of 16.08%, with an impressive short-circuit current density of 28.13 mA/cm² and a fill factor of 70.25%.
Experimental Protocols for Performance Validation
Accurate and consistent measurement of solar cell performance is critical for validating and comparing different materials and device architectures. The following sections detail the standard experimental protocols for determining the key photovoltaic parameters.
Current-Voltage (J-V) Characteristic Measurement
The J-V curve is the primary tool for characterizing the performance of a solar cell. From this measurement, the PCE, Voc, Jsc, and FF are determined.
Experimental Setup:
-
Solar Simulator: A class AAA solar simulator is used to provide a standardized illumination that mimics the solar spectrum. The light intensity is calibrated to 100 mW/cm² using a certified reference silicon solar cell, and the spectrum should conform to the Air Mass 1.5 Global (AM 1.5G) standard.
-
Source Measure Unit (SMU): A precision SMU (e.g., Keithley 2400) is used to apply a voltage bias to the solar cell and measure the resulting current.
-
Probing Station: A probe station with fine-tipped probes is used to make electrical contact with the device electrodes in a light-tight environment.
-
Device Mask: A metal mask with a precisely defined aperture (e.g., 0.04 cm²) is placed over the active area of the solar cell to accurately define the area of illumination and current density calculation[2].
Measurement Procedure:
-
Calibration: Calibrate the light intensity of the solar simulator to 100 mW/cm² using the reference silicon cell.
-
Device Mounting: Mount the organic solar cell on the probing station and place the aperture mask over the active area.
-
Electrical Connection: Establish electrical contact with the anode and cathode of the device using the SMU probes.
-
J-V Scan: Under illumination, sweep the voltage from a reverse bias (e.g., -1 V) to a forward bias (e.g., 1.5 V) and measure the current at each voltage step. A typical scan might use a voltage step of 20 mV[3]. The scan direction (from forward to reverse bias or vice versa) can influence the results in some types of solar cells and should be reported.
-
Data Analysis: From the J-V curve, determine the Voc (voltage at zero current), Jsc (current density at zero voltage), and the maximum power point (MPP), which is the point on the curve where the product of voltage and current is highest. The Fill Factor is calculated as FF = (V_mpp * J_mpp) / (Voc * Jsc). The Power Conversion Efficiency is calculated as PCE = (Voc * Jsc * FF) / P_in, where P_in is the incident power density (100 mW/cm²).
External Quantum Efficiency (EQE) Measurement
EQE measures the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given wavelength. This provides insight into how efficiently the device converts light of different colors into electricity.
Experimental Setup:
-
Light Source: A broadband light source, such as a Xenon arc lamp[4].
-
Monochromator: A monochromator is used to select and output a narrow band of wavelengths from the broadband light source.
-
Chopper: A mechanical chopper modulates the monochromatic light at a specific frequency.
-
Lock-in Amplifier: A lock-in amplifier is used to measure the AC photocurrent signal from the solar cell at the chopping frequency, which helps to distinguish the signal from noise.
-
Calibrated Photodiode: A calibrated reference photodiode with a known spectral response is used to measure the incident photon flux at each wavelength.
Measurement Procedure:
-
System Calibration: Measure the spectral photon flux of the monochromatic light at each wavelength using the calibrated reference photodiode.
-
Device Measurement: Replace the reference photodiode with the organic solar cell under test.
-
Wavelength Scan: Scan the monochromator through the desired wavelength range (e.g., 300 nm to 1100 nm) in discrete steps (e.g., 10 nm)[4].
-
Photocurrent Measurement: At each wavelength, measure the short-circuit current generated by the solar cell using the lock-in amplifier.
-
EQE Calculation: The EQE at each wavelength (λ) is calculated using the formula: EQE(λ) = (I_sc(λ) / q) / (Φ(λ)), where I_sc(λ) is the measured short-circuit current, q is the elementary charge, and Φ(λ) is the incident photon flux measured in step 1.
-
Jsc Integration: The short-circuit current density can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum. This integrated Jsc should be in good agreement with the value obtained from the J-V measurement for a reliable device characterization.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental validation process and a simplified representation of the charge generation and collection pathway in a bulk heterojunction organic solar cell.
References
A Comparative Guide to DB18 and Other High-Performance Donor Polymers for Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The field of organic photovoltaics (OPVs) has seen remarkable progress, largely driven by the development of novel donor and acceptor materials. The donor polymer DB18 (also known as D18 or PCE18) has emerged as a benchmark material, consistently achieving power conversion efficiencies (PCEs) exceeding 18% in single-junction devices. This guide provides an objective comparison of this compound against other prominent donor polymers, PM6 and PTQ10, with a focus on their performance metrics when paired with the well-established non-fullerene acceptor, Y6. All data is presented in a clear, comparative format, supported by detailed experimental protocols and visualizations to aid in research and development efforts.
Performance Benchmark: this compound vs. Alternatives
The following table summarizes the key photovoltaic performance parameters of this compound, PM6, and PTQ10 when blended with the Y6 acceptor. These values represent some of the highest reported efficiencies and provide a basis for direct comparison.
| Donor Polymer | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) |
| This compound | -5.51[1] | -2.77[1] | 18.22 (certified 17.6)[1] | 0.859[1] | 27.70[1] | 76.6[1] |
| PM6 | -5.50[2] | -3.75[2] | ~17.06[3] | 0.826[3] | 27.08[3] | 76.26[3] |
| PTQ10 | -5.54[4] | -3.52[4] | 16.28[4] | - | - | - |
Experimental Protocols
Achieving high-performance organic solar cells is highly dependent on the precise control of fabrication parameters. The following section outlines a general experimental protocol for the fabrication and characterization of organic solar cells based on the this compound:Y6 blend, which can be adapted for other high-performance systems.
Device Fabrication: Inverted Structure
A common device architecture for high-efficiency OPVs is the inverted structure: ITO / Electron Transport Layer (ETL) / Active Layer (Donor:Acceptor) / Hole Transport Layer (HTL) / Metal Electrode.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
2. Electron Transport Layer (ETL) Deposition:
-
A thin layer of an electron transport material, such as a perylene (B46583) diimide derivative (e.g., PDINO), is deposited on the ITO substrate. This is typically done by spin-coating a solution of the ETL material in methanol.
3. Active Layer Deposition:
-
The donor polymer (e.g., this compound) and the acceptor (Y6) are dissolved in a suitable solvent, commonly chloroform (B151607) (CF), at a specific concentration and donor:acceptor weight ratio (e.g., 1:1.2).[5]
-
A solvent additive, such as 0.5% v/v 1-chloronaphthalene (B1664548) (CN)[5] or 1,8-diiodooctane (B1585395) (DIO)[4], is often included to optimize the blend morphology. The solution is typically stirred at room temperature for several hours.[5]
-
The active layer solution is then spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox. The spin-coating speed is a critical parameter for controlling the active layer thickness, which is often optimized to be around 100-120 nm.[6]
-
Post-Deposition Treatment: The film is then thermally annealed at a specific temperature (e.g., 90-110°C) for a defined duration (e.g., 10 minutes) to further enhance the morphology and device performance.[5][7]
4. Hole Transport Layer (HTL) and Electrode Deposition:
-
A hole transport layer, such as molybdenum oxide (MoO3), is thermally evaporated on top of the active layer.
-
Finally, a top metal electrode, typically silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the device.
Device Characterization
The performance of the fabricated solar cells is evaluated under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination (100 mW/cm2). From these curves, the key photovoltaic parameters (PCE, VOC, JSC, and FF) are extracted.
-
External Quantum Efficiency (EQE): The EQE spectrum is measured to determine the photon-to-electron conversion efficiency at different wavelengths of light.
Visualizing Key Processes
To better understand the fundamental processes in an organic solar cell and the experimental workflow, the following diagrams are provided.
References
DB18 with Fullerene Acceptors: A Comparative Review for Organic Solar Cell Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the donor polymer DB18 when paired with fullerene acceptors in organic solar cells (OSCs). While the field has largely pivoted to non-fullerene acceptors (NFAs) for achieving record efficiencies with this compound, understanding its interaction with traditional fullerenes remains crucial for specific applications and for providing a baseline for further materials development.
The advent of the high-performance polymer donor this compound (also referred to as D18) has led to significant advancements in the power conversion efficiency (PCE) of organic solar cells. The majority of top-performing devices pair this compound with non-fullerene acceptors, which has resulted in a scarcity of recent literature directly comparing its performance with a range of fullerene acceptors in binary blends.
However, studies on ternary solar cells, where a fullerene is introduced as a third component to a this compound:NFA blend, have demonstrated that fullerene derivatives can play a beneficial role. For instance, the addition of PC61BM to a D18-derivative-based ternary system has been shown to enhance both the short-circuit current density (Jsc) and the fill factor (FF), suggesting that the fullerene helps to balance charge transport within the device.[1]
This guide will synthesize the available data for this compound derivatives in systems containing fullerene acceptors and provide a standardized experimental protocol for researchers wishing to conduct their own comparative studies.
Performance Data
| Donor Polymer | Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| D18-Cl-B | N3:PC61BM (1.4:0.2) | 0.836 | 28.50 | 78.7 | 18.74 |
Table 1: Photovoltaic performance of the D18-Cl-B based ternary organic solar cell with a fullerene acceptor additive. Data sourced from Meng et al., 2021.[1]
Experimental Protocols
For researchers interested in conducting a comparative study of this compound with different fullerene acceptors, the following provides a detailed, generalized methodology for device fabrication and characterization. This protocol is based on standard procedures for polymer:fullerene bulk heterojunction solar cells.
Device Fabrication
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds. The films are then annealed at 150°C for 15 minutes in air.
-
Active Layer Preparation and Deposition:
-
This compound and the respective fullerene acceptor (e.g., PC61BM, PC71BM) are dissolved in a suitable solvent such as chloroform (B151607) or chlorobenzene (B131634) at a predetermined donor:acceptor weight ratio (e.g., 1:1, 1:1.2). The total concentration of the solution is typically around 10-20 mg/mL.
-
The solution is stirred on a hotplate at a low temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.
-
The active layer solution is then spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin-coating speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
The films may be subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the active layer.
-
-
Electron Transport Layer (ETL) and Cathode Deposition: A thin layer of a suitable electron transport material (e.g., Ca, LiF) followed by a thicker layer of Aluminum (Al) are thermally evaporated onto the active layer under a high vacuum (typically < 1 x 10-6 Torr). The thickness of the ETL is usually a few nanometers, while the Al cathode is around 100 nm.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The photovoltaic performance of the devices is measured using a solar simulator under AM 1.5G illumination at 100 mW/cm². A source meter is used to record the J-V curves.
-
External Quantum Efficiency (EQE) Measurement: The EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.
-
Morphology Characterization: Atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to investigate the surface and bulk morphology of the active layer blends.
Visualizations
References
D18:Y6 vs. D18:N3: A Comparative Guide to High-Performance Organic Solar Cell Blends
For researchers, scientists, and drug development professionals, the selection of donor-acceptor materials is a critical determinant of organic solar cell (OSC) performance. This guide provides a detailed comparison of two leading non-fullerene acceptor (NFA) blends utilizing the polymer donor D18: D18:Y6 and D18:N3. We present a synthesis of experimental data on their photovoltaic performance and outline the typical methodologies employed in their fabrication and characterization.
The polymer donor D18 has emerged as a key material in the field of organic photovoltaics, enabling power conversion efficiencies (PCEs) to surpass the 18% mark when paired with suitable non-fullerene acceptors.[1][2] Among the most successful acceptors are Y6 and its derivatives, as well as the N3 acceptor. Both D18:Y6 and D18:N3 systems have demonstrated exceptional performance, positioning them at the forefront of OSC research.
Performance Comparison
The following table summarizes the key photovoltaic performance parameters for D18:Y6 and D18:N3 blends as reported in the literature. It is important to note that these values are derived from different studies and may not represent a direct side-by-side comparison under identical conditions. However, they provide a strong indication of the potential of each blend.
| Blend | Power Conversion Efficiency (PCE) | Open-circuit Voltage (Voc) | Short-circuit Current density (Jsc) | Fill Factor (FF) | Certified PCE |
| D18:Y6 | 18.22%[1] | 0.859 V[1] | 27.70 mA cm-2[1] | 76.6%[1] | 17.6%[1] |
| D18:N3 | 18.56%[3] | 0.862 V[3] | 27.44 mA cm-2[3] | 78.5%[3] | 17.9%[3] |
The data indicates that both blends achieve state-of-the-art efficiencies. The D18:N3 blend has shown a slightly higher certified PCE of 17.9%.[3] Variations in performance can be attributed to factors such as optimized blend ratios, processing additives, and annealing conditions.[3][4] For instance, the use of additives like 1-chloronaphthalene (B1664548) (CN) has been shown to be beneficial for D18:N3 solar cells.[3]
Experimental Protocols
The fabrication and characterization of high-efficiency organic solar cells involve a precise sequence of steps. Below is a generalized experimental protocol synthesized from common practices in the field.
Device Fabrication
A conventional device structure of ITO/PEDOT:PSS/Active Layer/PDIN/Ag is often employed.[3]
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates and annealed.
-
Active Layer Deposition: The D18:donor and Y6 or N3 acceptor materials are dissolved in a suitable solvent (e.g., chloroform) to form the blend solution. This solution is then spin-coated onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The donor-acceptor ratio and the use of additives are critical parameters optimized for each system.[3]
-
Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer, such as PDIN, is deposited on top of the active layer, followed by the thermal evaporation of a metal electrode (e.g., Silver) under high vacuum.
Characterization
The performance of the fabricated solar cells is evaluated using several standard techniques.[5][6][7]
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. This measurement provides the key parameters: PCE, Voc, Jsc, and FF.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the spectrally resolved efficiency of photon-to-electron conversion. The integrated Jsc from the EQE spectrum is often used to verify the J-V measurements.[3]
-
Morphology Characterization: Techniques like Atomic Force Microscopy (AFM) are used to study the surface morphology of the blend films, which plays a crucial role in charge transport and device performance.[1]
Visualizing the Process and Components
To better understand the experimental workflow and the molecular components involved, the following diagrams are provided.
Caption: A generalized workflow for the fabrication and characterization of organic solar cells.
Caption: Chemical components of the D18:Y6 and D18:N3 blends.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]
- 3. D18, an eximious solar polymer! [jos.ac.cn]
- 4. researchgate.net [researchgate.net]
- 5. Organic Solar Cells Parameters Extraction and Characterization Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. Organic Solar Cells Parameters Extraction and Characterization Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Performance: How DB18's Morphology Shapes High-Efficiency Organic Solar Cells
A deep dive into the structure-performance relationship of the high-achieving polymer donor DB18 reveals that precise control over its thin-film morphology is paramount for fabricating top-performing organic solar cells (OSCs). This guide provides a comparative analysis of this compound against other leading donor polymers, supported by experimental data, and offers detailed insights into the experimental protocols necessary to achieve optimal device performance.
The quest for highly efficient and stable organic photovoltaics has led to the development of novel materials with tailored properties. Among these, the polymer donor this compound (also known as D18 or PCE18) has emerged as a frontrunner, enabling power conversion efficiencies (PCEs) exceeding 18%.[1] This remarkable performance is not solely a result of its intrinsic electronic properties but is intrinsically linked to the nanoscale morphology of the active layer. The arrangement of this compound molecules, their crystallinity, and the phase separation with the acceptor material are critical factors that govern the fundamental processes of charge generation, transport, and recombination, ultimately dictating the overall device efficiency.
This guide is intended for researchers, scientists, and professionals in the field of organic electronics and drug development who are interested in understanding and harnessing the full potential of this compound. By providing a clear correlation between morphology and device performance, alongside detailed experimental methodologies, we aim to facilitate the rational design and optimization of next-generation organic solar cells.
Comparative Performance of this compound and Alternatives
This compound has consistently demonstrated high performance in organic solar cells, often outperforming other state-of-the-art polymer donors. The following table summarizes the key performance metrics for devices fabricated with this compound and two other widely used donor polymers, PM6 and PTQ10, when paired with common non-fullerene acceptors (NFAs) like Y6 and its derivatives.
| Donor Polymer | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm2) | Fill Factor (FF) (%) |
| This compound | Y6 | 18.22 (certified 17.6) | 0.842 | 26.67 | 78.4 |
| PM6 | Y6 | 15.7 | - | - | - |
| PTQ10 | IDIC | ~12.13 | - | - | - |
| PM6 | L8-BO | 19.2 | - | - | - |
| PTQ10 | T2EH | 18.55 | - | - | - |
Note: The performance metrics can vary depending on the specific device architecture, processing conditions, and acceptor material used.
The data clearly indicates that this compound:Y6 based solar cells have achieved some of the highest efficiencies reported for single-junction organic solar cells.[1] The superior performance of this compound can be attributed to its favorable energy levels, broad absorption spectrum, and, most importantly, its propensity to form an optimal bulk heterojunction (BHJ) morphology with acceptor molecules.
The Critical Role of Morphology
The morphology of the this compound-based active layer is a key determinant of device performance. An ideal morphology facilitates efficient exciton (B1674681) dissociation at the donor-acceptor interface, rapid transport of separated charges to the respective electrodes, and minimized charge recombination. Key morphological features include:
-
Domain Size and Purity: The size and purity of the donor and acceptor domains are crucial. Domain sizes on the order of tens of nanometers are generally considered optimal to ensure a large interfacial area for exciton dissociation without creating excessive pathways for recombination.
-
Crystallinity and Molecular Packing: The degree of crystallinity and the orientation of the polymer chains significantly impact charge transport. A higher crystallinity and a "face-on" orientation of the polymer backbone relative to the substrate are generally desirable for efficient vertical charge transport.
-
Vertical Phase Separation: A vertical gradient in the composition of the donor and acceptor materials can create dedicated pathways for charge extraction, reducing recombination and improving the fill factor.
Techniques such as solvent vapor annealing (SVA) have proven effective in optimizing the morphology of this compound-based blends. SVA can promote molecular ordering, increase crystallinity, and fine-tune the phase separation, leading to significant improvements in device performance. For instance, AFM phase images of this compound:Y6 blend films have shown a more distinct fibrillar network and optimized phase separation after SVA, correlating with a jump in PCE.[1]
Visualizing the Path to High Performance
To better understand the intricate relationships between processing, morphology, and device performance, the following diagrams illustrate the key concepts.
Caption: Logical relationship between processing, morphology, and device performance.
Caption: Typical experimental workflow for organic solar cell fabrication and characterization.
Experimental Protocols
Achieving high-performance this compound-based organic solar cells requires meticulous attention to the fabrication and processing steps. The following provides a general but detailed protocol for fabricating a conventional architecture device.
1. Substrate Preparation:
-
Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Surface Treatment: The cleaned ITO substrates are dried with a nitrogen gun and then treated with UV-ozone for 15 minutes to improve the work function and ensure good film adhesion.
2. Hole Transport Layer (HTL) Deposition:
-
A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.
-
The substrates are then annealed on a hotplate at 130-150°C for 10-15 minutes in a nitrogen-filled glovebox.
3. Active Layer Deposition:
-
This compound and the acceptor material (e.g., Y6) are dissolved in a suitable solvent, such as chloroform (B151607) or chlorobenzene, typically at a 1:1 or 1:1.2 weight ratio, with a total concentration of 10-20 mg/mL.
-
A small amount of a processing additive, such as 1,8-diiodooctane (B1585395) (DIO) or 1-chloronaphthalene (B1664548) (CN), at a concentration of 0.5-1% v/v, can be added to the solution to influence the morphology.
-
The active layer solution is then spin-coated onto the HTL in a nitrogen-filled glovebox. The spin-coating speed and time are critical parameters that need to be optimized to achieve the desired film thickness (typically 80-120 nm).
4. Post-Deposition Annealing (Optional but often crucial):
-
Thermal Annealing: The films are annealed on a hotplate at a specific temperature (e.g., 80-120°C) for a set duration (e.g., 5-10 minutes) to promote molecular ordering.
-
Solvent Vapor Annealing (SVA): The fabricated device is placed in a sealed chamber containing a small amount of a specific solvent (e.g., carbon disulfide, tetrahydrofuran) for a controlled period. The solvent vapor swells the active layer, allowing for molecular rearrangement and improved morphology.
5. Electron Transport Layer (ETL) and Electrode Deposition:
-
An electron transport layer, such as a thin layer of a fullerene derivative (e.g., PC61BM) or a metal oxide (e.g., ZnO), is deposited on top of the active layer.
-
Finally, a top metal electrode, typically aluminum (Al) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the device area.
6. Device Characterization:
-
Current Density-Voltage (J-V) Measurements: The J-V characteristics of the device are measured under simulated AM 1.5G solar illumination (100 mW/cm2) to determine the key performance parameters (PCE, Voc, Jsc, FF).
-
External Quantum Efficiency (EQE) Measurements: EQE is measured to determine the ratio of collected charge carriers to incident photons at each wavelength.
-
Morphological Characterization: Atomic Force Microscopy (AFM) is used to investigate the surface topography and phase separation of the active layer. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is employed to probe the crystallinity and molecular orientation within the bulk of the film.
By carefully controlling these experimental parameters, researchers can effectively manipulate the morphology of the this compound-based active layer and, consequently, optimize the performance of the resulting organic solar cells. The insights provided in this guide aim to serve as a valuable resource for the scientific community in the ongoing effort to advance the field of organic photovoltaics.
References
A Comparative Guide to Photodetectors for High-Sensitivity Applications in Drug Discovery
For researchers, scientists, and drug development professionals, the precise detection of light is paramount for a multitude of applications, from high-throughput screening to advanced cellular imaging. The choice of photodetector can significantly impact data quality and experimental outcomes. This guide provides a detailed comparison of three leading photodetector technologies: Single-Photon Avalanche Diodes (SPADs), Scientific Complementary Metal-Oxide-Semiconductor (sCMOS) cameras, and Electron-Multiplying Charge-Coupled Devices (EMCCDs), with a focus on their quantum efficiency and other critical performance metrics.
The initial query regarding "DB18 devices" did not correspond to a known photodetector technology and is presumed to be a typographical error. Given the context of drug development and the need for high-sensitivity light detection, this guide focuses on technologies highly relevant to this field.
Performance Comparison of Photodetector Technologies
The selection of an appropriate photodetector hinges on a comprehensive understanding of its performance characteristics. The following table summarizes the key quantitative metrics for SPADs, sCMOS, and EMCCD cameras, offering a clear comparison to aid in your selection process.
| Feature | Single-Photon Avalanche Diode (SPAD) | Scientific CMOS (sCMOS) | Electron-Multiplying CCD (EMCCD) |
| Peak Quantum Efficiency (QE) | 50% - 62%[1] | Up to 95%[2] | Up to 95% |
| Readout Noise | 0 e- rms[1] | <1 e- to 3.5 e- rms[3][4] | <1 e- (with EM gain)[4] |
| Dark Count/Current Rate | < 100 cps (uncooled)[1]; < 250 cps[5] | ~0.1 e-/pixel/s (cooled) | ~0.0003 e-/pixel/s (deeply cooled)[6] |
| Temporal Resolution | 20 ps - 130 ps[1][5] | Milliseconds (limited by frame rate) | Milliseconds (limited by frame rate) |
| Key Advantages | Single-photon sensitivity, excellent temporal resolution, no readout noise.[2] | High QE, large field of view, high frame rates. | High sensitivity in low-light, negligible effective readout noise with gain.[2] |
| Key Limitations | Lower QE than sCMOS/EMCCD, smaller active areas.[2] | Readout noise can be a factor in ultra-low light conditions.[3] | Excess noise factor from multiplication process, slower readout.[2] |
Experimental Protocol: Quantum Efficiency Measurement
Measuring the quantum efficiency (QE) of a photodetector is a critical step in characterizing its performance. Below is a detailed methodology for this key experiment.
Objective: To determine the external quantum efficiency (EQE) of a photodetector, defined as the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength.[7]
Materials:
-
Tunable monochromatic light source (e.g., xenon lamp with a monochromator).
-
Optical chopper.[8]
-
Focusing optics (lenses and irises).[8]
-
Integrating sphere (optional, for diffuse incidence).
-
Calibrated reference photodiode with a known spectral responsivity traceable to a standards institution (e.g., NIST, PTB).[7]
-
Device Under Test (DUT), i.e., the photodetector being characterized.
-
Low-noise current preamplifier.
-
Lock-in amplifier.
-
Data acquisition system (computer with appropriate software).
Procedure:
-
System Setup and Calibration:
-
Arrange the optical components as shown in the experimental workflow diagram below. The light from the monochromator is chopped at a known frequency.
-
Place the calibrated reference photodiode at the position of the DUT.
-
For a range of wavelengths, measure the photocurrent from the reference photodiode using the lock-in amplifier.
-
Using the known spectral responsivity of the reference photodiode, calculate the incident photon flux (photons/second) for each wavelength. This calibrates the light source.
-
-
Measurement of the Device Under Test:
-
Replace the reference photodiode with the DUT.
-
For the same range of wavelengths, measure the photocurrent generated by the DUT using the lock-in amplifier.
-
-
Data Analysis and QE Calculation:
-
For each wavelength (λ), calculate the number of electrons per second (I_DUT / q) generated by the DUT, where I_DUT is the measured current and q is the elementary charge.
-
Calculate the number of incident photons per second (Φ_inc) from the calibration data.
-
The external quantum efficiency (EQE) at each wavelength is then calculated using the formula: EQE(λ) = (Number of electrons collected per second) / (Number of incident photons per second)
-
Visualizing Key Processes
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
- 1. axiomoptics.com [axiomoptics.com]
- 2. axiomoptics.com [axiomoptics.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Maximise the Sensitivity and Decrease the Noise in Scientific Cameras- Oxford Instruments [andor.oxinst.com]
- 5. piimaging.com [piimaging.com]
- 6. piimaging.com [piimaging.com]
- 7. enlitechnology.com [enlitechnology.com]
- 8. enlitechnology.com [enlitechnology.com]
A Comparative Guide to the Long-Term Stability of Encapsulated Next-Generation Solar Cells
The long-term operational stability of emerging photovoltaic technologies, such as organic and perovskite solar cells, is a critical factor for their commercial viability. Unlike traditional silicon-based solar cells, these newer technologies are often susceptible to degradation from environmental factors like moisture, oxygen, heat, and prolonged light exposure.[1][2][3] Encapsulation provides a crucial protective barrier against these external stressors, significantly enhancing the device lifetime.[1][2] This guide offers an objective comparison of the performance of encapsulated organic and perovskite solar cells under various long-term stability tests, supported by experimental data and detailed methodologies.
Experimental Protocols for Accelerated Stability Testing
To evaluate the long-term performance of solar cells in a condensed timeframe, accelerated aging tests are employed. These standardized protocols simulate harsh environmental conditions to predict the operational lifetime of encapsulated devices. The International Summit on Organic Photovoltaic Stability (ISOS) has established several key testing protocols that are widely adopted.[4][5]
1. Damp-Heat Test (ISOS-D-3): This test is designed to assess the resilience of solar cells to a combination of high temperature and high humidity.
-
Conditions: The encapsulated device is subjected to a constant temperature of 85 °C and a relative humidity of 85%.[6][7][8]
-
Objective: To evaluate the encapsulation's effectiveness in preventing moisture ingress and to test the intrinsic stability of the device components under humid and hot conditions.[7][8]
2. Thermal Cycling Test (ISOS-T-3): This protocol evaluates the mechanical robustness of the solar cell and its encapsulation when exposed to fluctuating temperatures.
-
Conditions: The device undergoes repeated cycles between -40 °C and 85 °C.[6][7][8]
-
Objective: To identify potential failures caused by mismatched coefficients of thermal expansion between the different layers of the solar cell and the encapsulant, which can lead to delamination.[7]
3. Light Soaking Test (ISOS-L): This test assesses the device's stability under continuous illumination, simulating real-world operating conditions.
-
Conditions: The solar cell is exposed to continuous illumination, typically equivalent to 1-sun (1000 W/m²), often at a controlled elevated temperature (e.g., 65 °C or 85 °C).[4][10][11]
-
Duration: The test duration can range from several hours to thousands of hours.[10]
-
Objective: To identify degradation mechanisms induced by light, such as photo-oxidation or ion migration, and to evaluate the photostability of the active materials and interfaces.[10][12]
Data Presentation: Comparative Performance
The following tables summarize the performance of different encapsulated solar cells under these accelerated aging protocols. The key performance metric is the retention of the initial Power Conversion Efficiency (PCE).
Table 1: Comparison of Encapsulation Strategies for Perovskite Solar Cells (PSCs) under Different Stress Conditions.
| Encapsulation Method | Stress Condition | Duration | Initial PCE | PCE Retention | Source |
| Unencapsulated | Dark, 25 °C, 55% RH | 400 hours | ~21.3% | 81.4% | [13] |
| Non-hermetic | Dark, 25 °C, 55% RH | 1036 hours | ~21.3% | 80.1% | [13] |
| Hermetic | Dark, 25 °C, 55% RH | 1036 hours | ~21.3% | 95.3% | [13] |
| Unencapsulated | 1-sun illumination, 25 °C, 55% RH | 50 hours (T80) | ~21.3% | 80% | [13] |
| Non-hermetic | 1-sun illumination, 25 °C, 55% RH | 130 hours (T80) | ~21.3% | 80% | [13] |
| Unencapsulated | 85 °C | 170 hours | ~21.3% | 44.9% | [13] |
| Non-hermetic | 85 °C | 170 hours | ~21.3% | 82.7% | [13] |
| Hermetic | 85 °C | 170 hours | ~21.3% | 95.2% | [13] |
Table 2: Performance of Encapsulated Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs) under Damp-Heat and Thermal Cycling Tests.
| Solar Cell Type | Active Layer | Encapsulation | Test Protocol | Duration | PCE Retention | Source |
| OSC | PM6:L8-BO | Not specified | Damp-Heat (85°C/85%RH) | 1032 hours | 94% | [9] |
| OSC | PM6:L8-BO | Not specified | Thermal Cycling (-40°C to 85°C) | 200 cycles | 94% | [9] |
| PSC | Not specified | Glass-glass with polyolefin | Damp-Heat (85°C/85%RH) | 1000 hours | Passed IEC 61646 | [7][8] |
| PSC | Not specified | Glass-glass with ENLIGHT polyolefin | Dry Heat (85°C/25%RH) | 1000 hours | Maintained initial efficiency | [7] |
Table 3: Performance Degradation of Encapsulated P3HT:PCBM-based Organic Solar Cells.
| Device Structure | Encapsulation | Test Condition | T80 (Time to 80% of initial PCE) | Source |
| Inverted Structure | Not specified | Shelf-life | 34 days | [14] |
| Inverted Structure | Not specified | Outdoor sunlight | 12 hours | [14] |
| Flexible PET substrate | Encapsulated | Shelf-life in dark, ambient air | 7 weeks | [15] |
| Flexible PET with ZnO ETL | Encapsulated | Shelf-life in dark, ambient air | 11 weeks | [15] |
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the long-term stability testing of encapsulated solar cells.
Workflow for solar cell stability testing.
References
- 1. Encapsulation of Organic and Perovskite Solar Cells: A Review [ouci.dntb.gov.ua]
- 2. preprints.org [preprints.org]
- 3. svc.org [svc.org]
- 4. ISOS Protocols for Perovskite Solar Cell Stability Testing | Fluxim — Fluxim [fluxim.com]
- 5. Perovskite Solar Cell Stability: Comprehensive Guide, Testing ISOS Protocols, and Tools for Long-Term Reliability — Fluxim [fluxim.com]
- 6. espec.com [espec.com]
- 7. colorado.edu [colorado.edu]
- 8. Encapsulating perovskite solar cells to withstand damp heat and thermal cycling - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Light Soaking Test Procedures: Stabilizing Perovskite Solar Cells [eureka.patsnap.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for DB18: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of substances referred to as "DB18." Initial research indicates that "this compound" may refer to at least two distinct chemical entities: Ivacaftor-d18 , a deuterated form of the drug Ivacaftor, and D18 (also known as PCE18) , a polymer used in research. The disposal procedures for these substances differ significantly due to their distinct chemical properties and hazard classifications. This guide addresses both possibilities to ensure safe and compliant laboratory practices.
Section 1: Disposal of Ivacaftor-d18 (Hazardous Compound)
Ivacaftor-d18 is a deuterated drug compound that requires handling as a hazardous chemical. Adherence to strict disposal protocols is necessary to ensure personnel safety and environmental protection.
Quantitative Data Summary
For safe handling and experimental design, the following table summarizes key quantitative data for Ivacaftor-d18 and its non-deuterated counterpart, Ivacaftor.
| Property | Ivacaftor-d18 | Ivacaftor |
| Molecular Formula | C₂₄H₁₀D₁₈N₂O₃ | C₂₄H₂₈N₂O₃ |
| Molecular Weight | 410.6 g/mol | 392.5 g/mol |
| CAS Number | 1413431-05-6 | 873054-44-5 |
| Appearance | Crystalline solid | Crystalline solid |
| Solubility | Soluble in DMSO | Soluble in DMSO and DMF (~25 mg/ml), slightly soluble in ethanol (B145695) (~0.1 mg/ml)[1] |
| Storage | Store at -20°C for long-term stability[1] | Store at -20°C for long-term stability[1] |
Step-by-Step Disposal Protocol for Ivacaftor-d18
The following protocol is based on general principles of hazardous waste management and should be adapted to comply with the specific regulations of your institution and local authorities.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat when handling Ivacaftor-d18.[1]
-
Conduct all handling of the solid compound within a chemical fume hood to prevent inhalation of dust particles.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with Ivacaftor-d18, such as unused compound, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves), and empty containers, in a dedicated, clearly labeled hazardous waste container.[1]
-
The container should be made of a compatible material (e.g., high-density polyethylene) with a secure lid.[1]
-
Label the container as "Hazardous Waste: Ivacaftor-d18" and include the date of initial waste accumulation.[1]
-
-
Liquid Waste:
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.[1]
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for the solvent (if applicable).[1]
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated solid hazardous waste container.[1]
-
Thoroughly clean the spill area with an appropriate solvent or detergent and water.[1]
4. Final Disposal:
-
The primary recommended method for the disposal of Ivacaftor-d18 is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1]
-
Do not discharge Ivacaftor-d18 or its solutions into the sewer system. [1]
-
Arrange for the pickup and disposal of hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor.[1]
Ivacaftor-d18 Disposal Workflow
Caption: Workflow for the proper disposal of Ivacaftor-d18 waste.
Section 2: Disposal of D18 Polymer (Non-Hazardous Compound)
D18, also known as PCE18, is a polymer identified as not being a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[2] However, proper disposal procedures should still be followed in accordance with institutional and local guidelines.
Quantitative Data Summary
The following table summarizes key identification data for the D18 polymer.
| Property | D18 (PCE18) |
| Chemical Name | Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluoro)thiophen-2-yl)-benzo[1,2-b:4,5- b']dithiophene)-alt-5,5'-(5,8-bis(4-(2-butyloctyl)thiophen-2- yl)dithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1][2][3]thiadiazole)][2] |
| Chemical Formula | (C₇₆H₉₂F₂N₂S₇)n[2] |
| CAS Number | 2433725-54-1[2] |
| Identified Use | Laboratory chemicals, Research and development use only[2] |
| Hazard Classification | Not a hazardous substance or mixture[2] |
Step-by-Step Disposal Protocol for D18 Polymer
While not classified as hazardous, responsible disposal of D18 polymer is still required.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, to avoid inhalation, ingestion, and contact with skin and eyes.[2]
-
Use only in a well-ventilated area.[2]
2. Waste Collection:
-
Collect waste D18 polymer and any contaminated lab supplies in a designated waste container.
-
Ensure the container is clearly labeled with the contents.
3. Final Disposal:
-
Dispose of contents in accordance with local, state, or national legislation.[2]
-
Normal disposal is via incineration operated by an accredited disposal contractor.[2]
-
Alternatively, send the material to a licensed recycler, reclaimer, or incinerator.[2]
-
Only completely emptied packaging should be recycled.[2]
-
Do not release to the environment. [2]
D18 Polymer Disposal Logic
Caption: Logical flow for the disposal of D18 polymer waste.
References
Navigating the Ambiguities of "DB18": A Critical First Step in Laboratory Safety
Identifying the specific substance referred to as "DB18" is the essential and immediate first step before any handling or experimental work can begin. Initial research reveals that "this compound" is not a universally recognized, single chemical identifier. Instead, it appears as a designation for several distinct substances, each with a unique set of hazards and requisite safety protocols. Providing a generic set of personal protective equipment (PPE) recommendations without precise identification would be contrary to safe laboratory practices.
To ensure the safety of all laboratory personnel, researchers, scientists, and drug development professionals must first clarify which of the following, or another substance, is the "this compound" :
-
Decahydronaphthalene-d18: A flammable liquid and vapor that causes skin and eye irritation.[1]
-
D18 (also known as PCE18): A polymer used in research and development that is not classified as a hazardous substance.[2]
-
Geon™ DB4618A Clear: A PVC compound that can release irritating vapors upon heating.[3]
-
A substance in diabetes research: In some contexts, "this compound" may refer to an internal or abbreviated name for a compound or protein under investigation, such as GDF15.[4]
The appropriate personal protective equipment, handling procedures, and disposal plans are entirely dependent on the specific chemical and its associated hazards.
General Guidance on Personal Protective Equipment
While awaiting specific identification of "this compound," it is prudent to adhere to a baseline of good laboratory practice for handling any chemical of unknown toxicity. This includes:
-
Eye Protection: Safety glasses with side shields are the minimum requirement for any laboratory work.[5] Chemical splash goggles should be worn when there is a risk of splashes.[5]
-
Hand Protection: Chemically resistant gloves are a necessity. The type of glove material (e.g., nitrile, neoprene) must be selected based on the chemical's properties once identified.[6]
-
Body Protection: A lab coat should be worn to protect against spills.[5] In cases of highly hazardous materials, a chemical-resistant apron or coveralls may be necessary.
-
Foot Protection: Closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[5]
Next Steps: Ensuring a Safe and Compliant Workflow
To proceed, please provide a more specific identifier for "this compound." This could be a Chemical Abstracts Service (CAS) number, a full chemical name, or a Safety Data Sheet (SDS) from the manufacturer. Once the substance is unequivocally identified, a detailed and accurate guide to personal protective equipment, handling, and disposal can be provided.
Below is a generalized workflow for safely approaching an unknown chemical in a laboratory setting.
Caption: Generalized workflow for safe chemical handling.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
